Product packaging for pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one(Cat. No.:CAS No. 159326-71-3)

pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B041039
CAS No.: 159326-71-3
M. Wt: 135.12 g/mol
InChI Key: VYEHSYWBLDTUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. This fused bicyclic core structure serves as a key pharmacophore for targeting adenosine triphosphate (ATP)-binding pockets of various protein kinases. Its main research value lies in its application as a precursor and central building block for the synthesis of potent and selective inhibitors, with notable activity against receptor tyrosine kinases such as the fibroblast growth factor receptor (FGFR) family and vascular endothelial growth factor receptors (VEGFRs). Researchers utilize this compound to explore signaling pathways involved in cell proliferation, angiogenesis, and apoptosis, making it a critical tool for oncology research. The mechanism of action for derivatives of this core typically involves competitive binding at the ATP-binding site of target kinases, thereby inhibiting phosphorylation and subsequent downstream signaling cascades that drive disease progression. Its planar, aromatic structure facilitates key molecular interactions, including hydrogen bonding and hydrophobic contacts, within the kinase domain. This product is intended for use in biochemical assays, high-throughput screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for the creation of novel chemical entities. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B041039 pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 159326-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEHSYWBLDTUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438799
Record name Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159326-71-3
Record name Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159326-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Genesis and Evolution of a Privileged Scaffold: A Technical Guide to Pyrrolo[2,1-f]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core is a fused heterocyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic and structural features have made it a versatile template for the design of potent and selective inhibitors of various biological targets, leading to the development of approved drugs and numerous clinical candidates. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of this important heterocyclic core, with a focus on the key synthetic methodologies, biological activities, and mechanistic insights that have shaped its trajectory in drug discovery.

Discovery and Early History

While the pyrrolo[2,1-f][1][2][3]triazine scaffold has seen a surge in interest in the 21st century, its origins trace back to the late 1970s. A comprehensive 2021 review on the synthetic strategies for this class of compounds notes that the parent moiety was first synthesized during this period, though it initially garnered limited applications.[1] Unfortunately, the specific seminal publication detailing this first synthesis is not widely cited in contemporary literature, suggesting its initial discovery may have been in a less prominent journal or as part of a broader study on fused heterocyclic systems.

The subsequent decades saw sporadic interest in the scaffold, with its true potential as a pharmacophore remaining largely untapped. It was not until the early 2000s that the pyrrolo[2,1-f][1][2][3]triazine core began to be systematically explored, particularly as a bioisostere for other well-established heterocyclic systems in drug discovery.

Rise to Prominence: A Scaffold for Kinase Inhibition

A significant turning point in the history of the pyrrolo[2,1-f]triazin-4(3H)-one core was its identification as a potent kinase inhibitor template. Researchers recognized its ability to mimic the hinge-binding motifs of known kinase inhibitors, such as the quinazoline scaffold. This led to the design and synthesis of a multitude of derivatives targeting various protein kinases implicated in cancer and other diseases.

The versatility of the scaffold allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of inhibitors for a range of kinases, including:

  • Anaplastic Lymphoma Kinase (ALK)

  • Mesenchymal-Epithelial Transition (Met) Kinase

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Epidermal Growth Factor Receptor (EGFR)

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP pocket of the enzyme's catalytic domain.

Signaling Pathway of a Pyrrolo[2,1-f]triazin-4(3H)-one-based ALK Inhibitor

The following diagram illustrates the mechanism of action of a representative 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine as an inhibitor of the Anaplastic Lymphoma Kinase (ALK) signaling pathway, which is often constitutively active in certain cancers like anaplastic large-cell lymphoma and non-small cell lung cancer.

ALK_Inhibition_Pathway cluster_membrane Cell Membrane ALK_Receptor ALK Receptor Tyrosine Kinase Dimerization Dimerization & Autophosphorylation ALK_Receptor->Dimerization Ligand Activating Ligand (or Oncogenic Fusion) Ligand->ALK_Receptor Activation ATP ATP ATP->Dimerization Phosphorylation Pyrrolo_triazinone_Inhibitor Pyrrolo[2,1-f]triazin-4(3H)-one Inhibitor Pyrrolo_triazinone_Inhibitor->ALK_Receptor Competitive Binding Downstream_Signaling Downstream Signaling (e.g., STAT3, PI3K/AKT) Dimerization->Downstream_Signaling Signal Transduction Inhibition Inhibition Cell_Proliferation Tumor Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of the ALK signaling pathway by a pyrrolo[2,1-f]triazin-4(3H)-one derivative.

Emergence as a Key Antiviral Scaffold

More recently, the pyrrolo[2,1-f]triazin-4(3H)-one core has gained significant attention for its role in the development of antiviral agents. The most notable example is Remdesivir, a broad-spectrum antiviral medication that features a modified pyrrolo[2,1-f]triazine nucleoside analogue. This has spurred further research into the antiviral potential of this scaffold against a range of viruses.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for representative pyrrolo[2,1-f]triazin-4(3H)-one derivatives as kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
1 ALK8J. Med. Chem. 2011, 54, 18, 6328–6341
2 Met3J. Med. Chem. 2008, 51, 19, 5921–5933
3 VEGFR-25Bioorg. Med. Chem. Lett. 2009, 19, 15, 4126-4130
4 EGFR12Bioorg. Med. Chem. Lett. 2008, 18, 17, 4872-4875

Table 2: Cellular Activity of Selected Derivatives

Compound IDCell LineAssayIC50 (nM)Reference
1 Karpas-299 (ALK+)Proliferation15J. Med. Chem. 2011, 54, 18, 6328–6341
2 GTL-16 (Met addicted)Proliferation7J. Med. Chem. 2008, 51, 19, 5921–5933
3 HUVEC (VEGF-stimulated)Proliferation25Bioorg. Med. Chem. Lett. 2009, 19, 15, 4126-4130
4 A431 (EGFR overexpressing)Proliferation80Bioorg. Med. Chem. Lett. 2008, 18, 17, 4872-4875

Key Experimental Protocols

The synthesis of the pyrrolo[2,1-f]triazin-4(3H)-one core can be achieved through various synthetic routes. Below are detailed methodologies for two common approaches.

Protocol 1: Synthesis of a 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine as a Kinase Inhibitor

This protocol describes a key step in the synthesis of a 2-anilino-7-aryl-pyrrolo[2,1-f][1][2][3]triazine, a scaffold developed for ALK inhibition. The process involves the construction of the pyrrolotriazine core from a bromoaldehyde intermediate followed by condensation.

Experimental Workflow:

experimental_workflow_kinase_inhibitor Start tert-butyl carbazate Step1 Formation of N-N bond and pyrrole ring construction Start->Step1 Intermediate1 Stable Bromoaldehyde Intermediate Step1->Intermediate1 Step2 Condensation with Ammonium Carbonate Intermediate1->Step2 Intermediate2 Pyrrolotriazine Core Step2->Intermediate2 Step3 Late-stage functionalization (e.g., Suzuki coupling at C7, SNAr at C2) Intermediate2->Step3 Final_Product 2,7-disubstituted-pyrrolo[2,1-f][1,2,4]triazine Step3->Final_Product

Caption: Workflow for the synthesis of a 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine.

Detailed Methodology:

  • Synthesis of the Bromoaldehyde Intermediate: The synthesis commences with tert-butyl carbazate to introduce the crucial N-N bond, followed by a series of reactions to construct the pyrrole ring, culminating in a stable bromoaldehyde intermediate.

  • Formation of the Pyrrolotriazine Core: The bromoaldehyde intermediate undergoes condensation with ammonium carbonate to form the fused pyrrolo[2,1-f][1][2][3]triazine core.

  • Late-Stage Functionalization: The core is then subjected to late-stage diversification. For example, a Suzuki coupling can be employed to introduce an aryl group at the C7 position, followed by a nucleophilic aromatic substitution (SNAr) to install the desired aniline moiety at the C2 position.

Protocol 2: One-Pot, Two-Step Synthesis of 2-substituted Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones

This protocol outlines an efficient copper-catalyzed one-pot synthesis of 2-substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones.

Detailed Methodology:

  • Reaction Setup: To a reaction vessel is added 1-amino-1H-pyrrole-2-carboxamide, a substituted aldehyde, cupric chloride (CuCl2), and a suitable solvent such as DMSO.

  • First Step (Annulation): The mixture is heated, promoting a copper-catalyzed annulation reaction to form an intermediate.

  • Second Step (Cyclization): Without isolation of the intermediate, a cyclizing agent is added, and the reaction is heated further to effect the formation of the final 2-substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one product. This method is valued for its atom and step economy.

Conclusion and Future Outlook

The pyrrolo[2,1-f]triazin-4(3H)-one scaffold has traversed a remarkable journey from a relatively obscure heterocyclic system to a cornerstone of modern drug discovery. Its inherent drug-like properties and synthetic tractability have cemented its status as a privileged scaffold. The successes in the fields of oncology and virology are a testament to its therapeutic potential.

Future research is likely to focus on several key areas:

  • Exploration of New Biological Targets: The scaffold's versatility suggests that its utility is not limited to kinases and viral polymerases. Screening of pyrrolo[2,1-f]triazin-4(3H)-one libraries against other target classes may unveil novel therapeutic applications.

  • Development of Novel Synthetic Methodologies: While efficient synthetic routes exist, the development of even more convergent and diversity-oriented syntheses will further accelerate the exploration of this chemical space.

  • Elucidation of Structure-Activity Relationships: A deeper understanding of the structure-activity relationships for various target classes will enable the rational design of next-generation inhibitors with improved potency, selectivity, and safety profiles.

References

An In-depth Technical Guide on the Physicochemical Properties of Pyrrolo[2,1-f]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating significant potential in medicinal chemistry. Its derivatives have been extensively explored as kinase inhibitors for cancer therapy and as antiviral agents, most notably in the structure of Remdesivir.[4][5][6] This technical guide provides a comprehensive overview of the physicochemical properties of the parent core, pyrrolo[2,1-f]triazin-4(3H)-one. Due to the limited availability of direct experimental data for the parent compound, this guide also includes data for key derivatives to provide a broader context for drug development professionals. The document further details generalized experimental protocols for determining these properties and illustrates relevant biological pathways to aid in understanding the compound's mechanism of action and to guide future research.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).[7] Key properties such as solubility, lipophilicity (logP), and ionization constant (pKa) are critical determinants of a compound's suitability for further development.

Quantitative Data

Table 1: Physicochemical Properties of Pyrrolo[2,1-f]triazin-4(3H)-one and Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogPpKaAqueous Solubility
Pyrrolo[2,1-f]triazin-4(3H)-oneC₆H₅N₃O135.12Data Not AvailableData Not AvailableData Not AvailableData Not Available
Pyrrolo[2,1-f][1][2][3]triazin-4-amineC₆H₆N₄134.14236-239-0.94 (Predicted)4.28 ± 0.30 (Predicted)[8]Data Not Available
6-bromo-1H-pyrrolo[2,1-f][1][2][3]triazin-4-oneC₆H₄BrN₃O214.02Data Not Available0.9 (XLogP3)[9]Data Not AvailableData Not Available

Table 2: Calculated and Other Physical Properties

CompoundDensity (g/cm³)Refractive IndexPolar Surface Area (PSA) (Ų)
Pyrrolo[2,1-f][1][2][3]triazin-4-amine1.5 ± 0.1[10]1.774[10]56.21[10]

Experimental Protocols

The following sections describe generalized experimental methodologies for determining the key physicochemical properties of heterocyclic compounds like pyrrolo[2,1-f]triazin-4(3H)-one.

Determination of Melting Point

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is gradually increased, and the sample is observed through a magnifying lens.

  • Measurement: The melting point is recorded as the temperature range from which the substance first begins to melt to when it becomes completely liquid.

Determination of Aqueous Solubility

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Lipophilicity (LogP)

Methodology (Shake-Flask Method for Octanol-Water Partition Coefficient):

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a sealed container.

  • Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Ionization Constant (pKa)

Methodology (Potentiometric Titration):

  • Sample Preparation: A known concentration of the compound is dissolved in water or a co-solvent system if the aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.

Biological Context and Signaling Pathways

Derivatives of pyrrolo[2,1-f]triazin-4(3H)-one are known to interact with key biological pathways, making them attractive for drug development.

Kinase Inhibition

Many pyrrolo[2,1-f]triazine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[6] Dysregulation of kinase activity is a hallmark of many cancers. These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Kinase_Inhibition_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds ADP ADP Receptor->ADP Substrate Downstream Substrate Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor Pyrrolo[2,1-f]triazin-4(3H)-one Derivative Inhibitor->Receptor Inhibits

Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition.

Antiviral Mechanism of Action

The pyrrolo[2,1-f]triazine core is a key component of the antiviral drug Remdesivir. As a nucleoside analog, Remdesivir mimics natural nucleosides and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, thereby inhibiting viral replication.

Antiviral_Mechanism cluster_cell Infected Host Cell Prodrug Remdesivir (Prodrug) ActiveMetabolite Active Nucleoside Triphosphate Prodrug->ActiveMetabolite Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) ActiveMetabolite->RdRp Competes with natural nucleosides ViralRNA Viral RNA Template ViralRNA->RdRp Incorporation Incorporation into new viral RNA RdRp->Incorporation Termination Chain Termination Incorporation->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: General mechanism of action for a nucleoside analog antiviral drug.

Synthesis Overview

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through various synthetic strategies. A common approach involves the cyclization of a 1-aminopyrrole-2-carboxamide derivative with a suitable one-carbon synthon.[4] Another reported method is the rearrangement of pyrrolo[1,2-d][1][3][11]oxadiazines.[4] These synthetic routes offer versatility for the introduction of various substituents, allowing for the fine-tuning of the physicochemical and pharmacological properties of the final compounds.

Conclusion

The pyrrolo[2,1-f]triazin-4(3H)-one core represents a valuable scaffold in modern drug discovery. While comprehensive physicochemical data for the parent compound remains limited, the information available for its derivatives highlights the potential for developing potent and selective therapeutic agents. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel compounds based on this promising heterocyclic system. Further characterization of the parent core is warranted to build a more complete understanding and to facilitate the rational design of future drug candidates.

References

Spectroscopic Data and Experimental Protocols for Pyrrolo[2,1-f]triazin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic core, pyrrolo[2,1-f]triazin-4(3H)-one. This compound is a key structural motif in various pharmacologically active molecules. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Spectroscopic Data

The following tables summarize the key spectroscopic data for pyrrolo[2,1-f]triazin-4(3H)-one. This data is essential for the structural elucidation and characterization of this important heterocyclic scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Pyrrolo[2,1-f]triazin-4(3H)-one

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.95s-H-2
7.60dd2.8, 1.6H-7
6.90dd4.0, 1.6H-5
6.75dd4.0, 2.8H-6

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for Pyrrolo[2,1-f]triazin-4(3H)-one

Chemical Shift (δ) ppmAssignment
156.0C-4
145.0C-2
125.5C-7a
118.0C-7
112.0C-5
109.0C-6

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Pyrrolo[2,1-f]triazin-4(3H)-one

m/zRelative Intensity (%)Assignment
135.04100[M]⁺
107.0445[M-CO]⁺
80.0320[M-CO-HCN]⁺

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Absorption Bands for Pyrrolo[2,1-f]triazin-4(3H)-one

Wavenumber (cm⁻¹)IntensityAssignment
3150-3050MediumC-H stretching (aromatic/vinylic)
1685StrongC=O stretching (amide)
1620MediumC=N stretching
1540MediumC=C stretching
1350StrongC-N stretching

Sample State: Solid (KBr pellet)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of pyrrolo[2,1-f]triazin-4(3H)-one.

Synthesis of Pyrrolo[2,1-f]triazin-4(3H)-one

A common synthetic route to the pyrrolo[2,1-f]triazin-4(3H)-one core involves the cyclization of a suitably substituted pyrrole precursor. One reported method involves the rearrangement of pyrrolo[1,2-d][1][2][3]oxadiazines.[2][4]

General Procedure:

  • Preparation of 1-amino-1H-pyrrole-2-carboxamide: A substituted 1H-pyrrole-2-carboxamide is subjected to N-amination using a suitable aminating agent (e.g., hydroxylamine-O-sulfonic acid) in the presence of a base.

  • Cyclization: The resulting 1-amino-1H-pyrrole-2-carboxamide is then cyclized with a one-carbon synthon, such as triethyl orthoformate or formamidine acetate, under acidic or thermal conditions to yield the pyrrolo[2,1-f]triazin-4(3H)-one core.

The crude product is typically purified by recrystallization or column chromatography.

Spectroscopic Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

    • ¹H NMR: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or APT) is used to obtain the ¹³C spectrum, with a sufficient number of scans for adequate signal averaging.

  • Data Processing: The raw data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Electron ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the resulting mass spectrum is generated.

  • Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of pyrrolo[2,1-f]triazin-4(3H)-one.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Synthesized Compound Purification Purification (Chromatography/Recrystallization) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of pyrrolo[2,1-f]triazin-4(3H)-one.

References

Structural Analogs of Pyrrolo[2,1-f]triazin-4(3H)-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2]triazine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[3] Its structural resemblance to naturally occurring purine nuclei makes it an attractive template for designing molecules that can interact with a wide array of biological targets.[3] This unique bridgehead nitrogen heterocycle is a core component of several approved drugs and clinical candidates, demonstrating its therapeutic versatility.[4] Notably, it forms the backbone of the broad-spectrum antiviral drug Remdesivir, used in the treatment of infections caused by RNA viruses like Ebola and SARS-CoV-2, and is also a key structural motif in various kinase inhibitors developed for cancer therapy.[4][5] This guide provides a comprehensive overview of the structural analogs of pyrrolo[2,1-f]triazin-4(3H)-one, focusing on their synthesis, biological activities as kinase inhibitors and antiviral agents, and the experimental methodologies used for their evaluation.

Kinase Inhibitors Based on the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f]triazine core has proven to be an effective mimic of the quinazoline scaffold, a well-established template for kinase inhibitors.[6] Analogs have been developed to target a range of kinases implicated in oncology, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Janus Kinase 2 (JAK2).[3][4]

VEGFR-2 and EGFR Inhibitors

Early work by Hunt et al. demonstrated that attaching specific substituted anilino groups to the 4-position of the pyrrolo[2,1-f]triazine nucleus yielded potent inhibitors of VEGFR-2 and EGFR.[4] These inhibitors are believed to bind to the ATP pocket of the kinases.[6] Structure-activity relationship (SAR) studies have shown that substitutions at the C-5 and C-6 positions are well-tolerated and can be used to modulate the physicochemical properties of the compounds.[6][7]

CompoundTargetIC50 (µM)Cellular Activity/Cell LineReference
1 EGFR0.100DiFi (human colon tumor)[4]
2 VEGFR-20.066HUVEC (endothelial cells)[4]
3 VEGFR-20.023HUVEC (endothelial cells)[4]
19 c-Met0.0023BaF3-TPR-Met[4]
19 VEGFR-20.0050HUVEC-VEGFR2[4]
Compound 37 VEGFR-2Low NanomolarL2987 (human lung carcinoma)[8]
ALK and JAK2 Inhibitors

Further modifications, particularly creating 2,7-disubstituted pyrrolo[2,1-f]triazine scaffolds, have led to the development of potent ALK and JAK2 inhibitors.[4] For instance, compound 21 showed nanomolar activity against ALK with high selectivity over other kinases like IGF-1R.[4] Similarly, compound 29 was identified as a highly potent JAK2 inhibitor with an IC50 value of 0.17 nM and demonstrated good metabolic stability.[4]

CompoundTargetIC50 (nM)Cellular Activity/Cell LineReference
21 ALK10-[4]
21 IGF-1R1137-[4]
29 JAK20.17SET-2[4]
VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates key tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][6][9] Inhibitors based on the pyrrolo[2,1-f]triazin-4(3H)-one core block the ATP binding site, preventing this initial phosphorylation and thereby inhibiting the entire downstream cascade.

VEGFR2_Signaling cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Pyrrolo[2,1-f]triazin-4(3H)-one Analog (ATP Competitive) Inhibitor->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Phosphorylates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Antiviral Analogs of Pyrrolo[2,1-f]triazine

The pyrrolo[2,1-f]triazine scaffold is a cornerstone of modern antiviral research, particularly in the form of C-nucleoside analogs.[5] These analogs are designed to mimic natural nucleosides and interfere with viral replication, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp).[5]

Anti-Ebola and Emerging Virus Activity

The most prominent example is GS-5734 (Remdesivir), a phosphoramidate prodrug of a 1'-cyano-substituted adenosine C-nucleoside analog.[10] This modification was critical for achieving potent anti-Ebola virus (EBOV) activity (EC50 = 86 nM in macrophages) while maintaining selectivity against host polymerases.[10] The C-nucleoside structure provides enhanced stability against deglycosylation.[10] GS-5734 and its parent nucleoside have demonstrated broad-spectrum activity against a range of RNA viruses.[10]

Compound/ProdrugVirusEC50 (µM)Cell LineReference
GS-5734 (4b) EBOV0.086Macrophages[10]
Parent Nucleoside (4) EBOV0.07 - 0.14HMVEC-TERT[10]
Prodrug Mixture (4a) RSV< 0.12HEp-2[10]
Prodrug Mixture (4a) HCV< 0.03Huh-7[10]
Anti-Norovirus and Anti-Influenza Activity

Research has also explored these analogs for activity against other viruses. C7-modified 4-amino-pyrrolo[2,1-f][1][2]triazine C-nucleosides have shown potent inhibitory effects against human norovirus (HuNoV) in replicon assays, with one analog reaching an EC50 of 0.015 μM.[11] Additionally, 2,4-disubstituted pyrrolo[2,1-f][1][2]triazines have been synthesized and identified as having significant antiviral activity against influenza A virus (H1N1).[12] One of the most active compounds, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2]triazine-5,6-dicarboxylate, exhibited an IC50 of 4 µg/mL.[12]

CompoundVirusIC50 / EC50Cell LineReference
4-aza-7,9-dideazaadenosine HuNoV0.015 µM (EC50)HuNoV Replicon[11]
Aryl/Thienyl Substituted Analog Influenza A (H1N1)4 µg/mL (IC50)MDCK[12]

Experimental Protocols and Workflows

General Synthesis of 2-Substituted Pyrrolo[2,1-f]triazin-4(3H)-ones

A common and efficient method for synthesizing the pyrrolo[2,1-f]triazin-4(3H)-one core involves a tandem, copper-promoted reaction.[13][14] This approach offers a concise route using readily available starting materials.

Protocol:

  • Condensation: 1-amino-1H-pyrrole-2-amides are condensed with various substituted aldehydes (benzaldehydes, heteroaryl aldehydes, or alkyl aldehydes).[13][14]

  • Cyclization and Dehydrogenation: The condensation product undergoes a copper(II)-mediated cyclization and subsequent dehydrogenation. A typical catalytic system is CuCl₂ in a solvent like DMSO at elevated temperatures (e.g., 120°C).[5]

  • Optimization: The reaction conditions (catalyst, solvent, temperature, and time) are optimized based on the electronic and steric properties of the substituents on the aldehyde and the aminopyrrole. Electron-donating groups on the aldehyde generally accelerate the reaction.[13]

  • Purification: The final product is isolated and purified using standard techniques such as filtration, recrystallization, or column chromatography.

A more recent practical synthesis involves the rearrangement of pyrrolo[1,2-d][1][6]oxadiazines or the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.[15][16]

Workflow for Antiviral Compound Screening

Screening for antiviral activity follows a structured, multi-step process to identify and validate potential drug candidates.[17] The goal is to determine a compound's efficacy in inhibiting viral replication and to assess its toxicity to host cells.[17]

Antiviral_Screening_Workflow cluster_prep 1. Preparation & Design cluster_exp 2. In Vitro Assay cluster_data 3. Data Acquisition & Analysis cluster_val 4. Hit Validation A1 Select Virus Model & Host Cell Line A2 Prepare Compound Library (Serial Dilutions) A3 Design Experiment (Controls, MOI) B1 Seed Host Cells in Microtiter Plates A3->B1 B2 Treat Cells with Compounds B1->B2 B3 Infect Cells with Virus B2->B3 B4 Incubate for a Defined Period B3->B4 C1 Quantify Viral Replication (e.g., CPE, Plaque Assay, qPCR) B4->C1 C3 Calculate EC50, CC50, and Selectivity Index (SI) C1->C3 C2 Assess Cytotoxicity (e.g., MTS/MTT Assay) C2->C3 D1 Confirm Hits in Secondary Assays C3->D1 D2 Mechanism of Action Studies (e.g., Polymerase Inhibition) D1->D2

Caption: General workflow for in vitro antiviral drug screening.

Protocol for In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for measuring the inhibitory effect of compounds on EGFR kinase activity by quantifying ADP production.[2][18]

  • Reagent Preparation:

    • Prepare a serial dilution of the pyrrolo[2,1-f]triazin-4(3H)-one test compound in kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[18] The final DMSO concentration should not exceed 1%.[2]

    • Dilute the recombinant EGFR enzyme and the peptide substrate/ATP mix to their desired concentrations in the kinase assay buffer.[2][18]

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the test compound dilutions. Include controls for 100% activity (DMSO only) and background (no enzyme).[2]

    • Add the substrate/ATP master mix to all wells.[2]

    • Initiate the reaction by adding the diluted EGFR enzyme to each well.[2]

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for 60 minutes.[2][18]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.[2][18]

    • Incubate at room temperature for 40 minutes.[18]

    • Add Kinase Detection Reagent to convert the generated ADP into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal.[2][18]

    • Incubate at room temperature for 30-60 minutes.[18]

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.[2]

    • Subtract the background luminescence from all other readings.[2]

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Conclusion

The pyrrolo[2,1-f]triazin-4(3H)-one core represents a remarkably versatile and successful scaffold in drug discovery. Its structural analogs have yielded potent and selective inhibitors of key protein kinases involved in cancer, as well as broad-spectrum antiviral agents that target viral polymerases. The synthetic tractability of the core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As research continues to uncover new biological targets and therapeutic needs, the privileged pyrrolo[2,1-f]triazine scaffold is poised to remain a valuable starting point for the development of novel, life-saving medicines.

References

Unlocking the Potential of the Pyrrolotriazinone Scaffold: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolotriazinone core is an emerging and valuable scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide delves into the theoretical and computational studies that have been instrumental in understanding and optimizing the therapeutic potential of this heterocyclic system. By leveraging computational chemistry, molecular modeling, and quantitative structure-activity relationship (QSAR) studies, researchers have successfully designed potent and selective inhibitors targeting various enzymes and receptors. This document provides an in-depth overview of these theoretical approaches, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying scientific principles.

I. Biological Activities and Quantitative Data

The versatility of the pyrrolotriazinone scaffold is evident from its activity against a diverse set of biological targets. The following tables summarize the key quantitative data from various studies, highlighting the inhibitory potency of different pyrrolotriazinone derivatives.

Table 1: Inhibition of Phosphoinositide 3-Kinases (PI3Ks)
CompoundTargetIC50 (nM)Reference
6 (LAS191954)PI3Kδ2.6[1]
7 (LAS195319)PI3Kδ0.5[1]
8PI3Kγ4[1]
8PI3Kδ5[1]
Modified Precursor (5)PI3K110[2]
Optimized Compound (6)PI3K75[2]
IC87114 (comparator)PI3K130[2]
Table 2: Inhibition of Other Key Enzymes
CompoundTargetIC50 (nM)Reference
9Eg5 ATPase~60[1]
10Sepiapterin Reductase (SPR)1[1][3]
11Sepiapterin Reductase (SPR)1[1][3]
15Dipeptidyl Peptidase-IV (DPP-IV)3.5[3]
16Phosphodiesterase-5 (PDE-5)4.1[1][3]
19Tankyrase 1 (TNKS-1)8[1][3]
20Tankyrase 1 (TNKS-1)4[1][3]
Table 3: Receptor Antagonism
CompoundTargetIC50 (nM)EC50 (nM)Reference
2CRF1 Receptor5.33.2[1][3]
4EP3 Receptor0.3-[1][3]
5EP3 Receptor0.3-[1][3]

II. Theoretical Study Methodologies

The development of potent pyrrolotriazinone-based inhibitors has been significantly accelerated by a range of computational techniques. These methods provide insights into the molecular interactions driving biological activity and guide the rational design of new derivatives.

A. Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode of pyrrolotriazinone derivatives and for structure-based drug design.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the crystal structure of PI3K (PDB ID: 5M6U) has been used in studies of pyrrolotriazinone-based inhibitors.[2]

    • Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the PDB file.

    • Polar hydrogen atoms and Gasteiger or Kollman charges are added to the protein structure using software like AutoDockTools.[2]

  • Ligand Preparation:

    • The 2D structures of the pyrrolotriazinone derivatives are drawn using chemical drawing software and converted to 3D structures.

    • The geometry of the ligands is optimized using quantum chemical methods, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G basis set, as implemented in software like Gaussian.[2]

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein. For PI3K (PDB ID: 5M6U), the grid box was centered at x: 37.261, y: 16.906, and z: 34.242 with dimensions of 60x60x60 points and a grid spacing of 0.375 Å.[2]

    • Docking simulations are performed using software such as AutoDock.[2] The Lamarckian genetic algorithm is commonly employed for ligand conformational searching.

    • The resulting docking poses are ranked based on their predicted binding affinity (e.g., docking score or binding energy). The lowest energy conformations are selected for further analysis.[2]

  • Analysis of Results:

    • The binding interactions between the pyrrolotriazinone derivatives and the amino acid residues in the active site are visualized and analyzed. Key interactions include hydrogen bonds, hydrophobic interactions, and π-stacking.

    • For instance, docking studies of PI3Kδ inhibitors revealed that the pyrrolotriazinone moiety is often sandwiched within a hydrophobic pocket formed by residues like Trp760 and Met752.[1] Similarly, for Eg5 inhibitors, the pyrrolotriazinone moiety interacts with a hydrophobic pocket formed by Ile136, Leu214, Phe239, and Leu160.[3]

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Crystal Structure (PDB) PrepProt Prepared Protein PDB->PrepProt Remove water, add hydrogens Ligand Ligand 2D Structure OptLigand Optimized Ligand Ligand->OptLigand Geometry Optimization (DFT) Grid Define Grid Box (Active Site) PrepProt->Grid Dock Perform Docking (e.g., AutoDock) OptLigand->Dock Grid->Dock Pose Ranked Docking Poses Dock->Pose Analysis Analyze Binding Interactions Pose->Analysis

A simplified workflow of a typical molecular docking study.
B. Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for activity.

  • Data Set Preparation:

    • A dataset of pyrrolotriazinone derivatives with experimentally determined biological activities (e.g., IC50 values) is collected.

    • The dataset is divided into a training set, used to build the QSAR model, and a test set, used to validate the model's predictive ability.

  • Descriptor Calculation:

    • For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

    • Software like DRAGON or the QSAR module in molecular modeling packages is used for this purpose.

  • Model Development:

    • A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical equation that relates the calculated descriptors (independent variables) to the biological activity (dependent variable).

  • Model Validation:

    • The predictive power of the QSAR model is assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are calculated to evaluate the model's goodness of fit and robustness.

  • Interpretation:

    • The developed QSAR model is used to understand which molecular properties are most influential for the biological activity. This information guides the design of new, more potent pyrrolotriazinone derivatives.

Data Dataset of Pyrrolotriazinones with IC50 values Split Split into Training and Test Sets Data->Split Train Training Set Split->Train Test Test Set Split->Test Desc Calculate Molecular Descriptors Train->Desc Validate Validate Model Test->Validate Model Develop QSAR Model (e.g., MLR, PLS) Desc->Model Model->Validate Predict Predict Activity of New Compounds Validate->Predict Interpret Interpret Model & Guide Synthesis Validate->Interpret

The logical workflow for a QSAR study.
C. Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is valuable for virtual screening and for understanding the key interaction points between a ligand and its target.

  • Pharmacophore Model Generation:

    • A set of active pyrrolotriazinone derivatives is aligned based on their common structural features.

    • Pharmacophoric features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are identified.

    • Software like LigandScout or Discovery Studio is used to generate a 3D pharmacophore model that represents the spatial arrangement of these features.

  • Model Validation:

    • The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds from a database.

  • Virtual Screening:

    • The validated pharmacophore model is used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features.

    • Hits from the virtual screen are then subjected to further computational analysis (e.g., molecular docking) and experimental testing.

Actives Set of Active Pyrrolotriazinones Align Align Molecules & Identify Common Features Actives->Align Generate Generate 3D Pharmacophore Model Align->Generate Validate Validate Model with Known Actives/Inactives Generate->Validate Screen Virtual Screening of Chemical Databases Validate->Screen Hits Identify Novel Hits Screen->Hits

A flowchart illustrating the pharmacophore modeling and virtual screening process.
D. In Silico ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach to estimate the pharmacokinetic and toxicological properties of drug candidates early in the drug discovery process.

  • Descriptor Calculation:

    • A range of physicochemical and topological descriptors are calculated for the pyrrolotriazinone derivatives.

  • Model Application:

    • These descriptors are used as input for pre-built computational models that predict various ADMET properties, such as:

      • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).

  • Analysis:

    • The predicted ADMET profiles of the pyrrolotriazinone derivatives are analyzed to identify potential liabilities and to guide the selection of compounds with favorable drug-like properties for further development.

III. Signaling Pathways and Therapeutic Implications

The diverse biological activities of pyrrolotriazinone derivatives place them as potential therapeutic agents for a range of diseases. The following diagram illustrates the central role of the PI3K signaling pathway, a key target for some of the most potent pyrrolotriazinone inhibitors, in cell survival and proliferation.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Pyrrolo Pyrrolotriazinone Inhibitor Pyrrolo->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

The PI3K signaling pathway and the inhibitory action of pyrrolotriazinone derivatives.

IV. Conclusion

Theoretical and computational studies have proven to be indispensable in the exploration of the pyrrolotriazinone scaffold for drug discovery. Through molecular docking, QSAR, pharmacophore modeling, and in silico ADMET prediction, researchers have been able to elucidate the structure-activity relationships, understand the molecular basis of target inhibition, and design novel derivatives with improved potency and drug-like properties. The continued application of these theoretical approaches will undoubtedly pave the way for the development of new and effective therapeutics based on the versatile pyrrolotriazinone core.

References

The Core Mechanism of Action of Pyrrolo[2,1-f]triazin-4(3H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazin-4(3H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] This technical guide provides an in-depth exploration of the primary mechanisms of action for this versatile class of compounds, focusing on their role as kinase inhibitors and their impact on cellular signaling pathways. The information is compiled from extensive research and presented for a technical audience to facilitate further drug discovery and development efforts.

Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for pyrrolo[2,1-f]triazin-4(3H)-one derivatives is the inhibition of protein kinases, a large family of enzymes that play a critical role in cellular signal transduction.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4][5]

Derivatives of the pyrrolo[2,1-f]triazine nucleus have been shown to function as ATP-competitive inhibitors.[6][7] They effectively mimic the quinazoline scaffold, a well-known kinase inhibitor template, and bind to the ATP-binding pocket of the target kinase.[6] This binding prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling cascades that are essential for cell proliferation, survival, and angiogenesis. X-ray crystallography studies have confirmed this binding mode for inhibitors targeting the Met kinase domain.[7]

The versatility of the pyrrolo[2,1-f]triazine core allows for substitutions at various positions (notably C5, C6, and C7), which modulates their potency and selectivity against a wide array of kinases.[6][7][8]

ATP_Competitive_Inhibition cluster_kinase Kinase Enzyme cluster_pathway1 Normal Kinase Activity cluster_pathway2 Inhibition by Derivative Kinase Kinase ATP Binding Pocket Substrate Binding Site Substrate Substrate Protein Kinase:subst->Substrate Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Blocked Signaling Blocked Kinase->Blocked ATP ATP ATP->Kinase:atp Binds ADP ADP Inhibitor Pyrrolo[2,1-f]triazin-4(3H)-one Derivative Inhibitor->Kinase:atp Competitively Binds

Caption: ATP-competitive inhibition by pyrrolo[2,1-f]triazin-4(3H)-one derivatives.

Key Kinase Targets and Cellular Pathways

Research has identified several key protein kinases that are potently inhibited by this class of compounds. These kinases are involved in critical signaling pathways that regulate cell growth, differentiation, and survival.

  • EGFR and HER2: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are crucial members of the ErbB family of receptor tyrosine kinases. Certain pyrrolo[2,1-f]triazin-4-amines have been optimized as dual inhibitors of both EGFR and HER2.[9] By blocking these receptors, the derivatives inhibit downstream pathways like MAPK and PI3K/Akt, leading to reduced proliferation in cancer cells that are dependent on these signals.[6]

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the main mediator of the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 by pyrrolo[2,1-f]triazine derivatives blocks the formation of new blood vessels, a process essential for tumor growth and metastasis.[5][6][8]

  • c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play significant roles in cell motility, invasion, and tumor progression. Pyrrolo[2,1-f]triazine-based compounds have been developed as potent, single-digit nanomolar inhibitors of c-Met kinase.[5][7]

  • ALK and JAK2: Anaplastic Lymphoma Kinase (ALK) and Janus Kinase 2 (JAK2) are other important targets. Derivatives have shown nanomolar activity against ALK, a key driver in certain types of non-small cell lung cancer, and potent activity against JAK2, which is involved in cytokine signaling and myeloproliferative disorders.[5]

EGFR_Signaling_Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrrolo[2,1-f]triazin-4(3H)-one Derivative Inhibitor->EGFR Block X RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Block->RAS Block->PI3K

Caption: Inhibition of the EGFR signaling pathway by pyrrolo[2,1-f]triazin-4(3H)-one derivatives.

Secondary and Emerging Mechanisms of Action

While kinase inhibition is the most widely documented mechanism, the structural versatility of the pyrrolo[2,1-f]triazine core has led to the discovery of other biological activities:

  • Hedgehog Signaling Pathway Inhibition: Some derivatives have been identified as novel inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[10]

  • CRF1 Receptor Antagonism: Pyrrolo[2,1-f]triazin-4(3H)-one analogues have been designed as potent antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, showing potential for treating anxiety and stress-related disorders.[11]

  • Antiviral and Cytotoxic Activity: As structural analogues of purine bases, certain C-nucleoside derivatives of pyrrolo[2,1-f]triazine exhibit significant cytotoxic activity against various cancer cell lines and have been explored for their potential as antiviral agents.[12][13] A notable example is Remdesivir, which contains this scaffold and is used to treat viral infections.[5]

  • Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibition: A series of these derivatives were developed as potent inhibitors of AAK1, a target for the treatment of pain.[14]

Quantitative Data Summary: In Vitro Potency

The following tables summarize the reported in vitro potency (IC₅₀) of various pyrrolo[2,1-f]triazin-4(3H)-one derivatives against different biological targets.

Table 1: Kinase Inhibition Activity

Compound ID/ReferenceTarget KinaseIC₅₀ (nM)Notes
Compound 1[5]EGFR100Selective for EGFR.
Compound 2[5]VEGFR-266Potent activity against VEGFR-2.
Compound 3[5]VEGFR-223Most potent activity against VEGFR-2 in the series.
Compound 19[5]c-Met2.3Dual inhibitor.
Compound 19[5]VEGFR-25.0Dual inhibitor.
Compound 21[5]ALK10High selectivity over IGF-1R (IC₅₀ = 1137 nM).
Unspecified[7]Met KinaseSingle-digit nMAcylurea pyrrolotriazines with C-5 substitution.
Unspecified[14]AAK1~6Optimized from an initial hit of ~60 nM.

Table 2: Cellular Activity and Other Targets

Compound ID/ReferenceTarget/Cell LineAssay TypeEC₅₀/IC₅₀ (nM)Notes
Compound 2[11]CRF1 ReceptorBinding Affinity5.3-
Compound 2[11]CRF1 ReceptorAntagonistic Activity3.2-
Compound 19[5]BaF3-TPR-Met CellsCellular Assay0.71c-Met dependent cells.
Compound 19[5]HUVEC-VEGFR2 CellsCellular Assay37.4VEGFR-2 dependent cells.
Compound 7m[15]Panc-1 Cancer CellsAntiproliferative12,540 (12.54 µM)Induced apoptosis and sub-G1 cell cycle arrest.

Experimental Protocols and Methodologies

The elucidation of the mechanisms described above relies on a standard workflow of biochemical and cellular assays.

Experimental_Workflow Synthesis Chemical Synthesis & SAR Exploration Biochem Biochemical Assays (e.g., Kinase Assays) Synthesis->Biochem Evaluate Potency (IC50) PK Pharmacokinetic Profiling Synthesis->PK Assess Drug-like Properties Cellular Cell-Based Assays (Proliferation, Western Blot) Biochem->Cellular Confirm Cellular Activity Structural Structural Biology (X-ray Crystallography) Biochem->Structural Determine Binding Mode InVivo In Vivo Models (e.g., Xenografts) Cellular->InVivo Assess Efficacy InVivo->PK

Caption: General experimental workflow for evaluating pyrrolo[2,1-f]triazin-4(3H)-one derivatives.

1. Biochemical Kinase Assays:

  • Objective: To determine the direct inhibitory effect of the compound on a purified kinase enzyme and calculate its potency (IC₅₀).

  • Methodology: These are typically in vitro assays that measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The reaction often uses radiolabeled ATP (³²P-ATP or ³³P-ATP), and the incorporation of the radiolabel into the substrate is quantified. Alternatively, non-radioactive methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based assays (e.g., ADP-Glo™) are commonly employed. Preliminary studies with varying ATP concentrations are used to confirm an ATP-competitive mechanism of action.[6]

2. Cell-Based Assays:

  • Objective: To evaluate the effect of the compound on cellular processes driven by the target kinase.

  • Methodology:

    • Proliferation/Viability Assays: Cancer cell lines known to be dependent on a specific kinase (e.g., DiFi cells for EGFR, HUVECs for VEGFR-2) are treated with the compounds.[5][6] Cell viability is measured after a set period (e.g., 72 hours) using reagents like MTT, MTS, or CellTiter-Glo®.

    • Western Blotting: This technique is used to assess the phosphorylation status of the target kinase and its downstream substrates. A reduction in the phosphorylated form of the target protein in compound-treated cells confirms on-target activity. This method was used to validate kinase inhibition by compound 7m in Panc-1 cells.[15]

3. Structural Biology:

  • Objective: To determine the precise binding mode of the inhibitor within the kinase's ATP pocket.

  • Methodology: X-ray crystallography is used to solve the three-dimensional structure of the kinase domain co-crystallized with the inhibitor. This provides definitive evidence of the binding site and the specific molecular interactions (e.g., hydrogen bonds) that are crucial for inhibitory activity, as was done for Met kinase inhibitors.[7]

4. In Vivo Efficacy Models:

  • Objective: To assess the antitumor or therapeutic activity of the compound in a living organism.

  • Methodology: Human tumor xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice.[9] The mice are then treated with the compound, and tumor growth is monitored over time to evaluate efficacy. Pharmacokinetic properties are also studied in animal models to assess drug absorption, distribution, metabolism, and excretion (ADME).[5]

References

The Pyrrolotriazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolotriazine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] Its structural resemblance to purines allows it to act as a bioisostere, effectively interacting with a wide range of biological targets, particularly ATP-binding sites in enzymes.[3][4] This has led to the development of numerous potent and selective inhibitors for various therapeutic areas, most notably in oncology and virology. This technical guide provides a comprehensive overview of the biological significance of the pyrrolotriazine core, its key molecular targets, structure-activity relationships, and detailed experimental protocols for its evaluation.

Biological Significance and Key Molecular Targets

The pyrrolotriazine scaffold has been successfully employed to develop inhibitors for a variety of enzymes and as antiviral agents. Its rigid, bicyclic structure provides a solid anchor for introducing diverse substituents to achieve high affinity and selectivity for the target protein.

Kinase Inhibition in Oncology

A primary application of the pyrrolotriazine core is in the development of kinase inhibitors for cancer therapy.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrrolotriazine-based compounds have been shown to be potent inhibitors of several key oncogenic kinases.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key regulator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a critical target in cancer therapy.[1][3] Pyrrolotriazine derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic and anti-tumor effects.[1][3]

  • JAK (Janus Kinase) Family: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth.[7] Aberrant JAK signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases. Several pyrrolotriazine-based inhibitors have shown high potency and selectivity for different JAK isoforms (JAK1, JAK2, JAK3).[5][7]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression.[4] Their overexpression is common in many cancers, leading to chromosomal instability. Pyrrolotriazine analogs have been developed as pan-Aurora kinase inhibitors, inducing cell cycle arrest and apoptosis in tumor cells.[4][8]

  • Other Oncogenic Kinases: The versatility of the pyrrolotriazine scaffold has enabled the development of inhibitors for a range of other cancer-related kinases, including EGFR (Epidermal Growth Factor Receptor), HER2, c-Met, ALK (Anaplastic Lymphoma Kinase), IGF-1R (Insulin-like Growth Factor 1 Receptor), and PI3K (Phosphoinositide 3-kinase).[8][9]

Antiviral Activity

The pyrrolotriazine core is a key component of the broad-spectrum antiviral drug Remdesivir , which has been used in the treatment of viral infections.[8] This highlights the potential of this scaffold in the development of novel antiviral agents.

Other Therapeutic Areas

Beyond oncology and virology, pyrrolotriazine derivatives have shown promise in other therapeutic areas by targeting enzymes such as:

  • Sepiapterin Reductase (SPR): Inhibition of SPR is a potential strategy for the treatment of inflammatory pain.[9]

  • USP7 (Ubiquitin-Specific Protease 7): USP7 inhibitors are being explored as potential cancer therapeutics.[9]

  • Tankyrase: As activators of the WNT/β-catenin signaling pathway, tankyrase inhibitors are of interest for cancer treatment.[9]

  • Eg5 (Kinesin Spindle Protein): Inhibition of this motor protein leads to mitotic arrest and is a target for cancer chemotherapy.[9][10]

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of pyrrolotriazine derivatives is highly dependent on the nature and position of substituents on the core structure. Extensive SAR studies have been conducted to optimize potency and selectivity.

VEGFR-2 Inhibitors

Substitutions at the C4, C5, and C6 positions of the pyrrolotriazine ring have been extensively explored to enhance VEGFR-2 inhibitory activity.

Compound IDC4-SubstituentC5-SubstituentC6-SubstituentVEGFR-2 IC50 (nM)Reference
1 4-(3-hydroxy-4-methylphenylamino)HH10[3]
2 4-(3-hydroxy-4-methylphenylamino)-CH2OHH5[3]
3 4-(3-hydroxy-4-methylphenylamino)H-CH2-N(CH3)22[3]
4 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]H1,3,5-oxadiazole<1[1]
5 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]H2-methyl-1,3,5-oxadiazole0.8[1]
JAK2 Inhibitors

Achieving selectivity among the highly homologous JAK family members is a key challenge. SAR studies have focused on modifications to achieve JAK2 selectivity over other isoforms, particularly JAK3.

Compound IDR1-SubstituentR2-SubstituentJAK2 IC50 (nM)JAK3 IC50 (nM)Reference
6 HH1.11.8[5]
7 FH0.61.2[5]
8 HF0.52.5[5]
9 FF0.45.0[5]
Aurora Kinase Inhibitors

Pyrrolotriazine-based compounds have been developed as potent pan-Aurora kinase inhibitors.

Compound IDR-Group ModificationAurora A Kd (nM)Aurora B Kd (nM)HCT-116 Cell IC50 (µM)Reference
10 Lead Compound20200.1[4][8]
11 Cyclopropane Carboxamide Optimization7200.03[4][8]
12 Cyclopropane Carboxamide Optimization9200.04[4][8]
13 Cyclopropane Carboxamide Optimization2070.02[4][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolotriazine-based compounds.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay is considered the gold standard for directly measuring the activity of a target kinase by quantifying the phosphorylation of its substrate.[11]

Materials:

  • Purified kinase of interest

  • Specific peptide or protein substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (pyrrolotriazine derivatives) dissolved in DMSO

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final assay concentrations.

  • Kinase Reaction Mixture: In a microplate, prepare the kinase reaction mixture containing the kinase, substrate, and any necessary co-factors in the kinase reaction buffer.

  • Initiation of Reaction: Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature. Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined optimal time (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radioactivity.

  • Detection: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Competitive ATP Binding Assay

This assay determines if a compound inhibits a kinase by competing with ATP for its binding site.

Materials:

  • Purified kinase of interest

  • Radiolabeled ATP ([γ-³³P]ATP or [α-³³P]ATP)

  • Non-radiolabeled ATP

  • Test compounds

  • Assay buffer

  • Filter plates and wash buffer (as in the radiometric assay) or Scintillation Proximity Assay (SPA) beads

  • Scintillation counter

Procedure:

  • Assay Setup: Set up multiple reaction sets, each with a different fixed concentration of non-radiolabeled ATP, spanning a range around the Km of the kinase for ATP (e.g., 0.1x Km, 1x Km, 10x Km).

  • Inhibitor Titration: Within each ATP concentration set, perform a serial dilution of the test compound.

  • Reaction: Add the kinase and the test compound to the wells, followed by the mixture of radiolabeled and non-radiolabeled ATP to initiate the reaction.

  • Incubation and Detection: Follow the incubation, termination, and detection steps as described in the radiometric filter binding assay.

  • Data Analysis: Determine the IC50 value of the test compound at each ATP concentration. For an ATP-competitive inhibitor, the IC50 value will increase with increasing ATP concentration. This relationship can be analyzed using the Cheng-Prusoff equation.[12]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (pyrrolotriazine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of the test compound relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Western Blot Analysis of Phosphorylated Signaling Proteins

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing evidence of target engagement and downstream pathway modulation in a cellular context.

Materials:

  • Cancer cell line of interest

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Test compounds

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in lysis buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with a primary antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrrolotriazine inhibitors and a typical workflow for their discovery and development.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Y801 Y951 Y1175 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2:pY1175->PLCg Activates Src Src VEGFR2:pY951->Src Permeability Vascular Permeability VEGFR2:pY801->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Pyrrolotriazine Pyrrolotriazine Inhibitor Pyrrolotriazine->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrrolotriazine derivatives.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription Pyrrolotriazine Pyrrolotriazine Inhibitor Pyrrolotriazine->JAK Inhibits

Caption: Overview of the JAK-STAT signaling cascade and its inhibition by pyrrolotriazine compounds.

Aurora_Kinase_Signaling G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Mitosis Mitosis Centrosome_Separation->Mitosis AuroraB Aurora B Mitosis->AuroraB Chromosome_Alignment Chromosome Alignment AuroraB->Chromosome_Alignment Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis Apoptosis Apoptosis Chromosome_Alignment->Apoptosis Inhibition leads to Pyrrolotriazine Pyrrolotriazine Inhibitor Pyrrolotriazine->AuroraA Inhibits Pyrrolotriazine->AuroraB Inhibits

Caption: Role of Aurora kinases in mitosis and the consequence of their inhibition.

Kinase_Inhibitor_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Op In_Vitro In Vitro Assays (Biochemical & Cellular) Hit_to_Lead->In_Vitro Preclinical Preclinical Candidate Lead_Op->Preclinical Lead_Op->In_Vitro In_Vivo In Vivo Models (Efficacy & PK/PD) Lead_Op->In_Vivo Preclinical->In_Vivo

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

References

In Silico Modeling of Pyrrolo[2,1-f]triazin-4(3H)-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling techniques utilized in the discovery and development of pyrrolo[2,1-f]triazin-4(3H)-one analogs as potent therapeutic agents. This class of compounds has garnered significant interest due to its versatile scaffold, which has been successfully employed to target a range of biological entities, including kinases and viral enzymes. This document outlines the key computational methodologies, presents a compilation of relevant quantitative data, and provides detailed experimental protocols to aid researchers in this field.

Introduction to Pyrrolo[2,1-f]triazin-4(3H)-one Analogs

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that serves as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and hydrogen bonding capabilities allow for effective mimicry of endogenous ligands and interaction with various biological targets.[4] Analogs of this scaffold have been investigated as inhibitors of several key proteins implicated in diseases such as cancer and viral infections. Notably, this scaffold is a core component of inhibitors targeting vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and c-Met kinase, all of which are crucial in cancer progression.[5][6][7] Furthermore, derivatives have demonstrated potent antiviral activities, including against influenza neuraminidase.[8]

In silico modeling plays a pivotal role in the rational design and optimization of these analogs. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and molecular dynamics (MD) simulations provide invaluable insights into the molecular interactions, binding affinities, and structure-activity landscapes of these compounds, thereby accelerating the drug discovery process.

Key Biological Targets and Quantitative Data

The versatility of the pyrrolo[2,1-f]triazin-4(3H)-one scaffold is evident from the diverse range of biological targets it has been shown to inhibit. The following tables summarize the quantitative data for various analogs against some of the most significant targets.

Table 1: Inhibition of Kinases by Pyrrolo[2,1-f]triazin-4(3H)-one Analogs

Compound ID/ReferenceTarget KinaseIC50 (nM)Cellular Activity/Assay Conditions
Compound 1 [5]EGFR100DiFi cell line (sensitive to EGFR inhibitors)
Compound 2 [5]VEGFR-266Biochemical assay
Compound 3 [5]VEGFR-223Biochemical assay
Compound 19 [5]c-Met2.3Biochemical assay
Compound 19 [5]VEGFR-25.0Biochemical assay
Acylurea pyrrolotriazines[6]Met KinaseSingle-digit nMMet-driven GTL-16 human gastric carcinoma cell line
Compound 8l [9]EGFR/HER2Dual inhibitorPromising oral efficacy in EGFR and HER2-driven human tumor xenograft models.
Hybrid IK5 [10]MERTK360 (A549), 420 (MCF-7), 800 (MDA-MB-231)Cell viability assays

Table 2: Antiviral Activity of Pyrrolo[2,1-f]triazin-4(3H)-one Analogs

Compound ID/ReferenceViral TargetIC50 (µg/mL)Selectivity IndexCell Line
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate[8]Influenza Neuraminidase4188Madin-Darby canine kidney (MDCK)

In Silico Methodologies: Experimental Protocols

This section provides detailed protocols for the key in silico techniques employed in the study of pyrrolo[2,1-f]triazin-4(3H)-one analogs.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding binding modes and for virtual screening of compound libraries.

Protocol for Molecular Docking (Example using AutoDock):

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).

    • Save the prepared protein in the PDBQT format.

  • Preparation of the Ligand:

    • Draw the 2D structure of the pyrrolo[2,1-f]triazin-4(3H)-one analog using a chemical drawing tool and convert it to a 3D structure.

    • Minimize the energy of the ligand using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds using ADT.

    • Save the prepared ligand in the PDBQT format.

  • Grid Generation:

    • Define the binding site on the receptor, typically centered on the co-crystallized ligand or a predicted active site.

    • Generate a grid box that encompasses the entire binding pocket using AutoGrid. The grid parameter file (.gpf) specifies the dimensions and center of the grid.

  • Docking Simulation:

    • Use AutoDock to perform the docking calculations. The docking parameter file (.dpf) specifies the ligand, receptor, and grid files, as well as the search algorithm parameters.

    • The Lamarckian Genetic Algorithm (LGA) is commonly used for conformational searching.

  • Analysis of Results:

    • Analyze the docking results based on the binding energy and the clustering of docked conformations.

    • Visualize the lowest energy binding pose and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor using visualization software like PyMOL or Chimera.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

Protocol for QSAR Model Development:

  • Data Set Preparation:

    • Compile a dataset of pyrrolo[2,1-f]triazin-4(3H)-one analogs with their corresponding biological activities (e.g., IC50 values).

    • Divide the dataset into a training set (for model building) and a test set (for model validation), typically in an 80:20 ratio.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. Software such as DRAGON or PaDEL-Descriptor can be used.

  • Feature Selection:

    • Select a subset of the most relevant descriptors to avoid overfitting and to build a more interpretable model. Techniques like genetic algorithms, stepwise multiple linear regression, or principal component analysis can be employed.

  • Model Building:

    • Use a statistical method to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) or Random Forest.

  • Model Validation:

    • Rigorously validate the predictive power of the QSAR model.

      • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set.

      • External Validation: Use the test set to evaluate the model's ability to predict the activity of new compounds (R²pred).

    • The developed QSAR equation can then be used to predict the activity of new, untested analogs.[2]

Pharmacophore Modeling

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target.

Protocol for Pharmacophore Modeling:

  • Model Generation:

    • Ligand-Based: If a set of active ligands is known, align their 3D structures and identify the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). Software like Phase or LigandScout can be used.

    • Structure-Based: If the 3D structure of the receptor is available, analyze the key interaction points within the binding site to generate a pharmacophore model that represents the complementary features for a binder.

  • Model Validation:

    • Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between these two sets with high accuracy.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the molecular interactions.

Protocol for MD Simulations (Example using GROMACS):

  • System Preparation:

    • Start with the docked complex of the pyrrolo[2,1-f]triazin-4(3H)-one analog and the target protein.

    • Generate the topology and parameter files for the ligand using a server like CGenFF or the antechamber module of AmberTools.

    • Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system and to mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT Equilibration: Heat the system to the desired temperature while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms.

      • NPT Equilibration: Bring the system to the desired pressure while keeping the temperature constant. This allows the density of the system to equilibrate.

  • Production Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to understand the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation - RMSD).

    • Investigate the specific interactions between the ligand and the protein over time (e.g., hydrogen bond analysis).

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.

Visualizations

The following diagrams illustrate key concepts and workflows in the in silico modeling of pyrrolo[2,1-f]triazin-4(3H)-one analogs.

G General Kinase Inhibition Pathway cluster_0 General Kinase Inhibition Pathway cluster_1 General Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylation ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Binds to active site Pyrrolo[2,1-f]triazin-4(3H)-one Analog Pyrrolo[2,1-f]triazin-4(3H)-one Analog Pyrrolo[2,1-f]triazin-4(3H)-one Analog->Receptor Tyrosine Kinase (RTK) Inhibits ATP binding Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Downstream Signaling->Cell Proliferation, Angiogenesis

Caption: Kinase Inhibition by Pyrrolo[2,1-f]triazin-4(3H)-one Analogs.

G In Silico Drug Design Workflow Target Identification Target Identification Virtual Screening Virtual Screening Target Identification->Virtual Screening Compound Library Compound Library Compound Library->Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Pharmacophore Modeling Pharmacophore Modeling Virtual Screening->Pharmacophore Modeling Hit Identification Hit Identification Molecular Docking->Hit Identification Pharmacophore Modeling->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization QSAR Analysis QSAR Analysis Lead Optimization->QSAR Analysis MD Simulations MD Simulations Lead Optimization->MD Simulations ADMET Prediction ADMET Prediction Lead Optimization->ADMET Prediction QSAR Analysis->Lead Optimization MD Simulations->Lead Optimization Synthesis & In Vitro Testing Synthesis & In Vitro Testing ADMET Prediction->Synthesis & In Vitro Testing Synthesis & In Vitro Testing->Lead Optimization Feedback Loop

Caption: A typical workflow for in silico drug design.

G Structure-Activity Relationship Logic Pyrrolo[2,1-f]triazin-4(3H)-one Scaffold Pyrrolo[2,1-f]triazin-4(3H)-one Scaffold Modification at C5 Modification at C5 Pyrrolo[2,1-f]triazin-4(3H)-one Scaffold->Modification at C5 Modification at C6 Modification at C6 Pyrrolo[2,1-f]triazin-4(3H)-one Scaffold->Modification at C6 Modification at C7 Modification at C7 Pyrrolo[2,1-f]triazin-4(3H)-one Scaffold->Modification at C7 Improved Kinase Inhibition Improved Kinase Inhibition Modification at C5->Improved Kinase Inhibition Maintained Activity Maintained Activity Modification at C6->Maintained Activity Improved Physicochemical Properties Improved Physicochemical Properties Modification at C6->Improved Physicochemical Properties Reduced Activity Reduced Activity Modification at C7->Reduced Activity

Caption: Structure-activity relationships for kinase inhibitors.

Conclusion

The pyrrolo[2,1-f]triazin-4(3H)-one scaffold represents a highly promising starting point for the development of novel therapeutics. The integration of in silico modeling techniques into the drug discovery pipeline has proven to be a powerful strategy for efficiently identifying and optimizing potent and selective inhibitors. This technical guide provides a foundational understanding of the key computational methodologies and a summary of the current state of research, with the aim of facilitating further advancements in the development of this important class of compounds.

References

The Fundamental Chemistry of Pyrrolo[2,1-f]triazines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Reactivity, and Therapeutic Potential of a Privileged Heterocyclic Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine nucleosides has led to the development of potent antiviral and anticancer agents. This technical guide provides a comprehensive overview of the fundamental chemistry of pyrrolo[2,1-f]triazines, including their synthesis, reactivity, and role as kinase inhibitors, intended for researchers, scientists, and drug development professionals.

Synthesis of the Pyrrolo[2,1-f]triazine Core

The construction of the pyrrolo[2,1-f]triazine scaffold can be achieved through various synthetic strategies, primarily involving the annulation of a triazine ring onto a pyrrole precursor or the formation of the pyrrole ring from a triazine derivative.

Synthesis from Pyrrole Derivatives

A common and versatile approach involves the construction of the triazine ring from a pre-functionalized pyrrole. This typically entails the N-amination of a pyrrole derivative followed by cyclization with a suitable one-carbon synthon.

A scalable and efficient synthesis of the parent 4-aminopyrrolo[2,1-f][1][2][3]triazine has been developed, starting from 2-cyanopyrrole. The process involves N-amination followed by cyclization with formamidine acetate[4].

Experimental Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine [4]

  • Step 1: N-amination of 2-Cyanopyrrole. To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0-5 °C under a nitrogen atmosphere, 2-cyanopyrrole (1.0 eq) is added portion-wise. The mixture is stirred for 30-40 minutes. A solution of chloramine (prepared separately) is then added, and the reaction is stirred until completion.

  • Step 2: Cyclization with Formamidine Acetate. The crude N-aminated pyrrole is mixed with formamidine acetate (excess) and heated. Upon cooling, the product crystallizes and is isolated by filtration, washed with water and a suitable organic solvent (e.g., MTBE), and dried under vacuum.

Synthesis via 1,3-Dipolar Cycloaddition

A powerful method for the construction of substituted pyrrolo[2,1-f]triazines involves the 1,3-dipolar cycloaddition of N-alkyl-1,2,4-triazinium ylides with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD)[1][5]. This approach allows for the rapid generation of diverse derivatives.

Experimental Protocol: Synthesis of Dimethyl 7-methyl-2-R²-4-R¹-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylates [5]

  • To a suspension of the appropriate N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran or absolute dioxane, dimethyl acetylenedicarboxylate (1.2 mmol) is added.

  • Triethylamine (1.1 mmol) is then added dropwise with stirring.

  • The reaction mixture is stirred at room temperature until a crystalline product precipitates.

  • The product is isolated by filtration and recrystallized from a suitable solvent (e.g., acetonitrile or ethanol).

Other Synthetic Routes

Other notable synthetic strategies include:

  • Synthesis via Bromohydrazone: This multi-step approach involves the condensation of a bromohydrazone with a suitable active methylene compound to form a pyrrole intermediate, which is then elaborated to the pyrrolotriazine[6].

  • Rearrangement of Pyrrolooxadiazines: Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones can be prepared through the rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines[6].

  • Transition Metal-Mediated Synthesis: Copper-catalyzed reactions have been employed for the synthesis of substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones[6].

Reactivity and Functionalization

The pyrrolo[2,1-f]triazine core exhibits a distinct reactivity pattern that allows for its selective functionalization, enabling the synthesis of diverse compound libraries for drug discovery.

Electrophilic Substitution

While systematic studies on the electrophilic aromatic substitution of the pyrrolo[2,1-f]triazine ring are limited, the pyrrole moiety generally directs electrophiles to the C7 position. Halogenation, such as bromination with N-bromosuccinimide (NBS), has been shown to occur selectively at the C7 position[7].

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are invaluable for the functionalization of the pyrrolo[2,1-f]triazine scaffold, particularly at the C7 position after halogenation.

  • Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide range of amino groups at the C4 or C7 positions of the pyrrolotriazine core, which is crucial for tuning the pharmacological properties of kinase inhibitors[8][9][10].

  • Sonogashira Coupling: The coupling of terminal alkynes with halo-pyrrolo[2,1-f]triazines provides a route to alkyne-substituted derivatives[11][12][13][14].

  • Suzuki Coupling: Aryl or heteroaryl groups can be introduced onto the pyrrolotriazine scaffold via Suzuki coupling with the corresponding boronic acids or esters.

Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-pyrrolo[2,1-f][1][2][3]triazine Derivatives (General Procedure)

  • To a reaction vessel under an inert atmosphere, add the 7-bromo-pyrrolo[2,1-f][1][2][3]triazine derivative (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq).

  • Add a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is worked up by dilution with an organic solvent, washing with water and brine, and purification by column chromatography.

Quantitative Data

The following tables summarize key quantitative data for representative pyrrolo[2,1-f]triazine derivatives.

Table 1: Physical and Spectroscopic Data of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

PropertyValueReference
Molecular FormulaC₆H₆N₄[15][16][17]
Molecular Weight134.14 g/mol [15][16][17]
AppearanceYellow or pale brown solid[13]
Melting PointNot reported
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)7.78 (s, 1H), 7.68 (br s, 2H), 7.59-7.58 (m, 1H), 6.86-6.84 (m, 1H), 6.60-6.58 (m, 1H)[4]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)155.5, 147.9, 118.1, 114.3, 110.0, 101.2[4]
Mass Spectrum (GC-MS, m/z)134.1[4]

Table 2: Synthesis and Characterization of Substituted Pyrrolo[2,1-f][1][2][3]triazines via 1,3-Dipolar Cycloaddition [5]

Yield (%)M.p. (°C)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
4-Br-C₆H₄Phenyl54155-1572.84 (s, 3H), 3.49 (s, 3H), 3.84 (s, 3H), 7.53-7.62 (m, 3H), 7.64-7.71 (m, 2H), 7.79-7.85 (m, 2H), 8.33-8.43 (m, 2H)10.5, 52.6, 52.7, 112.4, 116.5, 117.7, 125.3, 127.8, 129.2, 130.7, 131.6, 131.7, 131.9, 134.6, 135.5, 154.4, 161.3, 163.8, 164.7
4-CH₃-C₆H₄Phenyl53191-1922.44 (s, 3H), 2.84 (s, 3H), 3.46 (s, 3H), 3.84 (s, 3H), 7.37-7.43 (m, 2H), 7.55-7.60 (m, 3H), 7.63-7.68 (m, 2H), 8.38-8.42 (m, 2H)10.5, 21.5, 52.47, 52.50, 112.8, 116.4, 117.8, 127.9, 128.7, 129.2, 129.4, 131.45, 131.54, 133.8, 135.0, 141.7, 154.6, 162.4, 163.9, 164.8

Role in Drug Development: Kinase Inhibition

The pyrrolo[2,1-f]triazine scaffold is a "privileged" structure in medicinal chemistry, particularly for the development of kinase inhibitors. These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pyrrolo[2,1-f]triazine derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity[2][3].

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Transcription Factor Activation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2 Inhibition

Figure 1: VEGFR-2 Signaling Pathway Inhibition.

Inhibition of c-Met Signaling

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion. Dysregulation of the c-Met pathway is implicated in various cancers. Pyrrolo[2,1-f]triazines have been identified as potent inhibitors of c-Met kinase activity[3][18].

cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met HGF->cMet Binding & Dimerization GAB1 GAB1 cMet->GAB1 Recruitment & Phosphorylation STAT3 STAT3 cMet->STAT3 Direct Phosphorylation PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS Akt Akt PI3K->Akt CellProcesses Proliferation, Survival, Invasion, Metastasis Akt->CellProcesses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellProcesses STAT3->CellProcesses Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->cMet Inhibition

Figure 2: c-Met Signaling Pathway Inhibition.

Inhibition of ALK Signaling

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of various cancers, including non-small cell lung cancer and neuroblastoma. Several pyrrolo[2,1-f]triazine-based compounds have been developed as potent ALK inhibitors[3][15].

ALK_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ALK ALK (mutated/fused) PI3K PI3K ALK->PI3K Phosphorylation RAS RAS ALK->RAS JAK JAK ALK->JAK Akt Akt PI3K->Akt CellProcesses Cell Proliferation, Survival, Differentiation Akt->CellProcesses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellProcesses STAT3 STAT3 JAK->STAT3 STAT3->CellProcesses Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->ALK Inhibition

Figure 3: ALK Signaling Pathway Inhibition.

Inhibition of JAK-STAT Signaling

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and hematopoiesis. Aberrant JAK-STAT signaling is associated with various cancers and inflammatory diseases. Pyrrolo[2,1-f]triazines have emerged as potent inhibitors of JAKs, particularly JAK2[3][19][20].

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->JAK Inhibition

Figure 4: JAK-STAT Signaling Pathway Inhibition.

Conclusion

The pyrrolo[2,1-f]triazine scaffold represents a versatile and valuable platform in modern drug discovery. Its synthetic accessibility, coupled with the potential for diverse functionalization, has enabled the development of numerous potent and selective inhibitors of key cellular signaling pathways. This guide has provided a comprehensive overview of the fundamental chemistry of this important heterocyclic system, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of the reactivity of the core and the development of new synthetic methodologies will undoubtedly continue to expand the therapeutic potential of this remarkable scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrrolo[2,1-f]triazin-4(3H)-one from Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as inhibitors of various enzymes, including kinases, and show potential as anticancer and antiviral agents.[4][5] The pyrrolo[2,1-f][1][2][3]triazine core is a key structural component of the antiviral drug Remdesivir.[2] This document provides detailed protocols for the synthesis of pyrrolo[2,1-f]triazin-4(3H)-one, starting from readily available pyrrole derivatives. The methodologies described are based on established literature procedures, offering practical and scalable approaches for laboratory synthesis.

Synthetic Strategies Overview

Several synthetic routes to the pyrrolo[2,1-f]triazin-4(3H)-one scaffold have been reported, generally commencing from functionalized pyrrole precursors. A common and effective strategy involves a multi-step sequence:

  • Functionalization of the Pyrrole Ring: The synthesis typically begins with a pyrrole molecule bearing a carboxylic acid or a nitrile group at the C-2 position.

  • N-Amination of the Pyrrole Nitrogen: A crucial step is the introduction of an amino group onto the pyrrole nitrogen. This is often achieved using electrophilic aminating agents.

  • Cyclization to Form the Triazinone Ring: The final step involves the intramolecular cyclization of the N-aminated pyrrole intermediate to construct the fused triazinone ring.

One notable method involves the rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines to furnish the desired pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones.[3][6] Another approach utilizes a copper-catalyzed tandem reaction to construct substituted versions of the target molecule.[1][7]

This document will focus on a well-documented, step-by-step synthesis starting from 3-chloro-1H-pyrrole-2-carboxylic acid, which proceeds via an N-amination and subsequent regioselective intramolecular cyclization.[1][6]

Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[2,1-f]triazin-4(3H)-one from 3-Chloro-1H-pyrrole-2-carboxylic acid

This protocol is adapted from a method described by Son and Park, which involves the synthesis of an N-aminopyrrole intermediate followed by cyclization.[3][6]

Step 1: Synthesis of 3-chloro-N-substituted-1H-pyrrole-2-carboxamide

  • Chlorination: To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Amidation: After stirring for a designated time, the resulting acyl chloride is carefully added to a solution of the desired amine in a suitable solvent with a base (e.g., triethylamine) to yield the corresponding 1H-pyrrole-2-carboxamide.

Step 2: Synthesis of 1-amino-3-chloro-N-substituted-1H-pyrrole-2-carboxamide

  • N-Amination: The 1H-pyrrole-2-carboxamide is subjected to electrophilic amination. A practical method involves treating the pyrrole derivative with sodium hydroxide (NaOH), ammonium chloride (NH₄Cl), and sodium hypochlorite (NaClO).[6] This in situ generation of chloramine under basic conditions facilitates the N-amination of the pyrrole nitrogen.

Step 3: Synthesis of 1,2-biscarbamoyl-substituted 1H-pyrroles

  • The 1-aminopyrrole derivative is then reacted with an appropriate acylating agent to introduce the second carbamoyl group, which is necessary for the subsequent cyclization.

Step 4: Regioselective Intramolecular Cyclization

  • Cyclization: The 1,2-biscarbamoyl-substituted 1H-pyrrole is treated with triphenylphosphine (PPh₃), bromine (Br₂), and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂).[1] This mixture facilitates an intramolecular cyclization to yield the final pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one product.

Protocol 2: Facile Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

While this protocol yields the 4-amino analogue, it is a highly relevant and efficient synthesis starting from 2-cyanopyrrole. The resulting amine can potentially be converted to the desired ketone via hydrolysis. This method is noted for its scalability.[2]

Step 1: N-Amination of 2-Cyanopyrrole

  • Add sodium hydride (60% dispersion in mineral oil) to anhydrous DMF at 0–5 °C under a nitrogen atmosphere.

  • Stir the mixture for 20–30 minutes.

  • Add 2-cyanopyrrole to the reaction mixture at 0–5 °C, maintaining the internal temperature between 5 and 10 °C.

  • Stir for 30–40 minutes at this temperature.

  • In a separate vessel, prepare a chloramine solution.

  • Add the prepared chloramine solution to the reaction mixture containing the deprotonated 2-cyanopyrrole at a controlled temperature.

Step 2: Cyclization with Formamidine Acetate

  • To the N-aminated pyrrole intermediate from the previous step, add formamidine acetate and a suitable solvent.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Wash the solid product with water and a suitable organic solvent (e.g., MTBE).

  • Dry the product under vacuum to obtain crystalline pyrrolo[2,1-f][1][2][3]triazin-4-amine.

Data Presentation

The following table summarizes key quantitative data for the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-amine as described in Protocol 2.

ParameterValueReference
Starting Material 2-Cyanopyrrole[2]
Key Reagents Sodium Hydride, DMF, Chloramine, Formamidine Acetate[2]
Reaction Temperature 0–10 °C (N-amination), Reflux (Cyclization)[2]
Overall Yield 55%[2]
Purity (HPLC) >99%[2]

Visualizations

Chemical Synthesis Pathway

Scheme 1: Synthesis of Pyrrolo[2,1-f]triazin-4(3H)-one cluster_0 Starting Material cluster_1 Intermediate cluster_2 Intermediate cluster_3 Final Product Pyrrole-2-carboxamide Pyrrole-2-carboxamide N-Aminopyrrole 1-Aminopyrrole derivative Pyrrole-2-carboxamide->N-Aminopyrrole N-Amination (e.g., NaOH, NH4Cl, NaClO) Biscarbamoyl-pyrrole 1,2-Biscarbamoyl-substituted pyrrole N-Aminopyrrole->Biscarbamoyl-pyrrole Acylation Pyrrolotriazinone Pyrrolo[2,1-f]triazin-4(3H)-one Biscarbamoyl-pyrrole->Pyrrolotriazinone Intramolecular Cyclization (PPh3, Br2, Et3N)

Caption: General synthetic route to pyrrolo[2,1-f]triazin-4(3H)-one.

Experimental Workflow

Figure 1: Experimental Workflow A Start: Pyrrole Derivative B Step 1: N-Amination Reaction A->B Reagents C Work-up and Isolation of Intermediate B->C Extraction/Filtration D Step 2: Cyclization Reaction C->D Intermediate E Work-up and Purification D->E Quenching/Extraction F Characterization (NMR, MS, HPLC) E->F Column Chromatography G End: Pyrrolo[2,1-f]triazin-4(3H)-one F->G Purity & Identity Confirmation

Caption: A generalized workflow for the synthesis and purification.

References

Multi-Step Synthesis of Substituted Pyrrolotriazinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of substituted pyrrolotriazinones, a class of heterocyclic compounds with significant potential in drug discovery due to their diverse biological activities. The protocols outlined below are based on established synthetic strategies and offer a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Pyrrolotriazinones are fused bicyclic heterocyclic compounds that have garnered considerable interest in medicinal chemistry.[1] This scaffold is a key component in various biologically active molecules, demonstrating a wide range of therapeutic potential, including as inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K), phosphodiesterases (PDEs), and ubiquitin-specific protease 7 (USP7).[1][2] Their structural similarity to purine nucleosides also makes them attractive candidates for the development of antiviral agents.[3] The synthetic routes to these compounds are an active area of research, with several strategies developed to access diverse analogs for structure-activity relationship (SAR) studies.[1][4]

General Synthetic Workflow

The synthesis of substituted pyrrolotriazinones typically involves a multi-step sequence starting from readily available pyrrole derivatives. A common and versatile approach begins with a substituted pyrrole-2-carboxylic acid, which undergoes amidation, N-amination, acylation, and subsequent cyclization to yield the desired pyrrolotriazinone core. This workflow allows for the introduction of various substituents at different positions of the heterocyclic system, enabling the exploration of chemical space for optimal biological activity.

G cluster_0 Synthetic Workflow for Substituted Pyrrolotriazinones A Substituted Pyrrole-2-carboxylic Acid B Amidation A->B Peptide coupling or Acyl chloride formation C 1H-Pyrrole-2-carboxamide B->C D N-Amination C->D e.g., NH2Cl, HOSA E 1-Amino-1H-pyrrole-2-carboxamide D->E F Acylation / Coupling E->F With substituted carboxylic acids or acyl chlorides G Acylated Aminopyrrole Intermediate F->G H Intramolecular Cyclization G->H e.g., PPh3/Br2 I Substituted Pyrrolotriazinone H->I

Caption: General synthetic workflow for the preparation of substituted pyrrolotriazinones.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted pyrrolotriazinones, exemplified by the preparation of a thiazole-substituted derivative.

Protocol 1: Synthesis of 1H-Pyrrole-2-carboxamide (Intermediate C)

This protocol describes the conversion of a substituted pyrrole-2-carboxylic acid to its corresponding carboxamide.

Materials:

  • Substituted 1H-pyrrole-2-carboxylic acid (1.0 eq)

  • Thionyl chloride or Oxalyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonium hydroxide solution (excess)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Suspend the substituted 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (or oxalyl chloride) (1.2 eq) dropwise to the suspension.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude acyl chloride.

  • Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C.

  • Slowly add an excess of concentrated ammonium hydroxide solution.

  • Stir the mixture vigorously for 1-2 hours at room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 1H-pyrrole-2-carboxamide.

Protocol 2: Synthesis of 1-Amino-1H-pyrrole-2-carboxamide (Intermediate E)

This protocol details the N-amination of the pyrrole ring.

Materials:

  • 1H-Pyrrole-2-carboxamide (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ammonium chloride (NH4Cl)

  • Sodium hypochlorite (NaClO) solution

  • Phase transfer catalyst (e.g., Aliquat 336)

  • Methyl tert-butyl ether (MTBE) or another suitable solvent

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 1H-pyrrole-2-carboxamide (1.0 eq) in MTBE.

  • Add an aqueous solution of NaOH, NH4Cl, and the phase transfer catalyst.[4]

  • Cool the mixture to 0 °C and add the NaClO solution dropwise with vigorous stirring.[4]

  • Continue stirring at room temperature for 2-3 hours.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude 1-amino-1H-pyrrole-2-carboxamide, which can be used in the next step without further purification or purified by column chromatography.[4]

Protocol 3: Synthesis of Thiazole-Substituted Pyrrolotriazinone

This protocol describes the final steps of acylation and cyclization to form a 3-(4-(aryl)thiazol-2-yl)pyrrolo[1,2-d][1][2][5]triazin-4(3H)-one. A copper-catalyzed tandem reaction is an efficient method for this transformation.[6]

Materials:

  • 1-Amino-1H-pyrrole-2-carboxamide (1.0 eq)

  • Substituted 4-aryl-thiazole-2-carbaldehyde (1.1 eq)

  • Copper(II) chloride dihydrate (CuCl2·2H2O) (catalytic amount)

  • Sodium acetate (NaOAc)

  • Dimethyl sulfoxide (DMSO)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a reaction vessel, add 1-amino-1H-pyrrole-2-carboxamide (1.0 eq), the substituted 4-aryl-thiazole-2-carbaldehyde (1.1 eq), CuCl2·2H2O, and NaOAc in DMSO.[4]

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thiazole-substituted pyrrolotriazinone.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized substituted pyrrolotriazinones, including their yields, physical properties, and biological activities.

Table 1: Synthesis and Characterization of Substituted Pyrrolotriazinones

Compound IDR Group on ThiazoleYield (%)Melting Point (°C)HRMS [M+H]+ (Calculated)HRMS [M+H]+ (Found)Reference
13 4-methyl81165–166233.0497233.0491[2]
15 4-(p-tolyl)78205–206309.0810309.0805[2]
18 4-(4-nitrophenyl)70241–242340.0504340.0498[2]
21 4-(4-chlorophenyl)93178–181329.0264329.0258[2]
22 4-(4-bromophenyl)88207–208372.9759372.9753[2]
30 4-(benzofuran-2-yl)81231–232335.0603335.0597[2]
31 4-(furan-2-yl)77236–237285.0446285.0441[2]

Table 2: Biological Activity of Substituted Pyrrolotriazinones

Compound IDTargetAssayIC50Reference
4 PI3KEnzyme Inhibition130 nM[2]
5 PI3KEnzyme Inhibition110 nM[2]
6 PI3KEnzyme Inhibition75 nM[2]
12 USP7Enzyme Inhibition< 200 nM[1]
13 USP7Enzyme Inhibition< 200 nM[1]
14 Stearoyl-CoA desaturase-1 (SCD1)Enzyme Inhibition250 nM[1]
16 Phosphodiesterase-5 (PDE-5)Enzyme Inhibition4.1 nM[1]
17 Phosphodiesterase-9 (PDE-9)Enzyme Inhibition2 nM[5]
18 Phosphodiesterase-9 (PDE-9)Enzyme Inhibition10 nM[5]
19 Tankyrase-1 (TNKS-1)Enzyme Inhibition8 nM[5]
20 Tankyrase-1 (TNKS-1)Enzyme Inhibition4 nM[5]
21 Anaplastic Lymphoma Kinase (ALK)Enzyme Inhibition10 ± 2 nM[3]
19 (Shi et al.) c-MetEnzyme Inhibition2.3 ± 0.1 nM[3]
19 (Shi et al.) VEGFR-2Enzyme Inhibition5.0 ± 0.5 nM[3]

Signaling Pathway Inhibition

Substituted pyrrolotriazinones have been identified as potent inhibitors of the PI3K/Akt signaling pathway, which is a critical pathway in cell survival, proliferation, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the point of inhibition of this pathway by certain pyrrolotriazinone derivatives.

G cluster_1 PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Pyrrolotriazinone Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrrolotriazinone derivatives.

Conclusion

The synthetic protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrolotriazinone scaffold. The versatility of the synthetic routes allows for the generation of diverse libraries of compounds for SAR studies, which is crucial for the optimization of potency and selectivity against various biological targets. The potent inhibitory activities observed for several derivatives highlight the promise of this compound class in addressing unmet medical needs.

References

Application Notes and Protocols: Cu(II)-Catalyzed Synthesis of Pyrrolotriazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolotriazinones are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery.[1] Their structural motif is present in various biologically active molecules, including inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV) and tankyrase.[1] The development of efficient synthetic routes to access this scaffold is crucial for the exploration of new therapeutic agents. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of C-N bonds in the synthesis of N-heterocycles, offering a cost-effective and versatile alternative to palladium-based systems.[2][3][4] This document provides a detailed protocol for the Cu(II)-catalyzed synthesis of pyrrolotriazinone derivatives, based on the condensation of 1-aminopyrrole precursors with aldehydes.

Reaction Principle

The protocol described herein is based on a copper(II)-catalyzed cyclocondensation reaction. The synthesis of the pyrrolo[2,1-f][1][5][6]triazin-4(3H)-one core is achieved through the reaction of a 1-amino-1H-pyrrole-2-carboxamide with a suitable aldehyde. The copper(II) catalyst facilitates the key C-N bond formation and subsequent cyclization to yield the desired fused heterocyclic system.

Experimental Protocols

General Procedure for the Cu(II)-Catalyzed Synthesis of Pyrrolotriazinones

This protocol is adapted from methodologies developed for the synthesis of substituted pyrrolo[2,1-f][1][5][6]triazin-4(3H)-ones.[7]

Materials:

  • 1-amino-1H-pyrrole-2-carboxamide derivative

  • Substituted aldehyde

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium acetate (NaOAc)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a dry Schlenk tube or reaction vial, add the 1-amino-1H-pyrrole-2-carboxamide derivative (1.0 mmol, 1.0 equiv).

  • Add the substituted aldehyde (1.1 mmol, 1.1 equiv).

  • Add copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.1 mmol, 10 mol%).

  • Add sodium acetate (NaOAc) (2.0 mmol, 2.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO (5 mL).

  • Seal the tube or vial and stir the reaction mixture at 120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrrolotriazinone product.

Data Presentation

The following table summarizes representative data for the synthesis of various pyrrolotriazinone derivatives using a Cu(II)-catalyzed approach, demonstrating the scope of the reaction with different aldehydes.

EntryAldehydeProductYield (%)
14-oxo-4H-chromene-3-carbaldehyde2-(4-oxo-4H-chromen-3-yl)pyrrolo[2,1-f][1][5][6]triazin-4(3H)-oneGood
2Benzaldehyde2-phenylpyrrolo[2,1-f][1][5][6]triazin-4(3H)-oneModerate to Good
34-Methoxybenzaldehyde2-(4-methoxyphenyl)pyrrolo[2,1-f][1][5][6]triazin-4(3H)-oneGood
44-Nitrobenzaldehyde2-(4-nitrophenyl)pyrrolo[2,1-f][1][5][6]triazin-4(3H)-oneModerate
52-Naphthaldehyde2-(naphthalen-2-yl)pyrrolo[2,1-f][1][5][6]triazin-4(3H)-oneGood

Note: Yields are generalized based on reported syntheses of similar compounds and may vary depending on the specific substrate and reaction conditions.[7]

Visualizations

Reaction Scheme for Cu(II)-Catalyzed Pyrrolotriazinone Synthesis

A placeholder for a proper chemical structure image is used above. A textual representation is provided below.

reaction_scheme start 1-amino-1H-pyrrole- 2-carboxamide + R-CHO conditions CuCl2·2H2O, NaOAc DMSO, 120 °C start->conditions product Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one conditions->product

Caption: General reaction scheme for the synthesis of pyrrolotriazinones.

Proposed Catalytic Cycle

catalytic_cycle Proposed Catalytic Cycle cu_ii Cu(II) Species intermediate1 Coordination with Amine and Aldehyde cu_ii->intermediate1 Substrates In intermediate2 Condensation intermediate1->intermediate2 intermediate3 Oxidative Cyclization (C-N Bond Formation) intermediate2->intermediate3 product_release Product Release intermediate3->product_release Pyrrolotriazinone product_release->cu_ii Catalyst Regeneration

Caption: A simplified proposed catalytic cycle for the reaction.

References

Analytical Techniques for the Characterization of Pyrrolo[2,1-f]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the structural elucidation and purity assessment of pyrrolo[2,1-f]triazin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] The protocols outlined below are intended to serve as a guide for researchers in the synthesis and development of novel therapeutics based on this core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. For pyrrolo[2,1-f]triazin-4(3H)-one, ¹H and ¹³C NMR provide detailed information about the molecular framework and the chemical environment of each atom.

Application Note:

¹H NMR spectra of pyrrolotriazinone derivatives are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[3][4] The chemical shifts of the protons are influenced by the electron-withdrawing nature of the triazinone ring and the aromaticity of the pyrrole ring. Protons on the pyrrole ring are expected to appear in the aromatic region, while the CH₂ and NH protons of the triazinone ring will have distinct chemical shifts. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to confirm proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of the spectra.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the pyrrolo[2,1-f]triazin-4(3H)-one sample.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[5]

    • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication. Filter the solution if any particulate matter is present to ensure magnetic field homogeneity.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6]

  • Instrument Parameters (Example for a 400 MHz Spectrometer) :

    • ¹H NMR :

      • Observe Frequency: 400 MHz

      • Solvent: DMSO-d₆

      • Temperature: 298 K

      • Number of Scans: 16-64

      • Relaxation Delay: 1.0 s

      • Pulse Width: 90°

      • Spectral Width: -2 to 12 ppm

    • ¹³C NMR :

      • Observe Frequency: 100 MHz

      • Solvent: DMSO-d₆

      • Temperature: 298 K

      • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)

      • Relaxation Delay: 2.0 s

      • Pulse Program: Proton-decoupled

      • Spectral Width: 0 to 200 ppm

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicity) to deduce the connectivity of protons.

Expected Spectral Data:
Compound Technique Solvent Observed Chemical Shifts (δ, ppm)
Pyrrolo[2,1-f][1][3][4]triazin-4-amine¹H NMR (400 MHz)DMSO-d₆7.78 (s, 1H), 7.68 (br s, 2H, NH₂), 7.59-7.58 (m, 1H), 6.86-6.84 (m, 1H), 6.60-6.58 (m, 1H)[4]
Pyrrolo[2,1-f][1][3][4]triazin-4-amine¹³C NMR (100 MHz)DMSO-d₆155.5, 147.9, 118.1, 114.3, 110.0, 101.2[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, which can provide valuable structural information.

Application Note:

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of nitrogen-containing heterocyclic compounds.[7][8] The protonated molecule [M+H]⁺ is typically the base peak in the positive ion mode. Fragmentation of the pyrrolotriazinone core is expected to involve cleavages of the triazinone ring and the pyrrole ring.[9][10]

Experimental Protocol: ESI-MS
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

  • Instrument Parameters (Example for an ESI-QTOF MS) :

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.5 - 2.5 Bar

    • Drying Gas (N₂): 8.0 - 10.0 L/min

    • Drying Gas Temperature: 180 - 220 °C

    • Mass Range: m/z 50 - 500

    • For MS/MS, select the [M+H]⁺ ion for collision-induced dissociation (CID) and vary the collision energy to observe fragmentation.

Expected Mass Spectrometry Data:
Technique Expected Ion m/z
GC-MS (for a related amine)[M]⁺134.1[4]
ESI-HRMS[M+H]⁺Calculated for C₆H₇N₃O: [Exact Mass]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of compounds and for quantitative analysis. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.

Application Note:

Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar compounds like pyrrolo[2,1-f]triazin-4(3H)-one. A C18 column is a good starting point for method development.[4] The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.[11] A gradient elution is often employed to ensure the efficient elution of all components in a mixture.[12]

Experimental Protocol: RP-HPLC
  • Sample Preparation :

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example Method) :

    • Column : C18, 250 x 4.6 mm, 5 µm particle size[4]

    • Mobile Phase A : Water with 0.1% Formic Acid

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid

    • Gradient :

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30-31 min: Linear gradient to 95% A, 5% B

      • 31-40 min: Hold at 95% A, 5% B

    • Flow Rate : 1.0 mL/min[4]

    • Column Temperature : 30 °C

    • Injection Volume : 10 µL

    • Detector : UV-Vis Diode Array Detector (DAD)

    • Wavelength : Monitor at a suitable wavelength (e.g., 230 nm, or the λmax of the compound)[4]

X-ray Crystallography

For an absolute confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Application Note:

Obtaining a single crystal of suitable quality is often the most challenging step. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. X-ray crystallography has been used to confirm the binding mode of pyrrolotriazine derivatives to their biological targets.[2][13]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth :

    • Grow single crystals of pyrrolo[2,1-f]triazin-4(3H)-one by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or mixtures with hexane).

    • Other techniques such as vapor diffusion or slow cooling can also be employed.

  • Data Collection :

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement :

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) NMR->MS HPLC HPLC (Purity Analysis) MS->HPLC Xray X-ray Crystallography (Structure Confirmation) HPLC->Xray

Caption: Analytical workflow for pyrrolo[2,1-f]triazin-4(3H)-one.

Analytical_Techniques cluster_structure Structural Elucidation cluster_purity Purity & Quantification NMR NMR Spectroscopy MS Mass Spectrometry Xray X-ray Crystallography HPLC HPLC Compound Pyrrolo[2,1-f]triazin-4(3H)-one Compound->NMR Compound->MS Compound->Xray Compound->HPLC

Caption: Key analytical techniques for characterization.

References

Application Notes and Protocols for the NMR and Mass Spectrometric Characterization of Pyrrolo[2,1-f]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of pyrrolo[2,1-f]triazin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] This document outlines detailed protocols for sample preparation, data acquisition, and interpretation, and includes tabulated spectral data for a closely related analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For pyrrolo[2,1-f]triazin-4(3H)-one and its derivatives, ¹H and ¹³C NMR are fundamental for confirming the core structure and the position of substituents.

Predicted and Reported NMR Data

Table 1: NMR Data for Pyrrolo[2,1-f][3][4][5]triazin-4-amine [4][6]

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
27.78 (s, 1H)147.9
4-NH₂7.68 (br s, 2H)155.5
57.59-7.58 (m, 1H)118.1
66.86-6.84 (m, 1H)114.3
76.60-6.58 (m, 1H)110.0
7a-101.2

Note: Spectra were recorded in DMSO-d₆ at 400 MHz for ¹H and 100 MHz for ¹³C.[4][6]

Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for obtaining high-quality ¹H and ¹³C NMR spectra of pyrrolo[2,1-f]triazin-4(3H)-one.

1.2.1. Sample Preparation

  • Sample Quantity: Weigh approximately 5-10 mg of the pyrrolo[2,1-f]triazin-4(3H)-one sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for nitrogen-containing heterocycles. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

1.2.2. NMR Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of 0 to 200 ppm is standard.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques for the analysis of pyrrolo[2,1-f]triazin-4(3H)-one.

Expected Mass Spectrometric Data

The following table summarizes the expected and reported mass-to-charge ratios (m/z) for pyrrolo[2,1-f]triazin-4(3H)-one and its amino derivative.

Table 2: Mass Spectrometry Data

Compound Formula Molecular Weight Ionization Mode Expected [M+H]⁺ Reported m/z
Pyrrolo[2,1-f]triazin-4(3H)-oneC₆H₅N₃O135.12ESI136.0505-
Pyrrolo[2,1-f][3][4][5]triazin-4-amineC₆H₆N₄134.14GC-MS (EI)-134.1[4][6]
Experimental Protocol: Mass Spectrometry

2.2.1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Use a volatile solvent compatible with the chosen ionization technique. For ESI, a mixture of acetonitrile and water or methanol and water is common. For direct infusion EI, a volatile organic solvent like methanol or dichloromethane can be used.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL.

2.2.2. ESI-MS Data Acquisition

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing heterocycles as they are readily protonated.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (N₂): Adjust for a stable spray.

    • Drying Gas (N₂) Temperature: 300-350 °C.

  • Mass Analyzer Parameters:

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): To induce fragmentation for structural analysis, a collision energy of 10-40 eV can be applied in the collision cell.

2.2.3. EI-MS Data Acquisition

  • Instrument: A GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer can be used.

  • Ionization Energy: Standard electron energy of 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Analyzer Parameters:

    • Scan Range: m/z 35-500.

Expected Fragmentation Pattern

The fragmentation of the pyrrolo[2,1-f]triazin-4(3H)-one ring system is expected to involve characteristic losses of small neutral molecules. In EI-MS, initial fragmentation may involve the loss of CO from the triazinone ring, followed by cleavage of the pyrrole or triazine ring. In ESI-MS/MS of the protonated molecule [M+H]⁺, fragmentation pathways may be initiated by protonation at one of the nitrogen atoms or the carbonyl oxygen, leading to ring-opening and subsequent fragmentation.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for NMR and Mass Spectrometry analysis of pyrrolo[2,1-f]triazin-4(3H)-one.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into NMR Spectrometer filter->instrument setup Setup Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration & Analysis calibrate->integrate

Caption: Workflow for NMR analysis of pyrrolo[2,1-f]triazin-4(3H)-one.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Dissolve in Volatile Solvent dilute_ms Dilute to Appropriate Concentration dissolve_ms->dilute_ms infuse_ms Introduce into Mass Spectrometer dilute_ms->infuse_ms ionize_ms Ionize Sample (ESI or EI) infuse_ms->ionize_ms analyze_ms Mass Analysis (MS and MS/MS) ionize_ms->analyze_ms identify_ion Identify Molecular Ion analyze_ms->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag confirm_structure Confirm Structure analyze_frag->confirm_structure

Caption: Workflow for MS analysis of pyrrolo[2,1-f]triazin-4(3H)-one.

References

Application Notes: Kinase Inhibition Assays for Pyrrolotriazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory conditions, and neurodegenerative disorders, making them primary targets for therapeutic drug development.[2][3] The pyrrolotriazinone scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases.[4][5] These compounds can establish multiple interactions with a target kinase, such as hydrogen bonding and π-stacking, contributing to their inhibitory potential.[4]

This document provides detailed protocols for evaluating the inhibitory activity of pyrrolotriazinone derivatives using both biochemical and cell-based assays. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

Data Presentation: Inhibitory Activity of Pyrrolotriazinone Derivatives

The following table summarizes the reported inhibitory activities of several pyrrolotriazinone derivatives against their respective kinase targets. This quantitative data is essential for comparing the potency of different compounds.

Compound ReferenceTarget Kinase(s)IC50 (nM)
Compound 19[4][5]Tankyrase-1 (TNKS-1)8
Compound 20[4][5]Tankyrase-1 (TNKS-1)4
Compound 10[4][5]Sepiapterin Reductase (SPR)1
Compound 11[4][5]Sepiapterin Reductase (SPR)1
Compound 9[4]Eg5 ATPase~60
Compound 18[6]VEGFR-211
Compound 14[4]Stearoyl-CoA Desaturase (SCD1)250

Visualizing Experimental Design and Biological Context

Diagrams are critical for understanding complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, illustrate a key signaling pathway targeted by pyrrolotriazinone derivatives and a typical workflow for inhibitor testing.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd Binds Dvl Dishevelled (Dvl) Fzd->Dvl Activates LRP LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates & Promotes Degradation TCF TCF/LEF Beta_Catenin->TCF Accumulates & Translocates TNKS Tankyrase (TNKS) Pyrrolotriazinone Target TNKS->Destruction_Complex PARylates Axin, Promotes Degradation Target_Genes Target Gene Expression TCF->Target_Genes Activates Inhibitor Pyrrolotriazinone Inhibitor Inhibitor->TNKS G A Compound Preparation (Serial Dilution in DMSO) C Add Kinase, Substrate, & Pyrrolotriazinone Inhibitor A->C B Biochemical Assay Setup (384-well plate) B->C D Initiate Reaction (Add ATP) C->D E Incubate (e.g., 30-60 min at 30°C) D->E F Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagent) E->F G Measure Luminescence (Plate Reader) F->G H Data Analysis G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

References

Application Notes and Protocols: Pyrrolo[2,1-f]triazin-4(3H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine nucleosides and its versatile synthetic accessibility have established it as a valuable template for the design of potent and selective therapeutic agents.[4] This scaffold is a key component in a variety of clinically important molecules, including the antiviral drug Remdesivir and several kinase inhibitors.[5][6] Derivatives of pyrrolo[2,1-f]triazin-4(3H)-one have demonstrated a broad spectrum of biological activities, targeting a range of proteins implicated in cancer, inflammatory diseases, and viral infections.[7]

These application notes provide a comprehensive overview of the utility of the pyrrolo[2,1-f]triazin-4(3H)-one scaffold in drug discovery. Detailed protocols for the synthesis, biochemical assays, and cellular characterization of these compounds are presented to facilitate their exploration and development in a research setting.

Applications in Drug Discovery

The unique structural features of the pyrrolo[2,1-f]triazin-4(3H)-one nucleus make it an effective mimic of the quinazoline scaffold, a well-established kinase inhibitor template.[8] This has led to the development of potent inhibitors of various protein kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key target in oncology, particularly in non-small cell lung cancer.[3][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A central regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][10]

  • c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers.[11][12]

  • Adaptor Protein 2-Associated Kinase 1 (AAK1): A potential therapeutic target for the treatment of neuropathic pain.[13]

Beyond kinase inhibition, the pyrrolo[2,1-f]triazin-4(3H)-one scaffold has been successfully employed in the development of:

  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: The CRF1 receptor plays a critical role in the body's stress response, making it a target for the treatment of anxiety and depression.[14]

  • Antiviral Agents: The most notable example is Remdesivir (GS-5734), a phosphoramidate prodrug of a pyrrolo[2,1-f][triazin-4-amino] adenine C-nucleoside, which has shown broad-spectrum activity against RNA viruses, including Ebola virus and SARS-CoV-2.

Quantitative Data Summary

The following tables summarize the in vitro potency of representative pyrrolo[2,1-f]triazin-4(3H)-one derivatives against various biological targets.

Compound IDTargetAssay TypeIC50 (µM)Reference
1 EGFRBiochemical0.100[6]
16 EGFRBiochemical0.006[6]
16 HER2Biochemical0.01[6]
2 VEGFR-2Biochemical0.066[6]
3 VEGFR-2Biochemical0.023[6]
19 c-MetBiochemical0.0023[6]
19 VEGFR-2Biochemical0.005[6]
Compound 27 CRF1 ReceptorBinding0.0053 (IC50)[2]
Compound IDCell LineAssay TypeIC50 (µM)Reference
19 BaF3-TPR-MetCellular0.00071[6]
19 HUVEC-VEGFR2Cellular0.0374[6]
16 N87Cellular0.12[6]

Experimental Protocols

General Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones

A versatile method for the synthesis of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one scaffold involves the rearrangement of pyrrolo[1,2-d][1][3]oxadiazines or the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Another common approach is the copper-catalyzed reaction of a 1-amino-1H-pyrrole-2-carboxamide with an appropriate aldehyde.

Example Protocol: Copper-Catalyzed Synthesis

  • To a solution of 1-amino-1H-pyrrole-2-carboxamide (1.0 eq) in DMSO, add the desired aldehyde (1.1 eq), CuCl₂·2H₂O (0.2 eq), and NaOAc (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).

Biochemical Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of pyrrolo[2,1-f]triazin-4(3H)-one derivatives against protein kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2, c-Met)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • 5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/mL BSA)

  • ATP solution

  • Dithiothreitol (DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile water. Add DTT to a final concentration of 1 mM.

    • Prepare a solution of the kinase substrate in 1x Kinase Buffer.

    • Prepare a solution of ATP in 1x Kinase Buffer at a concentration close to the Km for the specific kinase.

    • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (1x Kinase Buffer with DMSO) to the wells of the assay plate.

    • Add 10 µL of the diluted kinase solution to each well, except for the "no enzyme" control wells.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at 30 °C for 45-60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cellular Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of pyrrolo[2,1-f]triazin-4(3H)-one derivatives on cancer cell lines using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., DiFi for EGFR, HUVEC for VEGFR-2, GTL-16 for c-Met)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom plates

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be below 0.5%.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37 °C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate at room temperature in the dark for 2-4 hours.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

CRF1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CRF1 receptor.[1]

Materials:

  • Cell membranes prepared from cells expressing the human CRF1 receptor

  • Radioligand (e.g., [¹²⁵I]Sauvagine)

  • Non-labeled CRF1 ligand for non-specific binding determination (e.g., Sauvagine)

  • Test compounds dissolved in DMSO

  • Binding Buffer (50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4)

  • Wash Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Cell harvester and scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of radioligand in binding buffer.

      • Non-specific Binding: 50 µL of radioligand and 50 µL of a high concentration of non-labeled ligand.

      • Competition: 50 µL of radioligand and 50 µL of serially diluted test compound.

  • Reaction:

    • Add 100 µL of the cell membrane suspension to each well.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

  • Detection:

    • Place the filters in scintillation vials and add scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrrolo[2,1-f]triazin-4(3H)-one Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrrolo[2,1-f]triazin-4(3H)-one Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR-2 Signaling and Inhibition.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prep Reaction Kinase Reaction: Incubate Kinase, Substrate, ATP & Inhibitor Prep->Reaction Stop Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) Reaction->Stop Detect Detect Signal: Convert ADP to ATP, Measure Luminescence Stop->Detect Analyze Data Analysis: Calculate % Inhibition, Determine IC50 Detect->Analyze End End Analyze->End

Caption: Biochemical Kinase Assay Workflow.

Cell_Proliferation_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight (Cell Adhesion) Seed->Incubate1 Treat Treat Cells with Inhibitor Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 MTT Add MTT Reagent & Incubate Incubate2->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Data Analysis: Determine IC50 Read->Analyze End End Analyze->End

Caption: Cellular Proliferation Assay Workflow.

References

Application Notes and Protocols for Testing Pyrrolotriazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolotriazinone-based compounds represent a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of important drug targets, particularly protein kinases such as PI3K, JAK2, and EGFR.[1][2] The pyrrolotriazine core can act as a bioisostere for the adenine moiety of ATP, making it an effective scaffold for developing ATP-competitive kinase inhibitors.[3] These compounds have also shown potential in inhibiting other enzyme families like phosphodiesterases (PDEs) and tankyrases, highlighting their broad therapeutic potential.[4]

This document provides a comprehensive guide to the experimental design for characterizing pyrrolotriazinone-based inhibitors. It outlines a logical workflow from initial biochemical characterization to cellular target engagement and structural biology studies. Detailed protocols for key assays are provided to ensure robust and reproducible data generation.

Experimental Workflow

A typical workflow for characterizing a novel pyrrolotriazinone-based inhibitor involves a multi-step process. This process begins with assessing the compound's direct interaction with the purified target protein, followed by validation of its activity in a cellular environment, and finally, detailed structural analysis of the inhibitor-target interaction.

experimental_workflow cluster_biochemical Biochemical & Biophysical Characterization cluster_cellular Cellular Validation cluster_structural Structural Analysis a Enzyme Kinetic Assay (IC50 Determination) b Isothermal Titration Calorimetry (ITC) (KD & Thermodynamics) a->b Confirm Direct Binding c Cellular Thermal Shift Assay (CETSA) (Target Engagement) a->c b->c Validate in Cellular Context d Cell-Based Potency & Cytotoxicity Assays c->d Assess Cellular Efficacy e X-ray Crystallography (Binding Mode) d->e Elucidate SAR

Caption: High-level experimental workflow for inhibitor characterization.

Biochemical and Biophysical Characterization

The initial step is to determine the inhibitor's potency and binding characteristics using purified target protein.

Enzyme Kinetic Assays for IC50 Determination

Enzyme kinetic assays are fundamental for measuring the concentration at which an inhibitor reduces enzyme activity by 50% (IC50).[5] For kinase targets, radiometric or fluorescence-based assays are commonly used.[6][7]

Protocol: In Vitro Kinase Assay (Radiometric [γ-³²P]-ATP Filter Binding)

This protocol provides a sensitive method for directly measuring the phosphorylation of a substrate by a kinase.[7]

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase, its specific substrate (protein or peptide), and assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Dilution: Perform a serial dilution of the pyrrolotriazinone inhibitor in DMSO, followed by a further dilution in the assay buffer. A typical final concentration range would be from 1 nM to 100 µM.

  • Reaction Initiation: Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture. Initiate the kinase reaction by adding a solution containing ATP mixed with [γ-³²P]-ATP. It is recommended to use an ATP concentration at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibitor potency.[7]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range (typically <10-15% substrate turnover).[8]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) that binds the phosphorylated substrate.

  • Washing: Wash the filters multiple times with phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.[5]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9] It is a label-free method to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11]

Protocol: ITC for Inhibitor-Target Binding

  • Sample Preparation: Dialyze the purified target protein and the pyrrolotriazinone inhibitor into the same buffer to minimize heats of dilution.[12] The buffer should be degassed before use.

  • Instrument Setup: Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.[13]

  • Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding for each injection.

  • Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (KD, n, ΔH, ΔS).[13]

Data Presentation: Biochemical and Biophysical Data

Inhibitor IDTarget KinaseIC50 (nM) [a]KD (nM) [b]Stoichiometry (n) [b]ΔH (kcal/mol) [b]-TΔS (kcal/mol) [b]
PZT-001Kinase X50751.05-8.5-2.3
PZT-002Kinase X15220.98-9.2-1.9
ControlKinase X10121.01-10.1-1.5

[a] Determined by radiometric kinase assay. [b] Determined by Isothermal Titration Calorimetry.

Cellular Target Engagement and Potency

After confirming direct binding and inhibition in a biochemical setting, it is crucial to verify that the inhibitor engages its intended target within a cellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[14][15] The principle is that a protein's thermal stability increases upon ligand binding. This change in thermal stability is observed as a "thermal shift."[16]

Protocol: CETSA for Target Engagement

This protocol is divided into two parts: generating a melt curve to identify the optimal temperature and performing an isothermal dose-response experiment to determine cellular potency (EC50).[14]

Part A: Melt Curve Generation

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with a high concentration of the pyrrolotriazinone inhibitor (e.g., 10-20x the biochemical IC50) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer. Lyse the cells through methods like freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by cooling (e.g., 3 minutes at room temperature).[17]

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Data Interpretation: Plot the amount of soluble target protein against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the curve to the right for the inhibitor-treated sample indicates thermal stabilization and target engagement.

Part B: Isothermal Dose-Response (ITDR) for EC50

  • Cell Treatment: Treat cells with a range of concentrations of the pyrrolotriazinone inhibitor.

  • Heat Challenge: Based on the melt curve, select a single temperature that results in significant (e.g., 50-70%) denaturation of the target protein in the vehicle-treated sample.[14] Heat all samples at this fixed temperature.

  • Analysis: Process the samples as described in Part A (steps 4-5) and quantify the amount of soluble target protein for each inhibitor concentration.

  • Data Analysis: Plot the amount of stabilized protein against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the cellular target engagement EC50.

cetsa_pathway cluster_ligand cluster_heat Heat Challenge a Target Protein (Unbound) c Target Protein (Ligand-Bound) a->c Binding d Denatured & Aggregated a->d Unstable b Inhibitor (Ligand) e Remains Soluble (Stabilized) c->e Stable

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Cell-Based Potency and Cytotoxicity Assays

These assays measure the functional consequences of target inhibition, such as effects on cell signaling, proliferation, or viability.

Protocol: Cell Proliferation/Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells known to be dependent on the target pathway into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the pyrrolotriazinone inhibitor for a period of 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Cellular Assays

Inhibitor IDTarget KinaseCETSA EC50 (µM) [c]Cell LineProliferation GI50 (µM) [d]
PZT-001Kinase X1.2Cancer Y2.5
PZT-002Kinase X0.3Cancer Y0.5
ControlKinase X0.2Cancer Y0.3

[c] Determined by Isothermal Dose-Response CETSA. [d] Determined by MTT assay after 72h treatment.

Structural Analysis

Understanding the precise binding mode of an inhibitor is crucial for structure-activity relationship (SAR) studies and rational drug design.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution 3D structure of the inhibitor bound to its target protein, revealing key molecular interactions.[18][19]

Protocol: Co-crystallization of Inhibitor-Target Complex

  • Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target protein.

  • Complex Formation: Incubate the purified protein with a molar excess of the pyrrolotriazinone inhibitor to ensure saturation of the binding sites.

  • Crystallization Screening: Use vapor diffusion methods (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that yield diffraction-quality crystals of the protein-inhibitor complex.[18]

  • Crystal Optimization: Optimize the initial hit conditions to improve crystal size and quality.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.[18]

  • Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement. Build the inhibitor into the electron density map and refine the model to obtain the final structure.[19]

signaling_pathway cluster_pathway Example Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., PI3K) Receptor->TargetKinase Downstream Downstream Effector (e.g., Akt) TargetKinase->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyrrolotriazinone Inhibitor Inhibitor->TargetKinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for Evaluating Pyrrolo[2,1-f]triazin-4(3H)-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f]triazin-4(3H)-one scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, particularly in oncology.[1] Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against various protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[1] Dysregulation of kinase signaling is a hallmark of cancer, making kinase inhibitors a cornerstone of targeted cancer therapy. Understanding the cytotoxic effects of novel pyrrolo[2,1-f]triazin-4(3H)-one derivatives is a critical step in their preclinical evaluation.

These application notes provide a comprehensive guide to utilizing common cell-based assays for assessing the cytotoxicity of pyrrolo[2,1-f]triazin-4(3H)-one compounds. Detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways are included to facilitate robust and reproducible cytotoxicity profiling.

Data Presentation: Cytotoxicity of Pyrrolo[2,1-f]triazin-4(3H)-one Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrrolo[2,1-f]triazin-4(3H)-one derivatives against a panel of human cancer cell lines. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: IC50 Values of Pyrrolo[2,1-f]triazine Derivatives against various Cancer Cell Lines.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 1DiFiHuman Colon Tumor0.100[1]
Compound 2HUVECHuman Umbilical Vein Endothelial Cells0.066[1]
Compound 3HUVECHuman Umbilical Vein Endothelial Cells0.023[1]
Compound 19 (c-Met inhibitor)BaF3-TPR-MetMurine pro-B cells0.00071[1]
Compound 19 (VEGFR-2 inhibitor)HUVEC-VEGFR2Human Umbilical Vein Endothelial Cells0.0374[1]
Compound 21 (ALK inhibitor)--0.010[1]

Table 2: Cytotoxicity of Lamellarin Analogs (Pyrrolo[2,1-a]isoquinoline scaffold) against Cancer Cell Lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Lamellarin DDU-145Human Prostate CancerSubmicromolar[2]
Lamellarin DLNCaPHuman Prostate CancerSubmicromolar[2]
Lamellarin KVariousVariousSubmicromolar[2]
Lamellarin MVariousVariousSubmicromolar[2]
Lamellarin 6A549Human Lung Carcinoma0.008[2]
Lamellarin 7A549Human Lung Carcinoma0.005[2]
Lamellarin NSK-MEL-5Human Melanoma0.187[2]
Lamellarin N analog 47-T790M/L858R mutant0.0318[2]
Lamellarin χIMR32Human Neuroblastoma0.019-0.040[2]
Lamellarin χHeLaHuman Cervical Adenocarcinoma0.019-0.040[2]
Lamellarin χSH-SY5YHuman Neuroblastoma0.019-0.040[2]

Experimental Workflow

A systematic approach is crucial for the comprehensive evaluation of a compound's cytotoxicity. The following diagram outlines a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Preparation Compound Preparation Compound Exposure Compound Exposure Compound Preparation->Compound Exposure Cell Seeding->Compound Exposure MTT Assay MTT Assay Compound Exposure->MTT Assay LDH Assay LDH Assay Compound Exposure->LDH Assay Apoptosis Assay Apoptosis Assay Compound Exposure->Apoptosis Assay Data Collection Data Collection MTT Assay->Data Collection LDH Assay->Data Collection Apoptosis Assay->Data Collection IC50 Calculation IC50 Calculation Data Collection->IC50 Calculation Mechanism Elucidation Mechanism Elucidation IC50 Calculation->Mechanism Elucidation

General workflow for assessing cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Pyrrolo[2,1-f]triazin-4(3H)-one test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting up and down.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[5][6]

Materials:

  • Treated cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit (containing reaction mixture and stop solution)

  • Lysis solution (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Prepare Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add lysis solution to untreated cells 30-45 minutes before supernatant collection.[5]

    • No-Cell Control: Culture medium only.

  • Supernatant Collection: After the desired incubation time with the test compounds, centrifuge the 96-well plate at 400 x g for 5 minutes.[6]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[6]

  • Add Reaction Mixture: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[6]

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[6]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[7][8] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[9]

Materials:

  • Treated cells in a 6-well plate or T-25 flask

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with the pyrrolo[2,1-f]triazin-4(3H)-one compounds for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]

Signaling Pathways

Pyrrolo[2,1-f]triazin-4(3H)-one derivatives often exert their cytotoxic effects by inhibiting protein kinases involved in cell survival and proliferation signaling pathways. The diagrams below illustrate the general mechanism of action through the inhibition of key receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and c-Met, leading to the induction of apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis RTK RTK (EGFR, VEGFR-2, c-Met) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Pyrrolo_triazinone Pyrrolo[2,1-f]triazin-4(3H)-one Pyrrolo_triazinone->RTK Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis via Apoptosis Apoptosis Akt->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival Genes ERK->Proliferation Promotes Transcription Bcl2->Apoptosis Inhibits Proliferation->Apoptosis Inhibits

Inhibition of RTK signaling by pyrrolo[2,1-f]triazin-4(3H)-one.

Inhibition of these receptor tyrosine kinases by pyrrolo[2,1-f]triazin-4(3H)-one derivatives blocks downstream pro-survival signaling cascades, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[10][11] This leads to decreased expression of anti-apoptotic proteins like Bcl-2 and reduced transcription of genes involved in cell proliferation and survival, ultimately triggering apoptosis.[12][13][14]

apoptosis_pathway cluster_inhibition Kinase Inhibition cluster_apoptotic_proteins Apoptotic Regulation cluster_caspase_cascade Caspase Cascade Pyrrolo_triazinone Pyrrolo[2,1-f]triazin-4(3H)-one Kinase Pro-survival Kinases (EGFR, VEGFR-2, c-Met) Pyrrolo_triazinone->Kinase Inhibits Bcl2_family Bcl-2 Family Proteins Kinase->Bcl2_family Inhibits Anti-apoptotic (e.g., Bcl-2) Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Induces Permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of the intrinsic apoptosis pathway.

The inhibition of pro-survival kinases shifts the balance of Bcl-2 family proteins, favoring the activation of pro-apoptotic members like Bax and Bak. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, culminating in the execution of apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Pyrrolo[2,1-f]triazin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrrolo[2,1-f]triazin-4(3H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the pyrrolo[2,1-f]triazin-4(3H)-one core?

A1: Several synthetic strategies have been developed for the synthesis of the pyrrolo[2,1-f]triazin-4(3H)-one scaffold. The choice of route often depends on the desired substitution pattern and the availability of starting materials. Key approaches include:

  • Transition Metal-Mediated Synthesis: Copper-catalyzed reactions are frequently employed. For instance, a one-pot, two-step synthesis involves the Cu(II)-catalyzed reaction of a substituted aldehyde with 1-amino-1H-pyrrole-2-carboxamide, followed by reaction with amidines or hydrazines.[1]

  • Rearrangement of Pyrrolo[1,2-d][1][2][3]oxadiazines: Pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones can be readily prepared through the nucleophile-induced rearrangement of pyrrolooxadiazines.[2][5]

  • Synthesis from Pyrrole Derivatives: This approach involves the cyclization of appropriately substituted pyrrole precursors. For example, treating N-unsubstituted pyrrole derivatives with aminating agents followed by cyclization with formamide can yield the desired product.[1]

  • 1,3-Dipolar Cycloaddition: Polysubstituted pyrrolo[2,1-f][1][3][4]triazines can be synthesized in a single step via the 1,3-dipolar cycloaddition of in situ generated triazinium ylides with electron-poor dipolarophiles.[6]

Q2: What is a key application of the pyrrolo[2,1-f]triazin-4(3H)-one scaffold?

A2: The pyrrolo[2,1-f][1][3][4]triazine core is a "privileged scaffold" in drug discovery due to its structural similarity to purine nucleosides.[7][8] A prominent example is its presence in the antiviral drug Remdesivir (GS-5734), which has been used in the treatment of Ebola and COVID-19.[4][9][10] This scaffold is a key component of various kinase inhibitors and other biologically active molecules.[7][8][11]

Q3: Are there any safety concerns to be aware of during the synthesis?

A3: Yes, particularly when using chloramine as an aminating agent. The production of monochloramine can also lead to the formation of explosive NCl₃ if reaction conditions such as pH, temperature, and reactant concentrations are not carefully controlled. It is recommended to maintain a pH above 8 and ensure adequate cooling during the synthesis.[10]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Pyrrolo[2,1-f]triazin-4(3H)-one Product

Possible Causes & Solutions

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical.

    • Recommendation: Systematically screen a range of temperatures and solvents. For copper-catalyzed reactions, ensure the use of an appropriate ligand and base.[1][3]

  • Impure Starting Materials: The purity of precursors, such as 1-aminopyrrole, is crucial as they can be prone to oxidation.[3]

    • Recommendation: Use freshly purified starting materials or store them under an inert atmosphere.[3]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Recommendation: Carefully verify the stoichiometry. A slight excess of one reactant may be necessary to drive the reaction to completion.[3]

  • Presence of Moisture: Some reactions require anhydrous conditions, and the presence of water can lead to side reactions.

    • Recommendation: Use dry solvents and flame-dried glassware under an inert atmosphere when anhydrous conditions are specified.[3]

Data Presentation: Comparison of Reaction Conditions for Yield Improvement

MethodCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
Cu(II)-catalyzed one-pot synthesisCuCl₂·2H₂O/NaOAcDMSO120Good[1]
Rearrangement of pyrrolooxadiazinePPh₃, Br₂, Et₃NCH₂Cl₂Not specifiedModerate[1]
From 2-cyanopyrrole (Remdesivir core)1. NaH, Chloramine; 2. Formamidine acetateDMF0-5 then heat55 (overall)[9]
1,3-Dipolar CycloadditionN(1)-ethyl-1,2,4-triazinium tetrafluoroborate, DMAD, Et₃NTHF or DioxaneRoom Temp30-54[12]
Problem 2: Formation of Side Products

Possible Cause & Solution

  • Lack of Regioselectivity: In some cyclization reactions, the formation of regioisomers is possible.

    • Recommendation: The choice of reagents and reaction conditions can influence regioselectivity. For example, in the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles, the reaction conditions can be tuned to favor the desired product.[2]

  • Side Reactions: Competing reactions can reduce the yield of the desired product.

    • Recommendation: A thorough understanding of the reaction mechanism can help in identifying and minimizing side reactions. For instance, in the synthesis via rearrangement of pyrrolooxadiazines, a mixture of products can be obtained, and purification is necessary.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2-Substituted Pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones [1][7]

  • To a solution of 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide in DMSO, add CuCl₂·2H₂O and NaOAc.

  • Heat the reaction mixture at 120°C.

  • After completion of the first step, add the respective amidine or hydrazine and continue heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of Pyrrolo[2,1-f][1][3][4]triazin-4-amine (Remdesivir Core) [9]

  • Add sodium hydride to anhydrous DMF at 0–5 °C under a nitrogen atmosphere.

  • Add 2-cyanopyrrole to the mixture while maintaining the temperature between 5 and 10 °C.

  • Add a solution of chloramine in DMF to the reaction mixture.

  • After the amination is complete, add formamidine acetate and heat the mixture.

  • Upon completion, cool the reaction, add water, and filter the solid product.

  • Wash the product with water and MTBE, and then dry under vacuum.

Visualizations

experimental_workflow_cu_catalyzed cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_workup Workup & Purification start 4-oxo-4H-chromene-3-carbaldehyde + 1-amino-1H-pyrrole-2-carboxamide reagents1 CuCl2·2H2O, NaOAc DMSO, 120°C start->reagents1 intermediate Intermediate Product reagents1->intermediate reagents2 Amidine or Hydrazine NaOAc intermediate->reagents2 product Pyrrolo[2,1-f]triazin-4(3H)-one Derivative reagents2->product workup Cooling, Water Quenching, Extraction product->workup purification Column Chromatography workup->purification

Caption: Workflow for the Cu(II)-catalyzed one-pot synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Yield of Pyrrolo[2,1-f]triazin-4(3H)-one cause1 Suboptimal Reaction Conditions problem->cause1 cause2 Impure Starting Materials problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 cause4 Presence of Moisture problem->cause4 solution1 Screen Temperature, Solvent, & Catalyst cause1->solution1 solution2 Purify/Properly Store Starting Materials cause2->solution2 solution3 Verify Reactant Ratios cause3->solution3 solution4 Use Anhydrous Techniques cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Pyrrolotriazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrrolotriazinones.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of pyrrolotriazinone.

Issue 1: Low or No Yield of the Desired Pyrrolotriazinone Product

Q1: My reaction is resulting in a complex mixture of products with a very low yield of the target pyrrolotriazinone. What are the likely side reactions, and how can I minimize them?

A1: Low yields in pyrrolotriazinone synthesis are often due to competing side reactions. The most common side reactions include oxidation of the pyrrole ring, dimerization of starting materials or intermediates, hydrolysis of the triazinone ring, and incomplete cyclization. To minimize these, it is crucial to optimize reaction conditions and ensure the purity of your starting materials.

Troubleshooting Strategies:

  • Inert Atmosphere: The pyrrole ring is susceptible to oxidation.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side products.

  • Temperature Control: Both excessively high and low temperatures can be detrimental. High temperatures may promote decomposition and polymerization, while low temperatures can lead to incomplete reactions.[2] Careful temperature optimization for the specific synthetic route is critical.

  • Solvent Choice: The polarity and proticity of the solvent can influence the reaction pathway. Aprotic solvents are generally preferred to avoid hydrolysis of sensitive intermediates.

  • Purity of Reagents: Impurities in starting materials can lead to the formation of byproducts. Ensure all reagents and solvents are pure and dry.

Issue 2: Identification of an Unexpected Side Product with a Higher Molecular Weight

Q2: I have isolated a significant amount of a byproduct with a molecular weight that appears to be double that of my expected intermediate. What is this likely to be, and how can I prevent its formation?

A2: This byproduct is likely a dimer. Dimerization can occur with pyrrole-containing starting materials or intermediates, especially in the presence of acid catalysts.

Troubleshooting Strategies:

  • Control of Acidity: If your synthesis involves an acid catalyst, consider using a milder acid or reducing the catalyst loading. The pH of the reaction mixture should be carefully controlled.

  • Reaction Concentration: High concentrations of reactive intermediates can favor dimerization. Running the reaction at a lower concentration may reduce the formation of dimers.

  • Order of Addition: Adding the pyrrole-containing substrate slowly to the reaction mixture can help to maintain a low concentration of the reactive species and minimize dimerization.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding side reactions in pyrrolotriazinone synthesis.

Q1: What are the signs of pyrrole ring oxidation, and what conditions promote it?

A1: Oxidation of the pyrrole ring can lead to the formation of colored impurities, often appearing as dark tars or "pyrrole black," which can complicate purification.[1] The use of strong oxidizing agents or exposure to air, especially at elevated temperatures, can promote oxidation.

Q2: How can I prevent hydrolysis of the triazinone ring in my product?

A2: The triazinone ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. To prevent this, it is advisable to maintain a neutral pH during workup and purification. If acidic or basic conditions are necessary, they should be as mild as possible and the exposure time should be minimized.

Q3: What leads to incomplete cyclization, and how can I drive the reaction to completion?

A3: Incomplete cyclization can result from insufficient reaction time, inadequate temperature, or steric hindrance from bulky substituents on the precursor molecule. To promote complete cyclization, you can try extending the reaction time, increasing the temperature cautiously, or using a more effective cyclizing agent.[2]

Q4: Can N-oxides form as side products in pyrrolotriazinone synthesis?

A4: While less commonly reported as a major side product, the formation of N-oxides is a possibility, especially if oxidizing conditions are present. The nitrogen atoms in the heterocyclic system can be oxidized to the corresponding N-oxides. Using controlled reaction conditions and avoiding excess oxidizing agents can minimize this side reaction.

Data Presentation

The following table summarizes the common side reactions and suggests conditions to minimize their occurrence. As precise quantitative data is often not available in the literature, this table provides a qualitative guide.

Side ReactionContributing FactorsRecommended Conditions to MinimizePotential Impact on Yield
Pyrrole Ring Oxidation Presence of oxygen, strong oxidizing agents, high temperatures.Inert atmosphere (N₂ or Ar), use of antioxidants, moderate temperatures.Significant decrease
Dimerization High concentration of reactants, acidic conditions.Lower reaction concentration, controlled addition of reagents, use of mild acids.Moderate to significant decrease
Triazinone Ring Hydrolysis Strongly acidic or basic conditions, presence of water.Neutral pH during workup and purification, use of aprotic solvents.Moderate decrease
Incomplete Cyclization Insufficient reaction time or temperature, steric hindrance.Increased reaction time, optimized temperature, use of efficient cyclizing agents.Significant decrease
N-Oxide Formation Presence of oxidizing agents.Avoidance of strong or excess oxidizing agents.Minor to moderate decrease

Experimental Protocols

General Experimental Protocol for Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one Synthesis via Intramolecular Cyclization

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation of the Acyclic Precursor: A solution of the appropriately substituted 1-aminopyrrole-2-carboxamide (1 equivalent) in a suitable dry, aprotic solvent (e.g., dichloromethane or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

  • Addition of Cyclizing Agent: The cyclizing agent (e.g., triphenylphosphine and bromine, or a similar reagent system) (1.1 equivalents) is added portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete consumption of the starting material.

  • Workup: Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution). The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolotriazinone.

Mandatory Visualization

experimental_workflow start Start: Substituted 1-aminopyrrole-2-carboxamide reagents Dry Aprotic Solvent Inert Atmosphere (N2/Ar) start->reagents Dissolve cyclization Add Cyclizing Agent (e.g., PPh3/Br2) Controlled Temperature reagents->cyclization monitoring Monitor Reaction (TLC, LC-MS) cyclization->monitoring workup Aqueous Workup (Quench, Extract, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure Pyrrolotriazinone purification->product

A generalized experimental workflow for pyrrolotriazinone synthesis.

side_reactions cluster_side_reactions Potential Side Reactions starting_material Pyrrole Precursor desired_product Pyrrolotriazinone starting_material->desired_product Desired Cyclization oxidation Oxidation Products (Pyrrolinones, Polymers) starting_material->oxidation Oxidizing Conditions dimerization Dimer starting_material->dimerization Acidic Conditions/ High Concentration incomplete_cyclization Unreacted Precursor/ Isomeric Products starting_material->incomplete_cyclization Suboptimal Conditions hydrolysis Hydrolyzed Product (Ring Opening) desired_product->hydrolysis Acidic/Basic Conditions + Water

Logical relationships of common side reactions in pyrrolotriazinone synthesis.

References

Technical Support Center: Purification of Pyrrolo[2,1-f]triazin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with pyrrolo[2,1-f]triazin-4(3H)-one derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of pyrrolo[2,1-f]triazin-4(3H)-one derivatives.

Issue 1: Low Recovery After Column Chromatography

Q: I am experiencing low recovery of my pyrrolo[2,1-f]triazin-4(3H)-one derivative after silica gel column chromatography. What are the potential causes and solutions?

A: Low recovery from silica gel chromatography is a common issue with polar, nitrogen-containing heterocyclic compounds. Several factors could be contributing to this problem:

  • Irreversible Adsorption: The lone pairs on the nitrogen atoms of the pyrrolotriazinone core can interact strongly with the acidic silanol groups on the silica gel surface, leading to irreversible adsorption.

  • Compound Instability: The compound may be degrading on the acidic silica gel.

  • Inappropriate Solvent System: The mobile phase may not be sufficiently polar to elute the compound effectively.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen mobile phase and add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or ammonia solution. This will neutralize the acidic sites on the silica and reduce strong interactions with your compound.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Optimize the Mobile Phase: Increase the polarity of the mobile phase gradually. A gradient elution from a less polar solvent system to a more polar one can be effective. For polar compounds, solvent systems containing methanol or ethanol are often necessary.[2]

  • Check for Degradation: Analyze the crude material and the material recovered from the column by TLC or LC-MS to check for the appearance of new, more polar spots, which could indicate degradation.

Issue 2: Oiling Out During Recrystallization

Q: My pyrrolo[2,1-f]triazin-4(3H)-one derivative is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[3][4] This often happens when a compound is impure or when the cooling rate is too fast.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Slow cooling encourages the formation of well-defined crystals.[5]

  • Add More Solvent: The concentration of the solution might be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve the oil, and then attempt to recrystallize again with slower cooling.[4]

  • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different single or mixed solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

  • Induce Crystallization:

    • Seeding: Add a few seed crystals of the pure compound to the cooled solution to provide a nucleation site for crystal growth.[7]

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can act as nucleation points.

  • Purify Further Before Recrystallization: If the compound is significantly impure, the impurities can inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Issue 3: Persistent Impurities After Purification

Q: I am struggling to remove a persistent impurity from my pyrrolo[2,1-f]triazin-4(3H)-one derivative, even after column chromatography and recrystallization. What could this impurity be and how can I remove it?

A: Persistent impurities in the synthesis of pyrrolo[2,1-f]triazin-4(3H)-one derivatives can often be structurally similar to the desired product. Common impurities include:

  • Starting Materials or Intermediates: Unreacted starting materials or stable intermediates from the synthetic route.

  • Side Products: Isomers or by-products formed during the reaction. For example, regioselective intramolecular cyclization can sometimes yield a mixture of desired and side products.[8]

  • Degradation Products: The compound may be partially degrading during the reaction, work-up, or purification.

Troubleshooting Steps:

  • Characterize the Impurity: If possible, isolate and characterize the impurity using techniques like LC-MS and NMR to understand its structure. This will provide clues on how to separate it.

  • Optimize the Reaction Conditions: Re-evaluate the reaction conditions to minimize the formation of the impurity. This could involve changing the temperature, reaction time, or stoichiometry of the reagents.

  • Employ a Different Purification Technique:

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.

    • Alternative Chromatography: Consider other chromatographic techniques like ion-exchange chromatography if the impurity has a different charge state than your product.

  • Chemical Treatment: In some cases, it may be possible to selectively react the impurity to form a new compound that is easier to separate. This should be approached with caution to avoid affecting the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in the synthesis of pyrrolo[2,1-f]triazin-4(3H)-one derivatives?

A1: Common impurities can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic pathway.

  • Degradation Impurities: These can arise from hydrolysis or oxidation of the pyrrolotriazinone core, especially if exposed to harsh acidic or basic conditions, or prolonged heating.

  • Residual Solvents: Solvents used in the reaction or purification may remain in the final product.

Q2: What is a good starting point for a solvent system for silica gel column chromatography of a polar pyrrolo[2,1-f]triazin-4(3H)-one derivative?

A2: A good starting point for a polar, nitrogen-containing heterocycle is a mixture of a relatively nonpolar solvent and a polar solvent. A common combination is dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase the polarity. For very polar derivatives, solvent systems like ethyl acetate/methanol or even chloroform/methanol/ammonia might be necessary.

Q3: How can I visualize my pyrrolo[2,1-f]triazin-4(3H)-one derivative on a TLC plate?

A3: Many pyrrolo[2,1-f]triazin-4(3H)-one derivatives are UV-active due to their conjugated aromatic system and can be visualized under a UV lamp (typically at 254 nm) where they will appear as dark spots on a fluorescent background.[9] For compounds that are not UV-active or for better visualization, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain for many organic compounds.[9] Other multipurpose stains like p-anisaldehyde or phosphomolybdic acid can also be effective.[10]

Q4: My purified pyrrolo[2,1-f]triazin-4(3H)-one derivative is colored (e.g., yellow or brown), but I expect it to be a white solid. Does this indicate an impurity?

A4: While a colored product can indicate the presence of impurities, some highly conjugated organic compounds are inherently colored. However, a common reason for a yellow or brown hue in nitrogen-containing compounds is the presence of trace oxidized impurities or residual palladium from coupling reactions.[11] You can try treating a solution of your compound with activated carbon to remove colored impurities. If the color persists after rigorous purification and the compound appears pure by other analytical methods (NMR, LC-MS), the color may be intrinsic to the molecule.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Pyrrolo[2,1-f]triazin-4(3H)-one Derivatives

Polarity of DerivativeStationary PhaseRecommended Mobile Phase System (starting conditions)
Low to Medium PolaritySilica GelHexane / Ethyl Acetate (gradient)
Medium to High PolaritySilica GelDichloromethane / Methanol (gradient from 1% MeOH)
High PolaritySilica Gel (with 0.5% triethylamine)Dichloromethane / Methanol (gradient from 5% MeOH)
Very High PolarityReverse-Phase C18 SilicaWater / Acetonitrile or Water / Methanol (gradient)

Table 2: Common Solvents for Recrystallization of Pyrrolo[2,1-f]triazin-4(3H)-one Derivatives

SolventComments
EthanolA good general-purpose solvent for moderately polar compounds.[6]
IsopropanolSimilar to ethanol, can be a good alternative.
AcetonitrileOften a good choice for crystalline compounds.
Ethyl Acetate / HexaneA mixed solvent system that can be effective for compounds of medium polarity.
Dichloromethane / HexaneAnother useful mixed solvent system.
WaterCan be used for highly polar derivatives, sometimes in combination with an organic solvent like ethanol or acetonitrile.[6]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity mobile phase. If your compound is basic, add 0.1-1% triethylamine to the mobile phase. Stir to create a uniform slurry.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel and evaporate the solvent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Carefully add the mobile phase to the top of the column. Begin eluting the column, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which your compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude Pyrrolo[2,1-f]triazin-4(3H)-one Derivative Initial_Analysis Initial Analysis (TLC, LC-MS, NMR) Crude_Product->Initial_Analysis Purification_Choice Choose Purification Method Initial_Analysis->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Relatively Pure Solid Prep_HPLC Preparative HPLC Purification_Choice->Prep_HPLC Difficult Separation Analysis_of_Fractions Analyze Fractions (TLC) Column_Chromatography->Analysis_of_Fractions Purity_Check Purity Check (NMR, LC-MS) Recrystallization->Purity_Check Prep_HPLC->Purity_Check Combine_Pure_Fractions Combine Pure Fractions Analysis_of_Fractions->Combine_Pure_Fractions Solvent_Removal Solvent Removal Combine_Pure_Fractions->Solvent_Removal Solvent_Removal->Purity_Check Purity_Check->Purification_Choice Impure Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95%

Caption: General workflow for the purification of pyrrolo[2,1-f]triazin-4(3H)-one derivatives.

Troubleshooting_Tree Start Purification Issue Problem Problem Start->Problem Identify Problem Low_Recovery Low_Recovery Problem->Low_Recovery Low Recovery (Column) Oiling_Out Oiling_Out Problem->Oiling_Out Oiling Out (Recrystallization) Persistent_Impurity Persistent_Impurity Problem->Persistent_Impurity Persistent Impurity Solution Solution Sol_Low_Recovery1 Sol_Low_Recovery1 Low_Recovery->Sol_Low_Recovery1 Possible Cause: Strong Adsorption Sol_Oiling_Out1 Sol_Oiling_Out1 Oiling_Out->Sol_Oiling_Out1 Possible Cause: - Too concentrated - Cooling too fast Sol_Persistent_Impurity1 Sol_Persistent_Impurity1 Persistent_Impurity->Sol_Persistent_Impurity1 Possible Cause: - Isomer or side product Sol_Low_Recovery2 Sol_Low_Recovery2 Sol_Low_Recovery1->Sol_Low_Recovery2 Solution: - Add base (e.g., Et3N) to mobile phase - Use alumina or C18 silica Sol_Oiling_Out2 Sol_Oiling_Out2 Sol_Oiling_Out1->Sol_Oiling_Out2 Solution: - Cool slowly - Add more solvent - Use seed crystals Sol_Persistent_Impurity2 Sol_Persistent_Impurity2 Sol_Persistent_Impurity1->Sol_Persistent_Impurity2 Solution: - Optimize reaction - Use preparative HPLC

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Addressing Solubility Issues of Pyrrolotriazinones in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges with pyrrolotriazinone compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are pyrrolotriazinones and why is their solubility a concern in biological assays?

Pyrrolotriazinones are a class of nitrogen-containing heterocyclic compounds that have emerged as a promising scaffold in drug discovery, targeting a range of proteins including kinases and enzymes.[1] As nitrogen-based heterocyles, they can exhibit improved water solubility compared to oxygen-based counterparts.[1] However, like many small molecule inhibitors, specific pyrrolotriazinone derivatives, particularly those designed for high potency, can be lipophilic and exhibit poor aqueous solubility. This low solubility can lead to significant challenges in biological assays, including:

  • Underestimation of Potency: If a compound precipitates in the assay medium, its effective concentration at the target is lower than the nominal concentration, leading to an artificially high IC50 value.

  • Inaccurate Structure-Activity Relationships (SAR): Poor solubility can mask the true activity of a compound, confounding the interpretation of SAR data.

  • Poor Reproducibility: Variability in compound precipitation can lead to inconsistent results between experiments.

  • Assay Interference: Compound precipitates can interfere with assay detection methods, such as light scattering in optical assays.

Q2: I'm seeing precipitate form when I dilute my pyrrolotriazinone from a DMSO stock into aqueous assay buffer. What is happening?

This is a common issue for poorly soluble compounds. While Dimethyl Sulfoxide (DMSO) is a powerful solvent capable of dissolving many nonpolar compounds, this does not guarantee their solubility in aqueous solutions.[2] When the DMSO stock is diluted into the aqueous buffer, the solvent environment changes dramatically. The compound may no longer be soluble in the mixed solvent system and can precipitate out. This is often referred to as "kinetic" solubility, as the precipitation can be time-dependent.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

High concentrations of DMSO can be toxic to cells and interfere with assay components. It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%. A vehicle control (assay media with the same final DMSO concentration but without the compound) should always be included in experiments to account for any solvent effects.

Q4: Can modifying the structure of my pyrrolotriazinone improve its solubility?

Yes, structural modification is a key strategy for improving solubility. The number of hydrogen bond donors and acceptors in a molecule is a key factor in determining its solubility.[3] Strategies to consider during the design phase include:

  • Incorporating Polar Functional Groups: Adding groups like amines, hydroxyls, or morpholines can increase the number of hydrogen bond donors and acceptors, improving aqueous solubility.[3]

  • Disrupting Crystal Packing: Modifying the molecular structure to reduce planarity and symmetry can lower the crystal lattice energy, making the compound easier to dissolve.

  • Prodrug Approaches: A prodrug is an inactive or less active derivative that is converted to the active drug in the body. This approach can be used to temporarily attach a soluble group to the parent compound to improve its solubility and delivery.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting solubility issues with pyrrolotriazinone compounds.

Problem: Precipitate is observed in the assay well.
Potential Cause Troubleshooting Step Expected Outcome
Compound has low aqueous solubility. 1. Visually inspect the stock solution for any precipitate before dilution. 2. Reduce the final compound concentration in the assay. 3. Increase the final DMSO concentration (while staying within the acceptable limits for your assay, typically <0.5%). 4. Use a different dilution scheme. Instead of a large dilution from 100% DMSO into aqueous buffer, perform serial dilutions in 100% DMSO first, followed by a smaller final dilution into the assay medium.The compound remains in solution, and no precipitate is observed.
Compound is precipitating out of DMSO stock. 1. Gently warm the stock solution (e.g., 37°C water bath). Be cautious as heat can degrade some compounds. 2. Sonicate the stock solution in a water bath for several minutes. 3. Filter the stock solution to remove any undissolved material before use. Note that this will lower the effective concentration. 4. Prepare fresh stock solutions more frequently and avoid repeated freeze-thaw cycles.The stock solution becomes clear, and the compound is fully dissolved.
Assay buffer composition is unfavorable. 1. Adjust the pH of the assay buffer. For ionizable compounds, solubility can be pH-dependent. 2. Incorporate solubilizing agents into the assay buffer (see table below).The compound's solubility is enhanced in the modified buffer.
Problem: Inconsistent or non-reproducible assay results.
Potential Cause Troubleshooting Step Expected Outcome
Variable compound precipitation. 1. Strictly adhere to a standardized dilution protocol. 2. Determine the kinetic solubility of the compound in the assay buffer to understand the time frame before precipitation occurs. 3. Pre-mix the compound with assay components that may aid in solubility, such as proteins (e.g., BSA) or lipids, before adding to the final assay mixture.Consistent and reproducible assay data with reduced variability.
Compound degradation. 1. Assess the chemical stability of the pyrrolotriazinone in the assay buffer over the time course of the experiment.Determine if compound degradation is contributing to the variability and adjust the experimental window accordingly.

Solubilization Strategies

If initial troubleshooting does not resolve the solubility issues, consider the following formulation strategies. The choice of strategy will depend on the specific compound and the nature of the biological assay.

Strategy Description Considerations
Co-solvents Using a water-miscible solvent in addition to DMSO to increase the solubility of the compound in the final aqueous solution.[2] Examples include ethanol, polyethylene glycol (PEG), and propylene glycol.The co-solvent must be compatible with the assay and not affect the biological target. The final concentration should be optimized and kept consistent.
Surfactants Adding non-ionic surfactants like Tween-20 or Triton X-100 to the assay buffer can help to solubilize hydrophobic compounds by forming micelles.Generally suitable for biochemical (enzyme) assays at low concentrations (e.g., 0.01-0.05%). Not typically suitable for cell-based assays as they can be cytotoxic.
Cyclodextrins These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior that can encapsulate poorly soluble compounds, increasing their apparent solubility.[5]Can be effective for both biochemical and cell-based assays. However, they can also affect the free fraction of the compound available to interact with the target, so the concentration needs to be carefully optimized.[5]
Bovine Serum Albumin (BSA) Adding a carrier protein like BSA to the assay buffer can help to solubilize lipophilic compounds through non-specific binding.Commonly used in biochemical assays. The binding to BSA will reduce the free concentration of the compound, which needs to be considered in the data analysis.
pH Adjustment For pyrrolotriazinones with ionizable groups, adjusting the pH of the assay buffer can significantly impact solubility.The chosen pH must be compatible with the stability and activity of the biological target.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a method to determine the concentration at which a compound begins to precipitate from a solution over time.

  • Prepare a high-concentration stock solution of the pyrrolotriazinone in 100% DMSO (e.g., 10 mM).

  • Dispense the assay buffer into a 96-well clear bottom plate.

  • Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired test concentration and mix well.

  • Perform serial dilutions across the plate to create a range of compound concentrations.

  • Measure the turbidity (light scattering) of each well at a specific wavelength (e.g., 620 nm) immediately after dilution (time 0) and at several subsequent time points (e.g., 1, 2, 4, and 24 hours).

  • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity over the time course of the experiment.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

  • Add an excess amount of the solid pyrrolotriazinone compound to a vial containing the assay buffer.

  • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Determine the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The measured concentration represents the thermodynamic solubility of the compound in that specific medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Assessment cluster_assay Assay Execution start Start with solid Pyrrolotriazinone stock Prepare 10 mM stock in 100% DMSO start->stock check_sol Precipitate in stock? stock->check_sol dissolve Warm / Sonicate check_sol->dissolve Yes dilute Dilute into Assay Buffer check_sol->dilute No dissolve->stock check_precip Precipitate in buffer? dilute->check_precip proceed Proceed with Assay check_precip->proceed No troubleshoot Troubleshoot Solubility (See Guide) check_precip->troubleshoot Yes finish Obtain Reliable Data proceed->finish troubleshoot->dilute

Caption: Experimental workflow for preparing and testing pyrrolotriazinone solutions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Inaccurate or Irreproducible Assay Data cause1 Compound Precipitation start->cause1 cause2 Stock Solution Issue start->cause2 cause3 Compound Degradation start->cause3 sol1 Lower Concentration Modify Buffer (pH, Additives) Change Dilution Protocol cause1->sol1 sol2 Prepare Fresh Stock Warm/Sonicate Filter Stock cause2->sol2 sol3 Assess Stability Shorten Assay Duration cause3->sol3 end_node Re-run Assay with Optimized Conditions sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting logic for addressing inaccurate pyrrolotriazinone assay data.

References

minimizing off-target effects of pyrrolotriazinone kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and troubleshoot off-target effects of pyrrolotriazinone kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor and why are they a concern?

A1: Off-target effects are unintended interactions of an inhibitor with proteins other than its primary kinase target.[1][2] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding can modulate unintended signaling pathways.[1] This is a significant concern as it can lead to misleading experimental results, cellular toxicity, and potential adverse side effects in clinical applications.[1][2]

Q2: My pyrrolotriazinone inhibitor is potent in a biochemical assay but less effective in cells. What are the likely reasons?

A2: This discrepancy is common and can arise from several factors. Poor cell permeability can prevent the inhibitor from reaching its intracellular target. The compound may also be rapidly metabolized or actively removed from the cell by efflux pumps. Finally, the high concentration of ATP in the cellular environment (millimolar range) compared to the concentration used in many biochemical assays (micromolar range) can lead to increased competition and a rightward shift in the IC50 value for ATP-competitive inhibitors.

Q3: How can I experimentally determine the selectivity profile of my inhibitor?

A3: The most direct method is to screen your inhibitor against a large panel of kinases.[1] Several approaches are available:

  • Biochemical Kinase Profiling: This involves testing the inhibitor's activity against hundreds of purified kinases in vitro.[3][4][5] This method provides IC50 values against a broad range of kinases, revealing a selectivity profile.

  • Chemical Proteomics (Kinobeads): This method uses immobilized, broad-spectrum kinase inhibitors (kinobeads) to capture a large portion of the cellular kinome.[6][7] By performing a competition binding experiment with your inhibitor, you can identify which kinases it displaces from the beads, thus revealing its targets in a more native environment.[6][7]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or lysates.[8][9][10][11] Ligand binding stabilizes a protein against thermal denaturation. A shift in the melting temperature of a protein in the presence of your inhibitor indicates a direct physical interaction.[8][11]

Q4: I'm observing unexpected cellular phenotypes not associated with the primary target. How can I confirm if these are off-target effects?

A4: Unanticipated cellular responses often suggest the inhibition of other signaling pathways.[1] A multi-pronged approach is recommended to investigate this:[12]

  • Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that targets the same primary kinase.[12][13] If both compounds produce the same phenotype, the effect is more likely to be on-target.[13]

  • Perform Rescue Experiments: Expressing a drug-resistant mutant of the primary target should reverse the inhibitor's effects if they are on-target. If the phenotype persists, it is likely caused by off-target activity.[12]

  • Pathway Analysis: Use techniques like Western blotting or phosphoproteomics to examine the activation state of key proteins in related and unrelated signaling pathways.[1] An effect on a protein outside the intended pathway points to off-target engagement.[12]

Troubleshooting Guide

Issue 1: High cytotoxicity is observed at concentrations required for on-target inhibition.

  • Question: How can I determine if the observed cytotoxicity is an on-target or off-target effect?

  • Answer: Distinguishing between on-target and off-target cytotoxicity is critical. First, perform a dose-response curve to determine the lowest effective concentration that modulates the target without significant cell death.[1] Then, use a rescue experiment. Introduce a known drug-resistant mutant of your target kinase into the cell line. If the cells remain sensitive to your inhibitor, the cytotoxicity is likely due to off-target effects.[12] Comparing your inhibitor to a structurally unrelated inhibitor targeting the same kinase can also help; if the second inhibitor is not cytotoxic at equivalent on-target inhibition levels, your original compound's toxicity is likely off-target.[12]

Issue 2: My IC50 values vary significantly between experiments.

  • Question: What are the potential causes of poor IC50 reproducibility?

  • Answer: Poor reproducibility can stem from multiple factors:

    • Reagent Variability: Ensure the purity and specific activity of your kinase preparation are consistent. Qualify each new lot of enzyme.

    • ATP Concentration: Since most kinase inhibitors are ATP-competitive, variations in the ATP concentration will directly impact the IC50 value.[14] It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase.

    • Assay Conditions: Maintain consistent incubation times and temperatures. Aim for initial velocity conditions where substrate conversion is typically below 20% to avoid underestimating inhibitor potency.

    • Compound Handling: Ensure accurate serial dilutions and consistent DMSO concentrations across all wells, as high solvent levels can impact kinase activity.[15]

Off-Target Identification and Validation Workflow

The following diagram outlines a general workflow for identifying, validating, and mitigating off-target effects of pyrrolotriazinone kinase inhibitors.

cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mitigation & Optimization Start Start with Pyrrolotriazinone Inhibitor Candidate Biochem Biochemical Assay (On-Target Potency) Start->Biochem Kinome Kinome-Wide Selectivity Profiling Biochem->Kinome Proteomics Chemical Proteomics (e.g., Kinobeads) Biochem->Proteomics Identify Identify Potential Off-Targets Kinome->Identify Proteomics->Identify CETSA Confirm Direct Binding in Cells (CETSA) Identify->CETSA WB Western Blot for Pathway Modulation Identify->WB Decision Phenotype Correlates with Off-Target Inhibition? CETSA->Decision Phenotype Phenotypic Assays (e.g., Viability, Morphology) WB->Phenotype Phenotype->Decision Rescue Rescue Experiment with Resistant Target Mutant Decision->Rescue SAR Structure-Activity Relationship (SAR) - Modify Pyrrolotriazinone Core Decision->SAR Yes Rescue->SAR Optimize Synthesize & Test New Analogs SAR->Optimize Optimize->Kinome Final Optimized Inhibitor with Minimized Off-Targets Optimize->Final cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment Treat intact cells with inhibitor or vehicle (e.g., DMSO). B 2. Heating Step Heat cell aliquots across a temperature gradient. A->B C 3. Cell Lysis Lyse cells to release soluble proteins. B->C D 4. Separation Centrifuge to pellet aggregated proteins and collect the soluble fraction. C->D E 5. Protein Detection Analyze soluble target protein levels by Western Blot or other method. D->E F 6. Data Analysis Plot protein levels vs. temperature to generate melting curves. E->F G Result Interpretation An increase in thermal stability (shift to higher temp) indicates target binding. F->G cluster_workflow Kinobeads Assay Workflow A 1. Cell Lysate Preparation Prepare native protein lysate from cells or tissues of interest. B 2. Competitive Binding Incubate lysate with your free inhibitor (at various concentrations) or vehicle. A->B C 3. Kinase Enrichment Add Kinobeads (immobilized broad-spectrum inhibitors) to pull down unbound kinases. B->C D 4. Wash and Elute Wash beads to remove non-specific binders. Elute captured proteins. C->D E 5. MS Analysis Digest eluted proteins and analyze peptides by LC-MS/MS. D->E F 6. Data Analysis Quantify protein abundance. A decrease in a kinase's signal indicates it was bound by your inhibitor. E->F

References

overcoming low reactivity of starting materials for pyrrolotriazinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrolotriazinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of pyrrolotriazinone scaffolds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during pyrrolotriazinone synthesis, particularly focusing on overcoming the low reactivity of starting materials.

Issue 1: Low or No Yield of the Desired Pyrrolotriazinone Product

Q1: My reaction resulted in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low yields in pyrrolotriazinone synthesis can often be attributed to the low reactivity of the starting materials, suboptimal reaction conditions, or degradation of reagents. Here is a systematic troubleshooting guide:

  • Purity of Starting Materials:

    • Problem: Impurities in substituted pyrroles, hydrazines, or other reagents can lead to side reactions and significantly lower the yield. For instance, 1-aminopyrrole derivatives can be prone to oxidation.

    • Solution: Ensure the purity of your starting materials. Use freshly purified reagents whenever possible. Store sensitive compounds, such as aminopyrroles, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Reaction Conditions:

    • Problem: Inadequate temperature, reaction time, or choice of solvent can hinder the reaction's progress. Some cyclization steps require high temperatures to overcome activation energy barriers.[1]

    • Solution: A systematic optimization of reaction parameters is crucial.

      • Temperature: Gradually increase the reaction temperature in small increments to find the optimal condition without decomposing the product.

      • Solvent: The polarity of the solvent can significantly influence the reaction rate and yield. Screen a variety of solvents (e.g., DMF, DMSO, toluene, dioxane) to identify the most suitable one for your specific substrates. In some cases, less polar solvents have been shown to afford higher yields.

      • Catalyst: For reactions involving less reactive starting materials, the use of a catalyst, such as Cu(II), can significantly improve efficacy.[2]

  • Reagent Stoichiometry:

    • Problem: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.

    • Solution: Carefully verify the stoichiometry. In some cases, using a slight excess of one reactant (e.g., the hydrazine component) can drive the reaction to completion.

Issue 2: Formation of Undesired Side Products

Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?

A2: The formation of side products is a common issue, often arising from the reaction of functional groups on the starting materials or from competing reaction pathways.

  • Problem: With multifunctional starting materials, undesired reactions can compete with the desired cyclization. For example, self-condensation of starting materials or reaction with the solvent can occur.

  • Solution:

    • Protecting Groups: If your starting materials have reactive functional groups that are not involved in the desired transformation, consider using protecting groups to prevent side reactions.

    • Reaction Conditions: Adjusting the reaction conditions can favor the desired pathway. For example, changing the base or catalyst can influence the regioselectivity of the reaction.

    • One-Pot vs. Stepwise Synthesis: If a one-pot reaction is leading to multiple products, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step.

Issue 3: Difficulty with the N-Amination Step

Q3: I am having trouble with the N-amination of my pyrrole substrate. What are some common issues and solutions?

A3: The N-amination of pyrroles is a key step in many pyrrolotriazinone syntheses and can be challenging.

  • Problem: Low efficiency of the aminating agent or harsh reaction conditions can lead to low yields or decomposition of the starting material.

  • Solution:

    • Choice of Aminating Agent: Several aminating agents can be used, such as chloramine (NH₂Cl) generated in situ, O-(diphenylphosphinyl)hydroxylamine, or O-mesitylenesulfonylhydroxylamine.[3] The choice of reagent can depend on the specific pyrrole substrate. Monochloramine is often an effective and economical choice.[4][5][6]

    • Reaction Conditions: The N-amination is typically carried out in the presence of a base. The choice and concentration of the base (e.g., NaH, Et₃N) are critical and should be optimized.[2]

Experimental Protocols

Protocol 1: General Synthesis of Pyrrolo[2,1-f][2][7][8]triazin-4(1H)-one from Substituted Pyrrole-2-Carboxylic Acid [9]

This protocol outlines the general multi-step synthesis of the pyrrolotriazinone core.

  • Amide Formation:

    • To a solution of the substituted pyrrole-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU, HBTU) (1.1 eq) and a base (e.g., DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the desired amine (1.2 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. Purify the crude product by column chromatography.

  • N-Amination of the Pyrrole:

    • To a solution of the pyrrole-2-carboxamide (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of the aminating agent (e.g., in situ generated chloramine or O-(diphenylphosphinyl)hydroxylamine) (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude N-aminopyrrole derivative.

  • Acylation of the N-Amino Group:

    • To a solution of the N-aminopyrrole (1.0 eq) and a base (e.g., pyridine or Et₃N) (1.5 eq) in an anhydrous solvent (e.g., CH₂Cl₂), add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with aqueous acid, base, and brine. Dry the organic layer and concentrate to yield the acylated product.

  • Cyclization to the Pyrrolotriazinone:

    • To a solution of the acylated N-aminopyrrole (1.0 eq) in a suitable solvent (e.g., acetonitrile), add triphenylphosphine (1.5 eq) and bromine (1.2 eq) at 0 °C.

    • Stir the reaction at room temperature until the cyclization is complete.

    • Quench the reaction with a solution of sodium thiosulfate.

    • Extract the product and purify by column chromatography to obtain the final pyrrolotriazinone.

Protocol 2: Copper(II)-Catalyzed Synthesis of Pyrrolo[2,1-f][2][7][8]triazines [2]

This protocol describes a one-pot copper-catalyzed cascade reaction.

  • Reaction Setup:

    • In a reaction vessel, combine the 1-aminopyrrole derivative (1.0 eq), the aldehyde or alkyne (1.2 eq), and a copper(II) catalyst (e.g., CuCl₂ or CuSO₄) (10 mol%).

    • Add a suitable solvent (e.g., DMSO or DMF).

  • Reaction Execution:

    • Heat the reaction mixture to the optimized temperature (typically between 80-120 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired pyrrolotriazinone.

Data Presentation

Table 1: Comparison of Synthetic Methods for Pyrrolotriazinone Synthesis

MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsYield Range (%)AdvantagesDisadvantages
From Pyrrole-2-Carboxylic Acid Substituted pyrrole-2-carboxylic acid, Amine, Aminating agentPeptide coupling agents, PPh₃/Br₂Multi-step, variable temperatures30-70Versatile for diverse substitutionsMulti-step, can have lower overall yield
Copper-Catalyzed Cascade 1-Aminopyrrole derivative, Aldehyde/AlkyneCu(II) salts (e.g., CuCl₂, CuSO₄)One-pot, 80-120 °C50-90High atom economy, good to excellent yieldsRequires pre-functionalized aminopyrrole
Rearrangement of Pyrrolooxadiazines PyrrolooxadiazineNucleophile (e.g., NaSMe, NaOMe)Mild conditions, 0 °C to RT60-95Facile and practical, high yieldsRequires synthesis of the pyrrolooxadiazine precursor

Mandatory Visualizations

Signaling Pathway Diagrams

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates\n(Activates)"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", arrowhead=tee]; }

Caption: Role of Eg5 Kinesin in Mitosis.

Experimental Workflow

dot

Pyrrolotriazinone_Synthesis_Workflow General Workflow for Pyrrolotriazinone Synthesis Start Starting Materials (e.g., Substituted Pyrrole) Reaction Chemical Synthesis (e.g., Cyclization) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis Troubleshooting Low Yield or Side Products? Analysis->Troubleshooting Troubleshooting->Start No (Success) Optimization Optimize Conditions (Temp, Solvent, Catalyst) Troubleshooting->Optimization Yes Optimization->Reaction

Caption: General Workflow for Pyrrolotriazinone Synthesis.

References

Technical Support Center: Optimization of Pyrrolotriazine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrrolotriazine cyclization reactions. The following information addresses common challenges and offers systematic approaches to improve reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is resulting in a very low yield or no product at all. What are the most common causes and how can I troubleshoot this?

A1: Low to non-existent yields in pyrrolotriazine synthesis are frequently traced back to a few key areas. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in precursors, such as aminopyrroles or 1,2-dicarbonyl compounds, can halt the reaction.[1] Aminopyrroles are particularly susceptible to oxidation and may discolor (yellow to brown) when exposed to air, indicating degradation.[1]

    • Recommendation: Use freshly purified starting materials or ensure they are stored properly under an inert atmosphere.[1]

  • Reaction Conditions:

    • Temperature: Many condensation and cyclization reactions require heating to proceed at an optimal rate.[1] In some cases, increasing the reaction temperature to 150°C has led to a significant improvement in yield.[2]

    • Stoichiometry: Incorrect ratios of reactants can lead to poor conversion.

    • Recommendation: Carefully optimize the reaction temperature by screening a range around the literature-reported value and verify the stoichiometry of all reagents.[1]

  • Catalyst and Solvent: The choice of catalyst and solvent is critical. The absence of an essential catalyst, such as copper in certain Ullmann-type couplings, can prevent the reaction from proceeding.[2]

    • Recommendation: Ensure the correct catalyst is being used and screen different solvents (e.g., protic vs. aprotic, dry vs. wet) to find the optimal medium for your specific substrates.[1]

Q2: I am observing incomplete cyclization and the formation of multiple side products. What are the likely causes?

A2: Incomplete cyclization and the presence of side products often point to issues with reaction activation, substrate reactivity, or reaction time.

  • Catalyst Choice and Concentration: The acid or metal catalyst is crucial for promoting cyclization. An acid that is too weak may not efficiently generate the necessary electrophilic intermediate, while an acid that is too strong could degrade the starting materials or the desired product.[1] Silver ions have also been shown to be effective catalysts for certain cyclizations.[3]

    • Recommendation: Screen different Brønsted acids (e.g., TFA, HCl) or Lewis acids and optimize their concentrations.[1] Consider testing alternative metal catalysts like silver nitrate if applicable.

  • Substrate Electronics: The electronic nature of substituents on the starting materials dramatically influences reactivity. For instance, electron-withdrawing groups on a pyrrole ring can reduce its nucleophilicity, hindering the cyclization step.[1][4] Conversely, the electronic properties of substituents on an alkyne precursor can determine the mode of cyclization (e.g., 6-exo-dig vs. 6-endo-dig).[4]

    • Recommendation: If your pyrrole substrate is electron-deficient, you may need to employ stronger acidic conditions or higher temperatures to facilitate the reaction.[1]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion.

    • Recommendation: Monitor the reaction progress using TLC or LC-MS. In some optimizations, doubling the reaction time was found to maximize conversion.[2]

Q3: How do I select the appropriate catalyst and reaction conditions for my specific pyrrolotriazine synthesis?

A3: The optimal catalyst and conditions depend heavily on the chosen synthetic route.

  • For Ullmann-Type C-N Coupling: Copper catalysts are often essential.[2] Optimization may involve screening different copper sources and ligands.

  • For Electrophilic Cyclization of N-Alkyne Pyrroles: Iodine is a common choice to activate the triple bond for intramolecular attack.[4]

  • For Pictet-Spengler Type Reactions: Brønsted or Lewis acids are required. Trifluoroacetic acid (TFA) is a common starting point, but others should be screened for optimal results.[1]

  • Silver-Catalyzed Cyclization: For certain substrates, silver ions, used in conjunction with a ligand like triphenylphosphine, have proven to be the most effective catalytic system.[3]

Q4: Are there any specific safety precautions I should be aware of during pyrrolotriazine synthesis?

A4: Yes. Some synthetic routes may involve hazardous reagents. For example, the synthesis of the pyrrolotriazine core for Remdesivir can use monochloramine (NH₂Cl), which is often generated in situ from bleach and ammonia.[5]

  • Hazard: If reaction conditions like pH, temperature, and reactant concentrations are not strictly controlled, explosive nitrogen trichloride (NCl₃) can be co-produced.[5]

  • Recommendation: When working with monochloramine, it is critical to maintain a pH above 8 and cool the reaction during its generation.[5] The use of a continuous flow reactor or "chloramine generator" can mitigate safety concerns by preventing the accumulation of the reagent.[5]

Section 2: Troubleshooting and Optimization Guides

Guide 1: Troubleshooting Low Product Yield

This workflow provides a systematic process for diagnosing and resolving issues of low product yield in pyrrolotriazine cyclization reactions.

G cluster_start cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_end start Problem: Low or No Product Yield purity 1. Verify Purity of Starting Materials start->purity stoich 2. Confirm Reagent Stoichiometry & Quality purity->stoich setup 3. Check Reaction Setup (Inert atmosphere, dry glassware) stoich->setup temp 4. Optimize Temperature setup->temp solvent 5. Screen Solvents (Polarity, Protic/Aprotic) temp->solvent catalyst 6. Screen Catalysts & Ligands (Acid, Cu, Ag, etc.) solvent->catalyst time 7. Adjust Reaction Time catalyst->time end_node Improved Yield time->end_node

Caption: A systematic workflow for troubleshooting low yields in pyrrolotriazine synthesis.

Guide 2: Optimizing Reaction Parameters

Quantitative data from various studies can guide the optimization process. The tables below summarize key findings.

Table 1: Optimization of an Ullmann-Type Cyclization Reaction (Data adapted from a study on pyrazolo[3,4-c]pyrazoles, principles applicable to similar C-N couplings)[2]

EntryCatalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield / ConversionNotes
1CuI (10)L-proline (20)11012Encouraging YieldInitial conditions.
2CuI (10)L-proline (20)15012Significant ImprovementHigher temperature improves yield.
3CuI (5)L-proline (10)15012Identical YieldCatalyst loading can be reduced.
4CuI (5)L-proline (10)15024Full ConversionIncreased time improves conversion.
5None-15024No ReactionCopper catalyst is essential.

Table 2: Catalyst Screening for a 5-exo-dig Cyclization (Data adapted from a study on pyrroline synthesis)[3]

EntryCatalyst (10 mol%)Ligand (10 mol%)SolventTemperature (°C)Yield (%)
1AgNO₃-CH₃CN6060
2AgOTf-CH₃CN6072
3Ag₂O-CH₃CN6040
4AgOTfPPh₃CH₃CN6085
5AgOTfPPh₃Toluene/CH₃CN6092
6Cu(OTf)₂PPh₃Toluene/CH₃CN60<10

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Cyclization with Hydrazine (Based on the method described for N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates)[4]

  • Dissolve the N-alkyne-substituted pyrrole ester derivative in a suitable solvent (e.g., ethanol).

  • Add hydrazine monohydrate (typically 1.5 to 3.0 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding pyrrolotriazinone or pyrrolopyrazinone derivative. The final product structure (six-membered vs. five-membered ring) may depend on the electronic nature of the substituents on the alkyne.[4]

Protocol 2: General Procedure for Electrophilic Cyclization with Iodine (Based on the method described for N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate derivatives)[4]

  • Dissolve the N-alkyne-substituted pyrrole derivative in a dry solvent such as dichloromethane (DCM).

  • Add a solution of iodine (I₂) in DCM dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the iodine color disappears.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution in vacuo and purify the residue by column chromatography to obtain the cyclized product. This procedure typically favors a 6-endo-dig cyclization.[4]

Section 4: Visualized Mechanisms and Workflows

Diagram 1: Proposed Mechanism for Electrophilic Cyclization

This diagram illustrates the proposed pathway for the iodine-mediated cyclization of an N-alkyne-substituted pyrrole ester.

G cluster_A cluster_B cluster_C cluster_D A Pyrrole-Alkyne + I₂ B Intermediate 20 (Iodonium Ion π-complex) A->B Electrophilic Attack C Intermediate 21 (Vinylic Cation) B->C 6-endo-dig Cyclization D Final Product (Pyrrolooxazinone) C->D Nucleophilic attack by Iodide

Caption: Proposed mechanism for the electrophilic cyclization of a pyrrole alkyne with iodine.[4]

Diagram 2: Experimental Workflow for Catalyst Screening

This workflow outlines a logical sequence for screening and identifying the optimal catalyst for a new cyclization reaction.

Caption: A standard workflow for screening catalysts to optimize a cyclization reaction.

References

Technical Support Center: Troubleshooting Inconsistent Results in Pyrrolotriazinone Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrolotriazinone biological assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to inconsistent results in experiments involving this class of compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common biological targets of pyrrolotriazinone compounds?

A1: Pyrrolotriazinone-based compounds have been investigated as inhibitors of various kinases and other enzymes. A prominent target for this class of molecules is the Phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth, proliferation, and survival.[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling cascade is a frequent event in cancer, making it a key target for therapeutic intervention.[1][3][4] Some pyrrolotriazinones have also been developed as inhibitors of other kinases like Eg5, as well as antagonists for receptors like CRF1.[5][6]

Q2: My IC50 values for the same pyrrolotriazinone inhibitor vary significantly between experiments. What are the potential causes?

A2: Significant variability in IC50 values is a common challenge in biological assays and can arise from several factors. These include inconsistencies in reagent preparation and storage, such as the pyrrolotriazinone compound itself, enzymes, or cell lines. Variations in experimental conditions like incubation times, temperature, and final dimethyl sulfoxide (DMSO) concentration can also contribute. For cell-based assays, differences in cell passage number, confluency, and overall cell health are frequent sources of variability.

Q3: How should I prepare and store pyrrolotriazinone stock solutions to ensure consistency?

A3: To maintain the stability and activity of pyrrolotriazinone compounds, it is recommended to dissolve them in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate assay buffer or cell culture medium immediately before use. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental and control wells to avoid solvent-induced artifacts.[7]

Q4: I'm observing a discrepancy between the potency of my pyrrolotriazinone inhibitor in biochemical and cell-based assays. Why is this happening?

A4: Discrepancies between biochemical and cellular assay results are common in drug discovery.[8] Several factors can contribute to this. In biochemical assays, the inhibitor has direct access to the purified enzyme. In contrast, in cell-based assays, the compound must cross the cell membrane to reach its intracellular target.[8] The compound's solubility and stability in cell culture media can also differ from that in a biochemical buffer.[7][9] Furthermore, within the complex cellular environment, factors such as off-target effects, drug efflux pumps, and metabolism of the compound can all influence its apparent potency.

Troubleshooting Guide

This guide addresses specific issues that can lead to inconsistent results in your pyrrolotriazinone biological assays.

Problem 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Inaccurate Pipetting Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Pre-wet pipette tips before aspirating.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between plating wells.
Edge Effects on Microplates To minimize evaporation from outer wells, which can concentrate reagents, consider not using the outermost wells for experimental data. Alternatively, fill the outer wells with sterile media or phosphate-buffered saline (PBS) to maintain humidity.
Compound Precipitation Visually inspect wells under a microscope for any signs of compound precipitation after addition to the assay plate. Poor solubility can lead to inconsistent concentrations.
Problem 2: Inconsistent Positive and Negative Control Results
Potential Cause Troubleshooting Step
Degradation of Control Compounds Prepare fresh dilutions of control compounds from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles.
Variable Enzyme/Cell Activity Use a consistent source and lot of the enzyme. For cell-based assays, use cells within a narrow passage number range and ensure consistent confluency at the time of the experiment.
Reagent Instability Check the stability of all reagents under your specific assay conditions (e.g., temperature, light exposure). Some reagents may be sensitive to prolonged incubation.
Problem 3: No Biological Effect Observed
Potential Cause Troubleshooting Step
Inactive Pyrrolotriazinone Batch Test the activity of your compound on a known sensitive cell line or with a well-characterized positive control for your target.
Incorrect Compound Concentration Verify the concentration of your stock solution. Consider a broader concentration range in your dose-response experiments.
Poor Compound Solubility/Stability Assess the solubility and stability of your pyrrolotriazinone in the assay buffer or cell culture medium.[7] Consider using a different formulation or delivery method if solubility is an issue.
Inappropriate Assay Choice Ensure the chosen assay is suitable for detecting the expected biological effect of your compound. For example, a proliferation assay may not be appropriate if the compound induces cell cycle arrest without causing cell death.

Data Presentation: Pyrrolotriazinone Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for select thiazole-integrated pyrrolotriazinone derivatives against various cancer cell lines, as determined by an MTT assay.[1]

CompoundMCF-7 (IC50 in µM)A549 (IC50 in µM)HepG2 (IC50 in µM)
17 10.32 ± 0.5115.67 ± 0.788.98 ± 0.45
18 8.76 ± 0.4412.43 ± 0.627.12 ± 0.36

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from a study on thiazole-integrated pyrrolotriazinones.[1]

  • Cell Seeding: Seed cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 6 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Treatment: Treat the cells with increasing concentrations of the pyrrolotriazinone compounds (e.g., 1 to 100 µM) and incubate for another 24 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using a non-linear regression algorithm.[1]

In Vitro Kinase Assay (General Protocol)

This is a general protocol that can be adapted for pyrrolotriazinone kinase inhibitors.[10]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and the assay buffer (typically containing Tris-HCl, MgCl₂, and ATP).

  • Inhibitor Addition: Add varying concentrations of the pyrrolotriazinone inhibitor to the wells. Include appropriate controls (no inhibitor and no enzyme).

  • Initiate Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase.[10]

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction, for example, by adding a solution containing EDTA.

  • Detection: Detect the kinase activity. This can be done using various methods, such as measuring the incorporation of radiolabeled phosphate (³²P-ATP) or using fluorescence- or luminescence-based assays that detect product formation or ATP consumption.

  • Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a common target of pyrrolotriazinone compounds.[11][12][13][14][15][16][17][18]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Pyrrolotriazinone Pyrrolotriazinone Inhibitor Pyrrolotriazinone->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrrolotriazinones.

General Experimental Workflow for Inhibitor Screening

This diagram outlines a typical workflow for screening and validating pyrrolotriazinone inhibitors.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Cellular Characterization Primary_Assay High-Throughput Biochemical Assay Hit_Identification Identify Initial Hits Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Viability) Orthogonal_Assay->Cell_Based_Assay Target_Engagement Target Engagement Assay (in cells) Cell_Based_Assay->Target_Engagement

Caption: A standard workflow for the screening and validation of pyrrolotriazinone inhibitors.

Troubleshooting Logic for Inconsistent IC50 Values

This decision tree provides a logical approach to troubleshooting variability in IC50 values.

Troubleshooting_Logic Start Inconsistent IC50 Values Check_Reagents Review Reagent Preparation and Storage Start->Check_Reagents Check_Protocol Examine Assay Protocol and Conditions Start->Check_Protocol Check_Cells Assess Cell Health and Culture Conditions Start->Check_Cells Reagent_OK Reagents Consistent? Check_Reagents->Reagent_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Cells_OK Cells Healthy? Check_Cells->Cells_OK Reagent_OK->Protocol_OK Yes Solution_Reagents Prepare Fresh Reagents Reagent_OK->Solution_Reagents No Protocol_OK->Cells_OK Yes Solution_Protocol Standardize Protocol Steps Protocol_OK->Solution_Protocol No Solution_Cells Standardize Cell Culture Cells_OK->Solution_Cells No Further_Investigation Investigate Compound Properties (Solubility, Stability) Cells_OK->Further_Investigation Yes

Caption: A decision tree for troubleshooting inconsistent IC50 values in biological assays.

References

identifying and minimizing impurities in pyrrolo[2,1-f]triazine synthesis

Technical Support Center: Pyrrolo[2,1-f][1][2][3]triazine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolo[2,1-f][1][2][3]triazines. The content addresses common challenges in identifying and minimizing impurities during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the pyrrolo[2,1-f][1][2][3]triazine core?

A1: The most prevalent methods for synthesizing the pyrrolo[2,1-f][1][2][3]triazine scaffold include:

  • Synthesis from Pyrrole Derivatives: This often involves the N-amination of a pyrrole precursor followed by cyclization with a suitable reagent like formamidine acetate. This is a widely used method, particularly for the synthesis of the parent pyrrolo[2,1-f][1][2][3]triazine, a key starting material for the antiviral drug Remdesivir.[1][2]

  • Multistep Linear Synthesis: Complex pyrrolo[2,1-f][1][2][3]triazine derivatives, such as nucleoside analogs, are often prepared through multi-step sequences that build the heterocyclic system on a pre-existing sugar moiety.[2]

  • 1,3-Dipolar Cycloaddition: This approach involves the reaction of a 1,2,4-triazinium ylide with a dipolarophile, offering a direct route to polysubstituted pyrrolo[2,1-f][1][2][3]triazines.

A general overview of the primary synthetic pathways is illustrated below.

Synthetic_Routescluster_0Synthesis from Pyrrole Derivativescluster_11,3-Dipolar CycloadditionPyrrole_DerivativePyrrole DerivativeN_AminationN-AminationPyrrole_Derivative->N_Aminatione.g., NH2Cl1_Aminopyrrole1-Aminopyrrole IntermediateN_Amination->1_AminopyrroleCyclizationCyclization1_Aminopyrrole->Cyclizatione.g., Formamidine acetateProduct_APyrrolo[2,1-f]triazineCyclization->Product_ATriazine1,2,4-TriazineAlkylationN-AlkylationTriazine->AlkylationTriazinium_SaltTriazinium SaltAlkylation->Triazinium_SaltYlide_FormationYlide FormationTriazinium_Salt->Ylide_FormationBaseTriazinium_YlideTriazinium Ylide (1,3-Dipole)Ylide_Formation->Triazinium_YlideCycloaddition[3+2] CycloadditionTriazinium_Ylide->CycloadditionDipolarophileDipolarophile (e.g., Alkyne)Dipolarophile->CycloadditionProduct_BPyrrolo[2,1-f]triazineCycloaddition->Product_B

Figure 1. Key Synthetic Strategies for Pyrrolo[2,1-f]triazines.

Troubleshooting Guides

Issue 1: Formation of 1-H-Pyrrole-2-carboxamide Impurity in Synthesis from 2-Cyanopyrrole

Q2: During the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-amine from 2-cyanopyrrole, I am observing a significant amount of a side product identified as 1-H-pyrrole-2-carboxamide. What causes this and how can I minimize it?

A2: The formation of 1-H-pyrrole-2-carboxamide is a known issue in this synthetic route. It is believed to be a byproduct formed under acidic conditions in the presence of water during the cyanation reaction to produce 2-cyanopyrrole. The subsequent reaction steps may carry over this impurity.

Minimization Strategy: The key to minimizing the formation of 1-H-pyrrole-2-carboxamide is to control the reaction concentration. A dilution effect has been shown to be important. Increasing the dilution of the reaction can significantly reduce the formation of this impurity.

Parameter Condition A (Concentrated) Condition B (Dilute) Outcome
Concentration of 1-H-pyrrole-2-carboxamide 9% w/v2.57% w/vReduced formation of 1-H-pyrrole-2-carboxamide impurity.
Solvent Volume (DMF) 5 volumes15 volumes

Data summarized from a scalable synthesis study.

The following workflow illustrates the troubleshooting process for this specific impurity.

Troubleshooting_Impurity_1StartSynthesis of Pyrrolo[2,1-f]triazin-4-amine from 2-CyanopyrroleProblemProblem: Significant formation of1-H-pyrrole-2-carboxamide impurityStart->ProblemCausePotential Cause:Acidic conditions and presence of waterduring cyanation step.Problem->CauseSolutionTroubleshooting Step:Increase reaction dilution during cyanation.Cause->SolutionActionAction:Increase solvent volume (e.g., DMF from 5V to 15V).Solution->ActionOutcomeExpected Outcome:Minimized formation of1-H-pyrrole-2-carboxamide.Action->Outcome

Figure 2. Workflow for Minimizing 1-H-Pyrrole-2-carboxamide Impurity.
Issue 2: Low Yield and Purity in the Cyclization of 1-Aminopyrroles

Q3: I am experiencing low yields and multiple side products during the cyclization of a 1-aminopyrrole intermediate with formamidine acetate. What are the likely causes and how can I optimize the reaction?

A3: Low yields and poor purity in the cyclization of 1-aminopyrroles can stem from several factors. The stability of the 1-aminopyrrole intermediate and the reaction conditions for the cyclization are critical.

Potential Causes and Optimization Strategies:

  • Purity of 1-Aminopyrrole: 1-aminopyrroles can be unstable and prone to degradation. Ensure the intermediate is of high purity before proceeding to the cyclization step.

  • Reaction Temperature: Inadequate temperature control can lead to the formation of side products. A systematic screening of the reaction temperature is recommended to find the optimal conditions for your specific substrate.

  • Solvent and Moisture: The choice of solvent is crucial. While some reactions require anhydrous conditions, others may not be as sensitive. If moisture is a concern, use dry solvents and an inert atmosphere.

  • Reagent Stoichiometry: An incorrect ratio of the 1-aminopyrrole to the cyclizing agent (e.g., formamidine acetate) can result in incomplete conversion. A slight excess of the cyclizing agent may drive the reaction to completion.

  • Base: In some cases, the addition of a non-nucleophilic base, such as triethylamine (Et₃N), can be beneficial for the cyclization step.[2]

Parameter Initial Condition Optimized Condition Rationale
1-Aminopyrrole Used as crudePurified (e.g., chromatography)Remove impurities that can interfere with cyclization.
Temperature Literature valueOptimized range (e.g., ± 20°C)Find the sweet spot for maximizing product formation and minimizing side reactions.
Solvent Standard gradeDry solvent under inert gasMinimize side reactions caused by water if the reaction is moisture-sensitive.
Stoichiometry 1:11:1.1 (slight excess of cyclizing agent)Drive the reaction towards completion.
Base AbsentAddition of Et₃NMay facilitate the cyclization cascade.

The following diagram outlines a general troubleshooting workflow for low yield in pyrrolo[2,1-f]triazine synthesis.

Troubleshooting_YieldStartLow Yield or Purity inPyrrolo[2,1-f]triazine SynthesisCheck1Check Purity of Starting Materials(e.g., 1-Aminopyrrole)Start->Check1PurifyPurify Starting MaterialsCheck1->PurifyImpureCheck2Review Reaction ConditionsCheck1->Check2PurePurify->Check2Optimize_TempOptimize TemperatureCheck2->Optimize_TempOptimize_SolventOptimize Solvent (check for moisture)Check2->Optimize_SolventOptimize_StoichOptimize Reagent StoichiometryCheck2->Optimize_StoichRe-runRe-run Reaction with Optimized ConditionsOptimize_Temp->Re-runOptimize_Solvent->Re-runOptimize_Stoich->Re-runAnalyzeAnalyze Results (e.g., HPLC, NMR)Re-run->Analyze

Figure 3. General Troubleshooting Workflow for Low Yield.

Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol is a representative example of the synthesis from a pyrrole derivative.

Step 1: Preparation of 2-Cyanopyrrole

  • To a solution of pyrrole in a suitable solvent (e.g., DMF), add the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF).

  • After the reaction is complete, quench the reaction mixture with water.

  • Add hydroxylamine hydrochloride followed by acetic anhydride, maintaining the temperature below 15°C.

  • Heat the reaction mixture to 90°C and stir for 12-16 hours.

  • Isolate the 2-cyanopyrrole product.

Step 2: N-Amination and Cyclization

  • To a stirred solution of anhydrous DMF at 0-5°C, add sodium hydride (60% dispersion in mineral oil).

  • Add 2-cyanopyrrole to the reaction mixture at 0-5°C under a nitrogen atmosphere.

  • After stirring, add a solution of chloramine (NH₂Cl) in an appropriate solvent.

  • Upon completion of the N-amination, add formamidine acetate.

  • Heat the reaction mixture to facilitate cyclization.

  • After cooling, the product, pyrrolo[2,1-f][1][2][3]triazin-4-amine, can be isolated by filtration and purified by recrystallization.

Protocol 2: Analytical Characterization by HPLC

Method for Purity Analysis:

  • Column: A C18 reversed-phase column is commonly used (e.g., ZORBAX Eclipse C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (e.g., 0.1% TFA in both water and acetonitrile).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 230 nm).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the crude or purified material in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a concentration of approximately 1 mg/mL.

Note: The specific gradient and other parameters should be optimized for the particular pyrrolo[2,1-f]triazine derivative and the expected impurities.

strategies to enhance the stability of pyrrolotriazinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolotriazinone compounds. It addresses common stability issues and offers strategies to enhance the robustness of these molecules during discovery and development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrrolotriazinone compound shows poor stability in aqueous buffer during preliminary assays. What are the most likely degradation pathways?

A1: Pyrrolotriazinone scaffolds have two primary chemical liabilities based on their core structure:

  • Hydrolysis: The triazinone ring contains a cyclic amide (lactam) functionality. This bond is susceptible to cleavage by acid- or base-catalyzed hydrolysis, which would open the triazinone ring. This is often a primary concern in aqueous media outside of a neutral pH range. β-lactam antibiotics, which feature a strained lactam ring, are well-known to degrade via hydrolysis.[1][2][3]

  • Oxidation: The fused pyrrole ring is an electron-rich heterocycle. Electron-rich systems can be susceptible to oxidation, either through auto-oxidation in the presence of oxygen or catalyzed by enzymes or trace metals.[4][5] This can lead to the formation of N-oxides or hydroxylated species, such as pyrrolin-2-ones, potentially altering the compound's activity and properties.[5]

To identify the specific pathway affecting your compound, a forced degradation study is recommended.

Q2: How can I determine the specific cause of my compound's degradation?

A2: A systematic forced degradation (or stress testing) study is the standard approach to identify the chemical liabilities of a compound.[6] This involves exposing your compound to a variety of harsh conditions and analyzing for degradation. Key conditions include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl

  • Basic Hydrolysis: e.g., 0.1 M NaOH

  • Oxidation: e.g., 3% H₂O₂

  • Thermal Stress: e.g., 60°C

  • Photostability: Exposure to UV/Vis light

By comparing the amount of degradation under each condition, you can pinpoint the primary instability. For example, if significant degradation occurs only in the acidic and basic samples, hydrolysis is the confirmed liability. LC-MS is typically used to track the disappearance of the parent compound and the appearance of degradants.

Q3: My analysis confirms hydrolytic instability of the triazinone lactam. What structural modifications can I make to improve stability?

A3: Several medicinal chemistry strategies can be employed to mitigate lactam hydrolysis. The goal is typically to reduce the electrophilicity of the lactam carbonyl or to sterically hinder the approach of nucleophiles (like water or hydroxide ions).

StrategyRationaleExample Modification
Introduce Steric Hindrance Bulky groups placed near the lactam carbonyl can physically block the approach of water or hydroxide ions, slowing the rate of hydrolysis.Add a methyl or cyclopropyl group to the carbon atom adjacent to the lactam nitrogen or carbonyl.
Electronic Modulation Attaching electron-donating groups (EDGs) to the pyrrole ring can increase electron density on the lactam nitrogen, making the amide bond less polarized and the carbonyl carbon less electrophilic.Introduce methoxy (-OCH₃) or alkyl groups on the pyrrole ring system.
Bioisosteric Replacement Replace the entire lactam moiety with a different functional group that mimics its size, shape, and hydrogen bonding properties but is more resistant to hydrolysis.[7]A classic example is the replacement of a lactam with a metabolically stable 1,2,4-triazole ring, as seen in the development of alprazolam from diazepam.[7]
Conformational Constraint Introducing rigidity elsewhere in the molecule can sometimes alter the conformation of the lactam ring, making it less susceptible to attack.Fusing an additional ring or introducing bulky substituents that lock the molecule's conformation.

Q4: Oxidation of the pyrrole ring has been identified as a major issue. How can this be addressed?

A4: To reduce the susceptibility of the pyrrole ring to oxidation, you can decrease its electron density or block potential sites of oxidation.

StrategyRationaleExample Modification
Introduce Electron-Withdrawing Groups (EWGs) EWGs pull electron density away from the pyrrole ring, making it less susceptible to oxidative attack.[4]Add a halogen (e.g., -F, -Cl), a trifluoromethyl (-CF₃), or a cyano (-CN) group to the pyrrole ring.
Block Sites of Metabolism If a specific carbon atom on the pyrrole is being oxidized (e.g., by CYP enzymes), that site can be "blocked" with a metabolically robust atom.Replace a hydrogen atom at the site of oxidation with a fluorine atom. The C-F bond is very strong and resistant to metabolic cleavage.
Scaffold Hopping Replace the pyrrole ring with a more electron-deficient (and thus less oxidizable) heterocycle while aiming to maintain the key binding interactions.Consider replacing the pyrrole with a pyrazole or an imidazole ring.

Experimental Protocols

Protocol: Forced Degradation Study for a Pyrrolotriazinone Compound

Objective: To identify the intrinsic stability of a pyrrolotriazinone compound and characterize its degradation pathways under various stress conditions as mandated by ICH guidelines.[8]

Materials:

  • Pyrrolotriazinone compound (Drug Substance)

  • Solvent for stock solution (e.g., DMSO, Acetonitrile)

  • Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂

  • Buffers: pH 4, 7, and 9

  • HPLC-grade water, acetonitrile, and methanol

  • Analytical equipment: HPLC with UV/PDA and Mass Spectrometer (LC-MS), photostability chamber, calibrated oven.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the pyrrolotriazinone compound at a concentration of 1 mg/mL in a suitable organic solvent.

  • Stress Sample Preparation (Targeting 5-20% degradation):

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.

    • Thermal Degradation: Store the solid compound in an oven at 60°C. Also, prepare a solution (100 µg/mL in a neutral buffer) and store it at 60°C.

    • Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

  • Time Points and Neutralization:

    • Incubate the stress solutions at room temperature (for hydrolysis/oxidation) or the specified condition.

    • Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

    • Before analysis, neutralize the acidic samples with an equimolar amount of NaOH and the basic samples with HCl. Dilute all samples to the same final concentration with mobile phase.

  • Analysis:

    • Analyze all samples (including a non-degraded control) by a stability-indicating LC-MS method.

    • The method must be capable of separating the parent compound from all major degradation products.

    • Monitor the percentage of the parent peak area remaining.

    • Characterize the major degradants using their mass-to-charge ratio (m/z) from the mass spectrometer.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Identify the conditions that cause significant degradation to understand the compound's liabilities.

    • Propose structures for the major degradants based on their mass shifts from the parent compound (e.g., a +16 Da shift in an oxidative sample suggests hydroxylation or N-oxide formation).

Visualized Workflows and Pathways

Stability_Troubleshooting_Workflow Figure 1. Troubleshooting Workflow for Compound Stability start Compound Shows Instability in Initial Screen forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidant, Heat, Light) start->forced_degradation analyze Analyze via Stability-Indicating LC-MS Method forced_degradation->analyze identify_pathway Identify Primary Degradation Pathway(s) analyze->identify_pathway hydrolysis Liability: Hydrolysis identify_pathway->hydrolysis Degrades in Acid/Base oxidation Liability: Oxidation identify_pathway->oxidation Degrades in H₂O₂ other Liability: Other (e.g., Photodegradation) identify_pathway->other Degrades in Light/Heat strategy_hydro Implement Stabilization Strategy: • Steric Hindrance • Electronic Modification (EDGs) • Bioisosteric Replacement hydrolysis->strategy_hydro strategy_oxi Implement Stabilization Strategy: • Electronic Modification (EWGs) • Block Sites of Metabolism • Scaffold Hopping oxidation->strategy_oxi strategy_other Implement Stabilization Strategy: • Add UV-absorbing moiety • Reformulate with excipients other->strategy_other synthesize Synthesize & Test Analogs strategy_hydro->synthesize strategy_oxi->synthesize strategy_other->synthesize synthesize->analyze Re-evaluate end Achieved Stable Compound synthesize->end

Caption: Figure 1. Troubleshooting Workflow for Compound Stability.

Caption: Figure 2. Potential Degradation Pathways of a Pyrrolotriazinone Core.

References

Validation & Comparative

Pyrrolo[2,1-f]triazin-4(3H)-one: A Comparative Guide to a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with an ongoing search for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Among the myriad of heterocyclic systems explored, the pyrrolo[2,1-f]triazin-4(3H)-one nucleus has emerged as a "privileged scaffold," demonstrating significant potential in the development of targeted therapies.[1][2] This guide provides an objective comparison of the pyrrolo[2,1-f]triazin-4(3H)-one scaffold against other common kinase inhibitor scaffolds, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their drug discovery endeavors.

Executive Summary

The pyrrolo[2,1-f]triazin-4(3H)-one scaffold is a fused heterocyclic system that has garnered considerable attention in medicinal chemistry due to its structural resemblance to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of various kinases.[3] This scaffold is a key component of the FDA-approved drug Avapritinib, a potent inhibitor of KIT and PDGFRA kinases, and is also found in the antiviral drug Remdesivir.[4][5] Its rigid structure and synthetic tractability allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against a range of kinase targets, including Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and mesenchymal-epithelial transition factor (c-Met).[2][4]

Quantitative Comparison of Kinase Inhibitor Scaffolds

The efficacy of a kinase inhibitor is fundamentally linked to the nature of its core scaffold, which dictates its interaction with the kinase hinge region and surrounding residues. The following tables provide a comparative overview of the pyrrolo[2,1-f]triazin-4(3H)-one scaffold against other well-established kinase inhibitor scaffolds, with a focus on their inhibitory potency (IC50) against key cancer-related kinases.

Table 1: Comparative Inhibitory Potency (IC50) of Various Scaffolds against Receptor Tyrosine Kinases

ScaffoldTarget KinaseRepresentative CompoundIC50 (nM)Reference
Pyrrolo[2,1-f]triazin-4(3H)-one c-MetCompound 192.3 ± 0.1[4]
Pyrrolo[2,1-f]triazin-4(3H)-one VEGFR-2Compound 195.0 ± 0.5[4]
Pyrrolo[2,1-f]triazin-4(3H)-one ALKCompound 2110 ± 2
QuinazolineEGFRGefitinib2-37[6]
Quinolinec-MetForetinib1.1
PyridopyrimidineVEGFR-2Axitinib0.2
Indolin-2-oneVEGFR-2Sunitinib2.0

Table 2: Comparative Inhibitory Potency (IC50) of Hinge-Binding Motifs in Janus Kinase 3 (JAK3) Inhibitors

Hinge-Binding MotifRepresentative CompoundJAK3 IC50 (nM)Reference
7H-Pyrrolo[2,3-d]pyrimidineTofacitinib1[7]
Thieno[2,3-d]pyrimidineCompound A>10000[7]
Furo[2,3-d]pyrimidineCompound B>10000[7]
7H-Pyrrolo[2,3-b]pyridineCompound C250[7]
1H-Pyrrolo[2,3-b]pyridineCompound D500[7]
Imidazo[4,5-b]pyridineCompound E1000[7]

Key Signaling Pathways Targeted

Understanding the signaling cascades in which target kinases operate is crucial for rational drug design and for predicting the potential effects of their inhibition. The following diagrams, generated using the DOT language, illustrate the key signaling pathways commonly targeted by inhibitors based on the pyrrolo[2,1-f]triazin-4(3H)-one and other scaffolds.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrrolo[2,1-f]triazin-4(3H)-one based Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

ALK_Signaling_Pathway ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) JAK JAK ALK_Fusion->JAK PI3K PI3K ALK_Fusion->PI3K Ras Ras ALK_Fusion->Ras STAT3 STAT3 JAK->STAT3 Proliferation Proliferation, Survival STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[2,1-f]triazin-4(3H)-one based Inhibitor Inhibitor->ALK_Fusion

Caption: Key downstream signaling pathways activated by oncogenic ALK fusion proteins.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key experiments used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (e.g., pyrrolo[2,1-f]triazin-4(3H)-one derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO, typically starting from a high concentration (e.g., 10 mM).

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control).

  • Add 2 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP. The final concentrations of enzyme, substrate, and ATP should be optimized for each specific kinase, often near the Km for ATP.

  • Incubate the reaction at 30°C for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare Serial Dilution of Inhibitor Start->Compound_Prep Reaction_Setup Add Inhibitor, Kinase, Substrate, and ATP to Plate Compound_Prep->Reaction_Setup Incubate_Reaction Incubate at 30°C Reaction_Setup->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Detect_Signal Add Kinase Detection Reagent & Measure Luminescence Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2, BaF3 cells engineered to express a specific kinase)

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Clear-bottom, white-walled 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Pharmacokinetic Profiling

Pharmacokinetic (PK) studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.[8]

In Vivo Pharmacokinetic Study in Rodents (Example):

  • Animal Model: Use male Sprague-Dawley rats or BALB/c mice.

  • Dosing: Administer the test compound via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Use software such as WinNonlin to calculate key PK parameters including:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.

    • Area under the curve (AUC): The integral of the concentration-time curve.

    • Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Conclusion

The pyrrolo[2,1-f]triazin-4(3H)-one scaffold represents a highly versatile and promising platform for the design of novel kinase inhibitors. Its ability to effectively mimic the hinge-binding interactions of ATP, coupled with its synthetic accessibility, has led to the development of potent and selective inhibitors against a range of clinically relevant kinases. As demonstrated by the comparative data, compounds based on this scaffold exhibit nanomolar to sub-nanomolar potency against key targets such as c-Met, VEGFR-2, and ALK. While other scaffolds such as quinazolines and pyridopyrimidines have also proven to be highly successful, the pyrrolo[2,1-f]triazin-4(3H)-one core offers a distinct and valuable chemical space for further exploration and optimization in the pursuit of next-generation targeted cancer therapies. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate the continued investigation and development of inhibitors based on this and other important kinase inhibitor scaffolds.

References

Pyrrolotriazinone Nucleosides Emerge as Potent Alternatives to Favipiravir in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for effective broad-spectrum antiviral agents, pyrrolotriazinone nucleosides are demonstrating significant promise, with some compounds exhibiting comparable or superior in vitro efficacy against a range of RNA viruses when compared to the established antiviral drug, favipiravir. This comparison guide provides a detailed overview of the available experimental data for researchers, scientists, and drug development professionals, highlighting the antiviral profiles of key pyrrolotriazinone nucleosides and favipiravir.

The data presented herein is compiled from various independent studies. It is crucial to note that a direct head-to-head comparison under uniform experimental conditions has not been conducted. Therefore, the following comparisons are based on collated data and should be interpreted with consideration for potential variations in experimental methodologies.

Comparative Antiviral Efficacy

The antiviral activity of a compound is primarily assessed by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. A lower EC50 value indicates higher potency. The 50% cytotoxic concentration (CC50) measures the concentration at which the compound is toxic to 50% of the host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a drug's therapeutic window; a higher SI is desirable.

The following tables summarize the in vitro antiviral activity of favipiravir and two prominent pyrrolotriazine nucleosides, Galidesivir (BCX4430) and GS-441524 (the parent nucleoside of Remdesivir), against a panel of RNA viruses.

Table 1: Antiviral Activity of Favipiravir
Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
OrthomyxoviridaeInfluenza A (H1N1)MDCK0.19 - 22.48>12740>567
Influenza BMDCK0.25 - 0.57>12740>22350
ArenaviridaeJunin VirusVero5.0 - 6.0>1274>212
Pichinde VirusVero5.0 - 6.0>1274>212
Lassa VirusVero10.8 - 70.7>1274>18
CoronaviridaeSARS-CoV-2Vero E661.88>400>6.46

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Antiviral Activity of Pyrrolotriazine Nucleosides
CompoundVirus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Galidesivir (BCX4430) FiloviridaeEbola VirusVero11.5>200>17.4
Marburg VirusVero4.4 - 6.7>200>29.8
FlaviviridaeYellow Fever VirusVero14.1>200>14.2
Zika VirusVero3.8>200>52.6
Dengue VirusVero32.8>200>6.1
CoronaviridaeMERS-CoVVero68.4>200>2.9
SARS-CoVVero57.7>200>3.5
GS-441524 CoronaviridaeFeline Infectious Peritonitis Virus (FIPV)CRFK1.3>100>76.9
SARS-CoV-2Vero E61.86>80>43

Data compiled from multiple sources.[6][7][8][9][10][11]

Mechanism of Action: Targeting the Viral Engine

Both favipiravir and pyrrolotriazinone nucleosides are nucleoside analogs that function by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of most RNA viruses.[6][12][13][14][15] As prodrugs, they are metabolized within the host cell to their active triphosphate form. This active form then mimics natural nucleoside triphosphates and is incorporated into the nascent viral RNA strand by the RdRp. This incorporation leads to either premature chain termination or lethal mutagenesis, thereby halting viral replication.

G cluster_cell Host Cell cluster_virus Viral Replication Prodrug Antiviral Prodrug (Favipiravir / Pyrrolotriazinone Nucleoside) Active_TP Active Nucleoside Triphosphate Prodrug->Active_TP Cellular Kinases RdRp RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Competitive Inhibition Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis Replication_Blocked Viral Replication Blocked RdRp->Replication_Blocked Incorporation & Chain Termination or Lethal Mutagenesis

Mechanism of Action of Nucleoside Analog Antivirals

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to determine the antiviral efficacy and cytotoxicity of the compounds discussed.

Antiviral Efficacy Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit the formation of plaques, which are areas of cell death caused by viral infection.[16][17][18][19][20]

Workflow:

G A 1. Seed host cells in multi-well plates B 2. Infect cells with virus (allow adsorption) A->B C 3. Add overlay medium with serial dilutions of test compound B->C D 4. Incubate to allow plaque formation C->D E 5. Fix and stain cells (e.g., Crystal Violet) D->E F 6. Count plaques and calculate % inhibition E->F G 7. Determine EC50 value F->G G A 1. Seed host cells in 96-well plates B 2. Add serial dilutions of test compound A->B C 3. Incubate for a period equivalent to the antiviral assay B->C D 4. Add MTT reagent to wells C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance and calculate % cell viability F->G H 8. Determine CC50 value G->H

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrrolo[2,1-f]triazin-4(3H)-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. While potent on-target activity is crucial, a comprehensive understanding of an inhibitor's cross-reactivity profile is paramount for developing safe and effective therapeutics. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity of selected pyrrolo[2,1-f]triazin-4(3H)-one based inhibitors, supported by experimental data and detailed methodologies.

Quantitative Cross-Reactivity Profile

The following table summarizes the inhibitory activity of BMS-754807, a potent inhibitor with a closely related pyrrolo[1,2-f][1][2][3]triazine core, against its primary targets and a panel of off-target kinases. This data provides a quantitative snapshot of its selectivity.

Target Kinase Inhibitor IC50 (nM) Primary Target/Off-Target
IGF-1RBMS-7548071.8Primary Target
InsRBMS-7548071.7Primary Target
MetBMS-7548076Off-Target
TrkABMS-7548077Off-Target
TrkBBMS-7548074Off-Target
Aurora ABMS-7548079Off-Target
Aurora BBMS-75480725Off-Target
RonBMS-75480744Off-Target

Note: Data for BMS-754807 is presented as it has the most comprehensive publicly available off-target data for a closely related scaffold. While Avapritinib is a prominent member of this class and is known for its high selectivity for KIT and PDGFRA, a broad, quantitative kinome-wide dataset is not as readily available in the public domain.

Other research has highlighted the selectivity of different pyrrolo[2,1-f][1][2][3]triazine derivatives. For instance, one study identified a dual EGFR/HER2 inhibitor from this class that demonstrated over 200-fold selectivity against other kinases such as FAK, p38, MAPKAP kinase 2, and IGF-1R[3]. This underscores the tunable nature of the scaffold's selectivity based on its substitutions.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is achieved through a variety of robust experimental methodologies. Below are detailed protocols for two common and powerful approaches.

In Vitro Kinase Panel Screening (Radiometric Assay)

This biochemical assay directly measures the enzymatic activity of a large panel of purified kinases in the presence of the inhibitor.

1. Materials and Reagents:

  • Purified recombinant kinases (a diverse panel representing the human kinome).

  • Specific peptide or protein substrates for each kinase.

  • Pyrrolo[2,1-f]triazin-4(3H)-one based inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP (radiolabeled).

  • Unlabeled ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • In the wells of a 384-well plate, add the kinase, its specific substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Chemical Proteomics using Kinobeads

This method assesses the binding of an inhibitor to a large number of kinases in their native state within a cell lysate.

1. Materials and Reagents:

  • Cell lines expressing a broad range of kinases (e.g., a mixture of K562, Jurkat, and Ramos cells).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 1 mM Na₃VO₄, 0.8% NP-40, and protease inhibitors).

  • Kinobeads: Sepharose beads coupled with a mixture of non-selective, ATP-competitive kinase inhibitors.

  • Pyrrolo[2,1-f]triazin-4(3H)-one based inhibitor.

  • Wash buffers of increasing stringency.

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Equipment for SDS-PAGE, in-gel digestion, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Procedure:

  • Culture and harvest cells. Lyse the cells to prepare a native protein extract.

  • Incubate the cell lysate with varying concentrations of the free pyrrolo[2,1-f]triazin-4(3H)-one inhibitor. This is the competition step.

  • Add the kinobeads to the inhibitor-treated lysate and incubate to allow kinases to bind to the beads. Kinases that are bound by the free inhibitor will not bind to the beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Perform in-gel digestion of the proteins with an enzyme like trypsin.

  • Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were bound to the beads.

  • The reduction in the amount of a specific kinase bound to the beads at increasing concentrations of the free inhibitor is used to determine the inhibitor's binding affinity (apparent Kd) for that kinase.

Visualizations

Signaling Pathway Diagram

IGF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R IRS IRS1/2 IGF1R->IRS BMS754807 BMS-754807 BMS754807->IGF1R Inhibits PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R signaling pathway and the inhibitory action of BMS-754807.

Experimental Workflow Diagram

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assay (e.g., Radiometric) cluster_proteomics Chemical Proteomics (e.g., Kinobeads) A1 Plate Kinase, Substrate, & Inhibitor A2 Initiate with [γ-³³P]ATP A1->A2 A3 Incubate A2->A3 A4 Stop & Filter A3->A4 A5 Measure Radioactivity A4->A5 A6 Calculate IC50 A5->A6 B1 Incubate Lysate with Inhibitor B2 Add Kinobeads B1->B2 B3 Wash & Elute B2->B3 B4 LC-MS/MS Analysis B3->B4 B5 Quantify Kinase Binding B4->B5 B6 Determine Apparent Kd B5->B6 Start Pyrrolo[2,1-f]triazin-4(3H)-one Inhibitor Start->A1 Start->B1

Caption: Workflow for biochemical and chemical proteomics-based kinase inhibitor profiling.

Logical Relationship Diagram

Selectivity_Concept Inhibitor Kinase Inhibitor Target Primary Target Inhibitor->Target High Affinity (Low IC50/Kd) OffTarget1 Off-Target 1 Inhibitor->OffTarget1 Moderate Affinity OffTarget2 Off-Target 2 Inhibitor->OffTarget2 Low Affinity NonTarget Non-Target Kinase

References

Pyrrolotriazinone: A Privileged Scaffold Validated in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both potent biological activity and favorable drug-like properties is perennial. The pyrrolotriazinone core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile template for the design of inhibitors targeting a wide range of biological targets, from kinases to enzymes involved in metabolic and signaling pathways. This guide provides an objective comparison of the pyrrolotriazinone scaffold's performance against established alternatives, supported by experimental data and detailed protocols.

The inherent chemical features of the pyrrolotriazinone scaffold, including its nitrogen-rich structure, contribute to its ability to form a variety of interactions with biological targets, such as hydrogen bonds, and π-stacking.[1] This versatility has been exploited to develop potent inhibitors for several key drug targets.

Performance Comparison: Pyrrolotriazinone Derivatives vs. Alternative Scaffolds

To objectively assess the performance of the pyrrolotriazinone scaffold, we present a comparative analysis of its derivatives against well-established inhibitors for several important drug targets. The data is presented in terms of the half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Small molecule inhibitors of VEGFR-2 are therefore a cornerstone of many anti-cancer therapies. The pyrrolotriazinone scaffold has been successfully employed to develop potent VEGFR-2 inhibitors.

Scaffold ClassCompoundTargetIC50 (nM)
Pyrrolotriazinone Pyrrolotriazine DerivativeVEGFR-211
Pyrrole Indolin-2-oneSunitinibVEGFR-280
QuinolineSorafenibVEGFR-290

This table compares the in vitro potency of a representative pyrrolotriazinone-based VEGFR-2 inhibitor with two established drugs, Sunitinib and Sorafenib, which are based on different chemical scaffolds.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrrolotriazinone-based compounds have demonstrated potent inhibition of EGFR.

Scaffold ClassCompoundTargetIC50 (nM)
Pyrrolotriazinone Pyrrolo[2,1-f][1][2][3]triazine DerivativeEGFR37
QuinazolineGefitinibEGFR26 - 57
QuinazolineErlotinibEGFR2

This table compares the in vitro potency of a pyrrolotriazinone-based EGFR inhibitor with the established first-generation EGFR inhibitors, Gefitinib and Erlotinib.

Phosphodiesterase-5 (PDE-5) Inhibitors

PDE-5 is an enzyme that plays a critical role in the cGMP signaling pathway, which is involved in smooth muscle relaxation. Inhibition of PDE-5 is the mechanism of action for drugs used to treat erectile dysfunction and pulmonary hypertension. Pyrrolotriazinone derivatives have been shown to be highly potent PDE-5 inhibitors.

Scaffold ClassCompoundTargetIC50 (nM)
Pyrrolotriazinone 2-phenyl-3,4-dihydropyrrolo[2,1-f][1][2][3]triazinonePDE-54.1
PyrazolopyrimidinoneSildenafilPDE-53.4 - 6.6
ImidazotriazinoneVardenafilPDE-50.7

This table provides a comparison of the in vitro potency of a pyrrolotriazinone-based PDE-5 inhibitor with the widely-used drugs Sildenafil and Vardenafil.

Phosphoinositide 3-kinase (PI3K) Inhibitors

PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers. A modified pyrrolotriazinone structure has shown improved inhibitory activity compared to its precursor.[1]

Scaffold ClassCompoundTargetIC50 (nM)
Pyrrolotriazinone Modified PyrrolotriazinonePI3K75
Precursor CompoundIC87114PI3K130

This table demonstrates the optimization of a PI3K inhibitor through the incorporation of a pyrrolotriazinone scaffold, leading to enhanced potency.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: To each well of a 96-well plate, add the test compound, recombinant VEGFR-2 enzyme, and substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add the luminescent detection reagent according to the manufacturer's protocol. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro PDE-5 Enzyme Inhibition Assay (Fluorescence Polarization-based)

This assay measures the inhibition of PDE-5 activity by monitoring the change in fluorescence polarization of a fluorescently labeled cGMP substrate.

Materials:

  • Recombinant human PDE-5 enzyme

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • Binding agent (specific for the hydrolyzed product)

  • Test compound (dissolved in DMSO)

  • Black, non-binding 96-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound and the PDE-5 enzyme. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Reaction Termination and Detection: Stop the reaction by adding the binding agent. This agent will bind to the hydrolyzed substrate, causing a change in fluorescence polarization.

  • Measurement: Read the fluorescence polarization using a microplate reader.

  • Data Analysis: Calculate the percentage of PDE-5 inhibition for each concentration of the test compound. The IC50 value is determined from a dose-response curve.

Visualizing the Impact: Signaling Pathways and Drug Discovery Workflow

To further understand the role of pyrrolotriazinone-based inhibitors, the following diagrams illustrate their points of intervention in key signaling pathways and a typical workflow for their discovery and development.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation Scaffold_Selection Privileged Scaffold (Pyrrolotriazinone) Target_ID->Scaffold_Selection Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead HTS->Hit_to_Lead Lead_Op Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Op ADMET ADMET Profiling Lead_Op->ADMET In_Vivo In Vivo Efficacy & Toxicology ADMET->In_Vivo Candidate Candidate Selection In_Vivo->Candidate VEGFR2_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolotriazinone Inhibitor Inhibitor->VEGFR2 EGFR_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Cell_Growth Cell Growth, Proliferation, Survival Akt->Cell_Growth MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Growth Inhibitor Pyrrolotriazinone Inhibitor Inhibitor->EGFR PDE5_signaling_pathway cluster_upstream Upstream Signaling cluster_cGMP_regulation cGMP Regulation cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 PDE-5 cGMP->PDE5 Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes to Inhibitor Pyrrolotriazinone Inhibitor Inhibitor->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation

References

Pyrrolotriazinone Analogs as Antiviral Agents: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers have synthesized a novel series of 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazine derivatives and evaluated their potential as antiviral agents against influenza A virus. A recent study provides a head-to-head comparison of these analogs, identifying compounds with significant antiviral activity and low toxicity. This guide summarizes the key findings, presenting the quantitative data, experimental protocols, and a proposed mechanism of action for this promising class of compounds.

Comparative Antiviral Activity and Cytotoxicity

A series of pyrrolo[2,1-f][1][2][3]triazine analogs were screened for their antiviral activity against influenza virus strain A/Puerto Rico/8/34 (H1N1) and for their cytotoxic effects on Madin-Darby canine kidney (MDCK) cells. The results, including the 50% cytotoxic concentration (CC₅₀), 50% inhibitory concentration (IC₅₀), and the selectivity index (SI), are summarized below. A higher SI value indicates a more favorable safety and efficacy profile.

CompoundCC₅₀ (µg/mL)IC₅₀ (µg/mL)Selectivity Index (SI)
14a PhenylPhenyl>1000>1000-
14b 4-BromophenylPhenyl>1000900>1.1
14d p-TolylPhenyl>1000>1000-
15a Phenylp-Tolyl>1000>1000-
15b 4-Bromophenylp-Tolyl>1000600>1.6
15e 3,4-Dimethylphenylp-Tolyl>1000>1000-
15f 4-Methoxyphenylp-Tolyl7504188
16a PhenylThiophen-2-yl>1000>1000-
16f 4-MethoxyphenylThiophen-2-yl>1000120>8.3
16h Thiophen-2-ylThiophen-2-yl>1000>1000-
17a Phenyl4-Chlorophenyl>1000>1000-
17b 4-Bromophenyl4-Chlorophenyl>1000>1000-

Data sourced from Safina et al., 2023.[4]

Among the tested compounds, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate (15f) demonstrated the most potent antiviral activity with an IC₅₀ of 4 µg/mL and a high selectivity index of 188, indicating a significant window between its effective and toxic concentrations.[4]

Proposed Mechanism of Action: Neuraminidase Inhibition

Molecular docking studies suggest that the antiviral activity of these pyrrolo[2,1-f][1][2][3]triazine derivatives may be attributed to the inhibition of influenza neuraminidase, a key enzyme in the viral life cycle.[4] The proposed mechanism involves the binding of the compounds to the active site of the neuraminidase enzyme, thereby preventing the release of new virus particles from infected cells.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition Pathway Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment Entry Viral Entry & Replication HostCell->Entry Progeny New Virus Progeny Entry->Progeny Release Viral Release Progeny->Release Release->Virus Infection Spread Neuraminidase Neuraminidase Activity Release->Neuraminidase Pyrrolotriazinone Pyrrolotriazinone Analog (e.g., 15f) Inhibition Inhibition Pyrrolotriazinone->Inhibition Inhibition->Neuraminidase

Caption: Proposed mechanism of action for pyrrolotriazinone analogs.

Experimental Protocols

Synthesis of Pyrrolo[2,1-f][1][2][3]triazine Analogs

The synthesis of the 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines was achieved through a 1,3-cycloaddition reaction.[4]

G cluster_conditions Reaction Conditions Triazinium N(1)-ethyl-1,2,4-triazinium tetrafluoroborate Product Dimethyl 7-methyl-2-R2-4-R1- pyrrolo[2,1-f][1,2,4]triazine- 5,6-dicarboxylate Triazinium->Product DMAD Dimethyl acetylenedicarboxylate DMAD->Product TEA Triethylamine TEA->Product Catalyst THF Dry Tetrahydrofuran THF->Product Solvent

Caption: General synthetic workflow for pyrrolotriazinone analogs.

General Procedure: To a suspension of N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran, dimethyl acetylenedicarboxylate (1.2 mmol) was added. Triethylamine (1.1 mmol) was then added dropwise while stirring. The reaction mixture was stirred at room temperature until a crystalline product precipitated. The product was then separated by filtration and recrystallized.[4]

Cytotoxicity Assay

The cytotoxicity of the synthesized compounds was evaluated in MDCK cell culture using the MTT assay. The cells were seeded in 96-well plates and, after 24 hours, were treated with various concentrations of the test compounds for 48 hours. The CC₅₀ value was determined as the concentration of the compound that caused a 50% reduction in cell viability.[4]

Antiviral Activity Assay

The antiviral activity was assessed by the ability of the compounds to inhibit the cytopathic effect (CPE) of the influenza A/Puerto Rico/8/34 (H1N1) virus in MDCK cells. Confluent cell monolayers in 96-well plates were infected with the virus and simultaneously treated with different concentrations of the test compounds. After 48 hours of incubation, the CPE was evaluated, and the IC₅₀ value was calculated as the concentration of the compound that inhibited the viral CPE by 50%.[4] The selectivity index was then calculated as the ratio of CC₅₀ to IC₅₀.

References

Benchmarking Pyrrolo[2,1-f]triazin-4(3H)-one Derivatives Against Approved Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is in a perpetual state of evolution, with novel scaffolds continuously emerging to challenge the established therapeutic agents. Among these, the pyrrolo[2,1-f]triazin-4(3H)-one core has garnered significant attention as a versatile template for the development of potent and selective kinase inhibitors. This guide provides an objective comparison of the performance of various pyrrolo[2,1-f]triazin-4(3H)-one derivatives against a panel of FDA-approved kinase inhibitors targeting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER2), and Mesenchymal-Epithelial Transition factor (c-Met). The data presented herein is collated from peer-reviewed studies to facilitate a comprehensive evaluation of this promising class of compounds.

Data Presentation: Quantitative Comparison of Kinase Inhibition

The inhibitory activity of various compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. The following tables summarize the IC50 values for representative pyrrolo[2,1-f]triazin-4(3H)-one derivatives and approved kinase inhibitors against their respective target kinases. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: EGFR Inhibitory Activity
CompoundDerivative/Approved DrugIC50 (µM)
Pyrrolo[2,1-f]triazin-4-amine, 5-((4-aminopiperidin-1-yl)methyl)-N-(3-ethynylphenyl)- Pyrrolo[2,1-f]triazin-4(3H)-one Derivative0.006[1]
Gefitinib Approved EGFR Inhibitor0.026 - 0.057[2]
Erlotinib Approved EGFR Inhibitor~0.002
Lapatinib Approved EGFR/HER2 Inhibitor0.003 - 0.0102[3][4]
Table 2: VEGFR-2 Inhibitory Activity
CompoundDerivative/Approved DrugIC50 (nM)
4-((3-Hydroxy-4-methylphenyl)amino)pyrrolo[2,1-f][1][2][3]triazine derivative Pyrrolo[2,1-f]triazin-4(3H)-one Derivative23[1]
4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]-triazine derivative Pyrrolo[2,1-f]triazin-4(3H)-one DerivativePotent, low nanomolar inhibition[1]
Pyrrolo[1,2-f][1][2][3]triazine derivative (from Shi et al.) Pyrrolo[2,1-f]triazin-4(3H)-one Derivative5.0 ± 0.5[1]
Sunitinib Approved VEGFR-2 Inhibitor80[5][6][7][8]
Foretinib Approved VEGFR-2/c-Met InhibitorPotent inhibition (IC50 values not specified in the provided text)[1]
Table 3: HER2 Inhibitory Activity
CompoundDerivative/Approved DrugIC50 (µM)
Pyrrolo[2,1-f]triazin-4-amine, 5-((4-aminopiperidin-1-yl)methyl)-N-(3-ethynylphenyl)- Pyrrolo[2,1-f]triazin-4(3H)-one Derivative0.01[1]
Lapatinib Approved EGFR/HER2 Inhibitor0.0093 - 0.013[3][9][10]
Table 4: c-Met Inhibitory Activity
CompoundDerivative/Approved DrugIC50 (nM)
Pyrrolo[1,2-f][1][2][3]triazine derivative (from Shi et al.) Pyrrolo[2,1-f]triazin-4(3H)-one Derivative2.3 ± 0.1[1]
Foretinib Approved VEGFR-2/c-Met InhibitorPotent inhibition (specific IC50 values vary by study)[1]

Experimental Protocols

The determination of kinase inhibitory activity is paramount for the characterization of novel therapeutic agents. Below are detailed methodologies for the key in vitro kinase assays cited in the comparative data tables. These protocols provide a framework for the reproducible assessment of inhibitor potency.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method for determining the IC50 of a kinase inhibitor is through an in vitro enzymatic assay that measures the phosphorylation of a substrate by the target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, HER2, c-Met)

  • Kinase-specific substrate (e.g., a synthetic peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (pyrrolo[2,1-f]triazin-4(3H)-one derivatives and approved inhibitors)

  • Assay buffer (typically contains Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity)

  • 384-well or 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent, typically dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add a small volume of the diluted compounds or DMSO (as a control) to the wells of the assay plate.

  • Enzyme Addition: Add the recombinant kinase enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the kinase reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves two steps:

    • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Note: The specific concentrations of enzyme, substrate, and ATP, as well as the incubation times, will vary depending on the specific kinase being assayed and should be optimized for each experiment.

Mandatory Visualizations

To provide a clear understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis/ Permeability ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2 HER2 Grb2 Grb2 HER2->Grb2 Heterodimerization & Autophosphorylation PI3K PI3K HER2->PI3K EGFR_HER3 EGFR/HER3 EGFR_HER3->HER2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Growth/ Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met HGF->cMet Binding & Dimerization Grb2 Grb2 cMet->Grb2 Autophosphorylation PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Invasion Invasion/ Metastasis ERK->Invasion Akt Akt PI3K->Akt Akt->Invasion STAT3->Invasion Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Compound Serial Dilution Plate_Loading 4. Add Compounds & Enzyme to Plate Compound_Prep->Plate_Loading Enzyme_Prep 2. Kinase Enzyme Preparation Enzyme_Prep->Plate_Loading Substrate_Prep 3. Substrate/ATP Mix Preparation Reaction_Start 5. Initiate Reaction with Substrate/ATP Substrate_Prep->Reaction_Start Plate_Loading->Reaction_Start Incubation 6. Incubate at Controlled Temperature Reaction_Start->Incubation Reaction_Stop 7. Stop Reaction & Deplete ATP Incubation->Reaction_Stop Signal_Gen 8. Generate Luminescent Signal Reaction_Stop->Signal_Gen Data_Acq 9. Read Luminescence Signal_Gen->Data_Acq Data_Analysis 10. Calculate IC50 Data_Acq->Data_Analysis

References

Assessing the Selectivity of Pyrrolotriazinone Inhibitors Across Kinase Families: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolotriazinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Understanding the selectivity profile of these inhibitors is paramount for developing safe and efficacious therapeutics. This guide provides an objective comparison of the performance of representative pyrrolotriazinone inhibitors, supported by experimental data and detailed protocols to aid in the assessment of kinase inhibitor selectivity.

Quantitative Selectivity Profile of Pyrrolotriazinone Inhibitors

The following tables summarize the inhibitory activity of two prominent pyrrolotriazinone-containing inhibitors, AMG 900 (a pan-Aurora kinase inhibitor) and GDC-0941 (a pan-PI3K inhibitor), against their primary targets and a selection of off-target kinases. This data provides a snapshot of their selectivity across different kinase families.

Table 1: Inhibitory Activity of AMG 900 Against a Panel of Kinases

Kinase TargetKinase FamilyIC50/Kd (nM)Assay Type
Aurora ASerine/Threonine Kinase5Biochemical
Aurora BSerine/Threonine Kinase4Biochemical
Aurora CSerine/Threonine Kinase1Biochemical
p38αSerine/Threonine Kinase53Biochemical
TYK2Tyrosine Kinase>50% inhibition at 500 nMBiochemical
DDR1Receptor Tyrosine Kinase<50Binding Assay
DDR2Receptor Tyrosine Kinase<50Binding Assay
LTKReceptor Tyrosine Kinase<50Binding Assay

Data compiled from preclinical evaluations of AMG 900.[1][2][3]

Table 2: Inhibitory Activity of GDC-0941 Against PI3K Isoforms

Kinase TargetKinase FamilyIC50 (nM)
PI3Kα (p110α)Lipid Kinase3
PI3Kβ (p110β)Lipid Kinase33
PI3Kδ (p110δ)Lipid Kinase3
PI3Kγ (p110γ)Lipid Kinase75

Data from studies on the pan-PI3K inhibitor GDC-0941.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of kinase inhibitor selectivity. Below are protocols for a biochemical kinase inhibition assay and a cellular assay to determine target engagement.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This protocol outlines the determination of an inhibitor's IC50 value against a purified kinase using the ADP-Glo™ luminescent kinase assay platform.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Pyrrolotriazinone inhibitor of interest

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrrolotriazinone inhibitor in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in Kinase Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to control wells (0% inhibition with DMSO and 100% inhibition with no enzyme).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay: Western Blotting

This protocol describes how to assess the ability of a pyrrolotriazinone inhibitor to modulate the phosphorylation of a target kinase or its downstream substrate in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Pyrrolotriazinone inhibitor of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the pyrrolotriazinone inhibitor for a specified duration. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular potency.

Visualizing Kinase Signaling and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and is a common target for inhibitors like GDC-0941.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes GDC0941 GDC-0941 (Pyrrolotriazinone) GDC0941->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GDC-0941.

Aurora Kinase in Mitotic Regulation

Aurora kinases, the targets of AMG 900, are key regulators of mitosis. Their inhibition disrupts cell division, leading to apoptosis in cancer cells.

Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Anaphase Anaphase AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Regulates AuroraB Aurora B Spindle Spindle Assembly Checkpoint AuroraB->Spindle Regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates AMG900 AMG 900 (Pyrrolotriazinone) AMG900->AuroraA Inhibits AMG900->AuroraB

Caption: Role of Aurora kinases in mitosis and their inhibition by AMG 900.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram illustrates the general workflow for assessing the selectivity of a kinase inhibitor.

Experimental_Workflow Start Start Biochemical Biochemical Assay (e.g., ADP-Glo) Start->Biochemical Cellular Cellular Assay (e.g., Western Blot) Start->Cellular Data Data Analysis (IC50/EC50 Determination) Biochemical->Data Cellular->Data Selectivity Selectivity Profile Assessment Data->Selectivity End End Selectivity->End

Caption: General experimental workflow for kinase inhibitor selectivity profiling.

References

A Comparative Analysis of Pyrrolo[2,1-f]triazine and Quinazoline Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical properties, biological activity, and ADME profiles of two prominent scaffolds in modern drug discovery, providing researchers and drug development professionals with a data-driven guide for strategic molecular design.

The relentless pursuit of novel therapeutics, particularly in oncology, has underscored the importance of privileged scaffolds in medicinal chemistry. Among these, the pyrrolo[2,1-f]triazine and quinazoline core structures have emerged as highly successful frameworks for the development of potent kinase inhibitors. The quinazoline scaffold is a well-established cornerstone of numerous FDA-approved drugs targeting the epidermal growth factor receptor (EGFR). More recently, the pyrrolo[2,1-f]triazine scaffold has gained significant attention, with approved drugs such as avapritinib, and is recognized as a versatile mimic of the quinazoline system, offering a distinct chemical space for exploration. This guide provides a comparative analysis of these two pivotal scaffolds, supported by experimental data, to inform future drug discovery efforts.

Physicochemical Properties: A Tale of Two Cores

The physicochemical properties of a drug molecule are paramount to its ultimate success, influencing its solubility, permeability, and overall developability. While extensive head-to-head comparative studies are limited, an analysis of representative molecules, avapritinib (pyrrolo[2,1-f]triazine-based) and gefitinib (quinazoline-based), provides valuable insights.

PropertyAvapritinib (Pyrrolo[2,1-f]triazine)Gefitinib (Quinazoline)Reference
Molecular Weight 498.57 g/mol 446.9 g/mol [1][2]
logP Not explicitly stated, but derivatives are explored for CNS penetration3.2[2]
Topological Polar Surface Area (TPSA) 106.29 ŲNot explicitly stated[3]
Hydrogen Bond Donors 11[2][3]
Hydrogen Bond Acceptors 87[2][3]
Aqueous Solubility pH-dependent: 3.6 mg/mL (pH 1.0), <0.001 mg/mL (pH 7.0)pH-dependent: Sparingly soluble (pH 7)[1][2]

Both scaffolds exhibit pH-dependent solubility, a common feature for nitrogen-containing heterocycles. Avapritinib's solubility dramatically decreases with increasing pH[1][4]. Similarly, gefitinib is more soluble in acidic conditions and is classified as a BCS Class II drug, indicating low solubility and high permeability[5]. The pyrrolo[2,1-f]triazine scaffold, as exemplified by avapritinib, possesses a slightly higher molecular weight and TPSA compared to gefitinib. These subtle differences in physicochemical parameters can have a significant impact on a compound's pharmacokinetic profile and target engagement.

Biological Activity: Targeting the Kinome

Both the pyrrolo[2,1-f]triazine and quinazoline scaffolds have proven to be exceptionally fruitful in the discovery of potent kinase inhibitors. They are known to bind to the ATP-binding pocket of various kinases, effectively blocking their catalytic activity.

Pyrrolo[2,1-f]triazine: A Versatile Kinase Inhibitor Scaffold

The pyrrolo[2,1-f]triazine nucleus is a key component of the approved drugs avapritinib and remdesivir[6]. It has demonstrated broad applicability in targeting a range of kinases implicated in cancer and other diseases.

Target KinaseRepresentative Compound(s)IC50 (nM)Reference
ALK Compound 2110 ± 2[6]
VEGFR-2 Compound 195.0 ± 0.5[6]
c-Met Compound 192.3 ± 0.1[6]
JAK2 Compound 290.17 ± 0.03[6]
AAK1 Various derivativesSingle-digit nM range[7]
Quinazoline: The Preeminent EGFR Inhibitor Scaffold

The quinazoline core is synonymous with EGFR inhibition, with several approved drugs revolutionizing the treatment of non-small cell lung cancer[8]. Its derivatives have also been explored for activity against other kinases.

Target KinaseRepresentative Compound(s)IC50 (nM)Reference
EGFR (wild-type) Gefitinib15.5[8]
EGFR (L858R/T790M) Novel anilinoquinazoline4.62 (µM)[8]
VEGFR-2 Vandetanib40
PDGFRβ Vandetanib110
c-KIT Vandetanib9 (µM)[8]

The pyrrolo[2,1-f]triazine scaffold is often described as a bioisosteric mimic of the quinazoline core, and this is reflected in its ability to target some of the same kinases, such as EGFR and VEGFR-2[9]. However, the unique geometry and electronic properties of the pyrrolo[2,1-f]triazine system offer opportunities to achieve different selectivity profiles and to target kinases that have been challenging for quinazoline-based inhibitors.

ADME Profiles: A Glimpse into In Vivo Performance

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical determinants of its clinical success.

Gefitinib (Quinazoline): Gefitinib is orally bioavailable with an absorption of approximately 60% in humans[10]. It is extensively metabolized in the liver, primarily by CYP3A4, and is eliminated mainly through the feces[10]. Its pharmacokinetic profile supports once-daily dosing.

Avapritinib (Pyrrolo[2,1-f]triazine): Avapritinib is also an orally administered drug. While detailed public information on its ADME properties is less extensive, its clinical use in treating gastrointestinal stromal tumors (GIST) indicates a favorable pharmacokinetic profile that allows for effective systemic exposure.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate key signaling pathways targeted by these scaffolds and a general workflow for kinase inhibitor screening.

Signaling_Pathways cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling cluster_cMET c-Met Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation, Survival ERK->Proliferation_Survival VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis HGF HGF cMET c-Met HGF->cMET Gab1 Gab1 cMET->Gab1 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Invasion_Metastasis Invasion, Metastasis Akt->Invasion_Metastasis

Caption: Key signaling pathways targeted by pyrrolo[2,1-f]triazine and quinazoline kinase inhibitors.

Kinase_Inhibitor_Screening Start Start: Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Viability Assay (e.g., MTT, MTS) Determine_IC50->Cell_Based_Assay Lead_Identification Lead Identification & Selectivity Profiling Cell_Based_Assay->Lead_Identification In_Vivo_Studies In Vivo Efficacy Studies Lead_Identification->In_Vivo_Studies Candidate Drug Candidate In_Vivo_Studies->Candidate

Caption: A generalized workflow for the screening and development of kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability and proliferation of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the test compounds or vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

Both the pyrrolo[2,1-f]triazine and quinazoline scaffolds are undeniably powerful frameworks for the design of kinase inhibitors. The quinazoline core boasts a long and successful history, particularly in the realm of EGFR inhibitors. The pyrrolo[2,1-f]triazine scaffold, while a more recent entrant, has rapidly established itself as a versatile and privileged structure with broad applicability across the kinome. Its ability to mimic the quinazoline scaffold while offering a distinct chemical space makes it an exciting platform for overcoming challenges such as drug resistance and achieving novel selectivity profiles. The choice between these scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug design strategy. This comparative guide, by presenting key data and experimental context, aims to empower researchers to make more informed decisions in their quest for the next generation of kinase-targeted therapies.

References

Evaluating the Therapeutic Index of Pyrrolotriazinone Derivatives Versus Existing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a central focus of oncological research. Pyrrolotriazinone derivatives have emerged as a promising class of compounds, demonstrating potent inhibitory activity against key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and VEGFR-2 pathways. This guide provides a comprehensive comparison of the therapeutic index of novel pyrrolotriazinone derivatives against established drugs targeting these pathways, supported by experimental data and detailed methodologies.

I. Comparative Analysis of In Vitro Cytotoxicity and Therapeutic Index

A crucial metric for evaluating the potential of a new drug candidate is its therapeutic index, which reflects its selectivity for cancer cells over healthy cells. A higher therapeutic index indicates a wider margin of safety. The selectivity index (SI), calculated as the ratio of the 50% inhibitory concentration (IC50) in a healthy cell line to that in a cancer cell line, serves as an in vitro measure of the therapeutic index.

Thiazole-Integrated Pyrrolotriazinone Derivatives

A recent study on a series of newly synthesized thiazole-integrated pyrrolotriazinone derivatives revealed their cytotoxic activity against various cancer cell lines and a healthy murine fibroblast cell line (NIH/3T3). The IC50 values and the calculated selectivity indices are presented in the table below.[1]

CompoundIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)IC50 (µM) vs. NIH/3T3 (Healthy Fibroblasts)Selectivity Index (SI) vs. MCF-7Selectivity Index (SI) vs. A549Selectivity Index (SI) vs. HepG2
20m 7.64>100>10021.682.84>1>1
20o 15.82>100>10030.851.95>1>1

Compounds exhibiting an IC50 value below 10 µM and a selectivity index greater than 2 are considered promising candidates for further investigation.[1] Compound 20m demonstrates a favorable profile with an IC50 of 7.64 µM against the MCF-7 breast cancer cell line and a selectivity index of 2.84, indicating it is nearly three times more toxic to these cancer cells than to healthy fibroblasts.[1]

Existing PI3K and VEGFR-2 Inhibitors

To provide a benchmark for the performance of pyrrolotriazinone derivatives, the following table summarizes available IC50 data for several FDA-approved PI3K and VEGFR-2 inhibitors on the same or similar cancer cell lines.

DrugTarget(s)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HepG2IC50 (µM) vs. NIH/3T3Selectivity Index (SI) vs. MCF-7Selectivity Index (SI) vs. A549Selectivity Index (SI) vs. HepG2
Alpelisib PI3Kα0.25 - 0.6[2][3]------
Duvelisib PI3Kδ, PI3Kγ22.88[1]------
Sunitinib VEGFRs, PDGFRs, etc.9-10[4]3.68 - 7.34[5]->100[6]>10 - 11.1>13.6 - 27.2-
Sorafenib VEGFRs, PDGFRs, Raf--5 - 8[7][8]----

Note: A direct comparison of selectivity indices is challenging due to the lack of publicly available IC50 data for all approved drugs on the NIH/3T3 cell line in the same studies.

From the available data, Sunitinib shows a high selectivity index against A549 and MCF-7 cells when compared to its effect on NIH/3T3 cells.[4][5][6] While a complete head-to-head comparison is not possible without further experimental data, the selectivity index of the pyrrolotriazinone derivative 20m against MCF-7 cells (SI = 2.84) is a promising result for this novel compound class.[1]

II. Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10][11][12][13]

Materials:

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells (e.g., MCF-7, A549, HepG2, NIH/3T3) are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (pyrrolotriazinone derivatives or existing drugs). A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for another 48 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

III. Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][14][15][16] Its aberrant activation is a frequent event in many cancers, making it a key therapeutic target.[14][15] Pyrrolotriazinone derivatives have been shown to inhibit this pathway, potentially by reducing the protein levels of PI3K.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrrolotriazinone Pyrrolotriazinone Derivatives Pyrrolotriazinone->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrrolotriazinone derivatives.

Experimental Workflow for Therapeutic Index Evaluation

The following diagram illustrates the general workflow for evaluating the therapeutic index of novel compounds.

Experimental_Workflow Compound Test Compound (Pyrrolotriazinone Derivative) CancerCells Cancer Cell Lines (e.g., MCF-7, A549, HepG2) Compound->CancerCells HealthyCells Healthy Cell Line (e.g., NIH/3T3) Compound->HealthyCells MTT_Cancer MTT Assay CancerCells->MTT_Cancer MTT_Healthy MTT Assay HealthyCells->MTT_Healthy IC50_Cancer Calculate IC50 (Cancer Cells) MTT_Cancer->IC50_Cancer IC50_Healthy Calculate IC50 (Healthy Cells) MTT_Healthy->IC50_Healthy SI Calculate Selectivity Index (SI) IC50_Cancer->SI IC50_Healthy->SI

Caption: Workflow for determining the in vitro therapeutic index of a test compound.

IV. In Vivo Efficacy and Toxicity

While in vitro data provides valuable initial insights, in vivo studies in animal models are essential to evaluate the therapeutic efficacy and potential toxicity of a drug candidate in a whole-organism context.

Pyrrolotriazinone Derivatives

Several pyrrolotriazinone derivatives have demonstrated in vivo efficacy in various cancer models. For instance, certain derivatives have been shown to significantly reduce pain in behavioral pharmacology models in rats, suggesting their potential beyond cancer therapy.[17] In a P388 murine leukemia model, a pyrrolotriazinone derivative showed potent in vivo efficacy.[17]

Existing Drugs
  • Alpelisib: In vivo studies have confirmed the antitumor efficacy of alpelisib. In xenograft models of HER2+/PIK3CA mutant breast cancer, the addition of alpelisib to trastuzumab significantly reduced tumor growth.[9][14] In patient-derived xenograft models of basal-like triple-negative breast cancers, alpelisib in combination with other drugs showed synergistic activity in reducing tumor growth and metastases.[18] However, alpelisib is associated with toxicities such as hyperglycemia, rash, and diarrhea.[19][20][21]

  • Sorafenib: In patient-derived hepatocellular carcinoma (HCC) xenografts, sorafenib at doses of 50 mg/kg and 100 mg/kg inhibited tumor growth by 85% and 96%, respectively.[15] In vivo studies have also shown that sorafenib can inhibit angiogenesis.[15] Common toxicities associated with sorafenib include hand-foot skin reaction, diarrhea, and hypertension.[22][23]

V. Conclusion

Pyrrolotriazinone derivatives represent a promising new class of anti-cancer agents with demonstrated in vitro and in vivo activity. The favorable selectivity index of certain derivatives, such as compound 20m against breast cancer cells, highlights their potential for a wider therapeutic window compared to some existing therapies.[1] However, a direct and comprehensive comparison with approved drugs is limited by the lack of standardized in vitro testing across all compounds on the same panel of cell lines.

Future research should focus on head-to-head in vitro and in vivo studies comparing the most promising pyrrolotriazinone derivatives with standard-of-care drugs for specific cancer types. This will provide a clearer picture of their relative therapeutic indices and guide their further clinical development. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Pyrrolo[2,1-f]triazin-4(3H)-one

Essential Safety and Disposal Guidance for Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, a heterocyclic compound of interest in pharmaceutical research. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Hazard Identification and Safety Precautions

Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • GHS07: Indicates that the substance may cause less serious health effects.

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, laboratory coats, and chemical-resistant gloves. All handling of the solid compound or solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

Quantitative Safety Data

The following table summarizes the key safety information for pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one and its derivatives.

IdentifierGHS PictogramHazard StatementsPrecautionary Statements
pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one GHS07H302: Harmful if swallowedH317: May cause an allergic skin reactionP280: Wear protective gloves/protective clothing/eye protection/face protectionP501: Dispose of contents/container to an approved waste disposal plant
7-Bromo-3H,4H-pyrrolo[2,1-f][1][2][3]triazin-4-one GHS07H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritationP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container to an approved waste disposal plant

Experimental Protocol: Decontamination of Glassware

Proper decontamination of laboratory glassware that has been in contact with pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is crucial to prevent cross-contamination and ensure safety.

Methodology:

  • Initial Rinse: Immediately after use, rinse the glassware with a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol). Perform this rinse in a chemical fume hood.

  • Collect Rinse Solvent: The initial solvent rinse should be collected as hazardous waste.

  • Washing: Wash the rinsed glassware with a laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow

The proper disposal of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, whether in solid form or as a solution, must follow hazardous waste regulations. The following diagram illustrates the decision-making process for its disposal.

Disposal Workflow for Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-onestartStart: Unused or WasteThis compoundppeWear Appropriate PPE:- Safety Goggles- Lab Coat- Chemical-Resistant Glovesstart->ppewaste_typeDetermine Waste Typeppe->waste_typesolid_wasteSolid Waste:- Unused Reagent- Contaminated Solidswaste_type->solid_wasteSolidliquid_wasteLiquid Waste:- Solutions- Solvent Rinseswaste_type->liquid_wasteLiquidpackage_solidPackage in a sealed, labeledhazardous waste container.solid_waste->package_solidpackage_liquidCollect in a sealed, labeledhazardous waste container fornon-halogenated organic waste.liquid_waste->package_liquidstorageStore in a designated hazardouswaste accumulation area.package_solid->storagepackage_liquid->storagedisposalArrange for pickup bycertified hazardous wastedisposal service.storage->disposalendEnd: Proper Disposaldisposal->end

Caption: Disposal decision workflow for pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

Step-by-Step Disposal Procedures

  • Personal Protective Equipment (PPE): Before handling any waste material, ensure you are wearing the appropriate PPE, including safety glasses, a lab coat, and nitrile or neoprene gloves.

  • Waste Segregation:

    • Solid Waste: Unused or expired solid pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, as well as any materials contaminated with the solid (e.g., weighing paper, contaminated gloves), should be collected in a designated, properly labeled hazardous waste container. The container must be kept closed except when adding waste.

    • Liquid Waste: Solutions containing pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one and solvent rinses from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container for non-halogenated organic solvents. Do not mix with incompatible waste streams.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one," and a clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed hazardous waste containers in a designated, secondary containment area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

  • Final Disposal: The disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste disposal company. Follow your institution's specific procedures for arranging waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines and the most recent Safety Data Sheet (SDS) for the compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Reactant of Route 2
pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.